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  • Product: Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate
  • CAS: 147081-59-2

Core Science & Biosynthesis

Foundational

Technical Guide: tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate

CAS Number: 147081-59-2 Abstract This technical guide provides a comprehensive overview of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate, a key chiral building block in modern medicinal chemistry. This documen...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 147081-59-2

Abstract

This technical guide provides a comprehensive overview of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate, a key chiral building block in modern medicinal chemistry. This document details its physicochemical properties, synthesis, and critical applications in the development of targeted therapeutics, including Janus kinase (JAK) inhibitors, Hepatitis C virus (HCV) protease inhibitors, and sigma-1 receptor antagonists. Detailed experimental protocols for its synthesis and its utilization in the synthesis of pharmacologically active agents are provided. Furthermore, this guide illustrates the signaling pathways and molecular interactions relevant to the therapeutic targets of the final drug products, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction

tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is a versatile chiral amine derivative widely employed as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its stereochemically defined pyrrolidine ring and the presence of a protected primary amine and a secondary amine provide a scaffold for the construction of complex molecular architectures with specific biological activities. The boc-protecting group offers stability during synthetic transformations and can be readily removed under acidic conditions, allowing for further functionalization. This guide aims to be an in-depth resource, consolidating key technical data and experimental methodologies related to this important synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is presented in Table 1.

PropertyValueReference
CAS Number 147081-59-2[1]
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molecular Weight 200.28 g/mol [1]
Appearance Colorless to Yellow Clear Liquid
Boiling Point 269 °C at 760 mmHg[2][3]
Flash Point 117 °C[2][3]
Density 1.03 g/cm³[3]
IUPAC Name tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate[1]
Synonyms (S)-1-Boc-3-(methylamino)pyrrolidine, (S)-3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester, (3S)-1-Boc-(methylamino)pyrrolidine[1]
SMILES CC(C)(C)OC(=O)N1CC--INVALID-LINK--NC[1]
InChIKey OKUCEQDKBKYEJY-QMMMGPOBSA-N[1]

Synthesis

The synthesis of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate can be achieved through several synthetic routes. A common and efficient method involves the reductive amination of a suitable ketone precursor.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate from tert-butyl 3-oxopyrrolidine-1-carboxylate.

Materials:

  • tert-Butyl 3-oxopyrrolidine-1-carboxylate

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1 equivalent) in dichloromethane (DCM), add methylamine solution (1.5-2.0 equivalents).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by silica gel column chromatography to afford pure tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate.

Applications in Drug Development

tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is a pivotal intermediate in the synthesis of several clinically important drugs.

Janus Kinase (JAK) Inhibitors (e.g., Tofacitinib)

This compound is a key building block for the synthesis of tofacitinib, a JAK inhibitor used in the treatment of rheumatoid arthritis.

This protocol outlines the coupling of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate with a suitable pyrimidine derivative, a key step in the synthesis of tofacitinib.

Materials:

  • tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) and tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate (1.1 equivalents) in DMF.

  • Add diisopropylethylamine (2-3 equivalents) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the Boc-protected tofacitinib precursor.

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 1. Ligand Binding JAK1 JAK JAK2 JAK STAT1 STAT Receptor:f2->STAT1 4. STAT Recruitment & Phosphorylation STAT2 STAT Receptor:f2->STAT2 JAK1->JAK2 2. JAK Activation (Trans-phosphorylation) JAK2->Receptor:f2 3. Receptor Phosphorylation JAK2->STAT1 JAK2->STAT2 STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer DNA DNA STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK2 Transcription Gene Transcription DNA->Transcription 6. Gene Expression

Figure 1. The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Hepatitis C Virus (HCV) Protease Inhibitors (e.g., Grazoprevir)

This pyrrolidine derivative is also a component in the synthesis of macrocyclic HCV NS3/4A protease inhibitors like grazoprevir.

The HCV NS3/4A protease is a serine protease essential for the cleavage of the viral polyprotein, a critical step in the viral replication cycle.

HCV_Protease_Mechanism cluster_protease HCV NS3/4A Protease cluster_substrate HCV Polyprotein Substrate cluster_products Cleavage Products ActiveSite Active Site (Ser-His-Asp catalytic triad) Product1 Mature Viral Protein ActiveSite->Product1 2. Cleavage Product2 Mature Viral Protein ActiveSite->Product2 Polyprotein Polyprotein Chain Polyprotein->ActiveSite 1. Binding Grazoprevir Grazoprevir Grazoprevir->ActiveSite Inhibition

Figure 2. Mechanism of HCV NS3/4A protease and inhibition by Grazoprevir.
Sigma-1 Receptor Antagonists

The chiral pyrrolidine scaffold is utilized in the synthesis of ligands for the sigma-1 receptor, which is implicated in various neurological disorders.

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling and cellular stress responses.

Sigma1_Receptor_Signaling cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondrion Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R 3. Modulation of Ca²⁺ Channeling BiP BiP/GRP78 BiP->Sigma1R 2. Dissociation Ca_ER IP3R->Ca_ER Ca_Mito Ca²⁺ uptake ATP ATP Production Ca_Mito->ATP Antagonist Sigma-1 Receptor Antagonist Antagonist->Sigma1R Inhibition Stress Cellular Stress (e.g., Oxidative Stress) Stress->BiP 1. Stress Signal Ca_ER->Ca_Mito Ca²⁺ flux

Figure 3. Sigma-1 receptor signaling at the ER-mitochondrion interface.

Safety and Handling

tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate should be handled in a well-ventilated area by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is a high-value chiral intermediate with significant applications in the pharmaceutical industry. Its utility in the synthesis of targeted therapies for autoimmune diseases, viral infections, and neurological disorders underscores its importance in modern drug discovery and development. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and scientists working in this field.

References

Exploratory

(3S)-1-Boc-3-(methylamino)pyrrolidine physical properties

An In-depth Technical Guide on the Core Physical Properties of (3S)-1-Boc-3-(methylamino)pyrrolidine This technical guide provides a comprehensive overview of the core physical and chemical properties of (3S)-1-Boc-3-(me...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical Properties of (3S)-1-Boc-3-(methylamino)pyrrolidine

This technical guide provides a comprehensive overview of the core physical and chemical properties of (3S)-1-Boc-3-(methylamino)pyrrolidine, a key chiral intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and chemical synthesis.

Chemical Identity

(3S)-1-Boc-3-(methylamino)pyrrolidine, with the IUPAC name tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate, is a derivative of pyrrolidine.[1] The presence of the Boc (tert-butoxycarbonyl) protecting group on the ring nitrogen and the chiral center at the 3-position makes it a valuable building block for synthesizing complex molecules with specific stereochemistry.

Several CAS numbers are associated with this compound and its stereoisomers. The specific CAS number for the (3S)-enantiomer is reported as 147081-59-2.[1] Other reported CAS numbers include 169750-01-0 and 172478-00-1, the latter of which is also associated with the racemic mixture.[2][3][4][5]

Physical and Chemical Properties

The physical properties of (3S)-1-Boc-3-(methylamino)pyrrolidine are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀N₂O₂[1][5][6]
Molecular Weight 200.28 g/mol [1][3][5][6]
Physical Form Liquid
Boiling Point 268.3 °C at 760 mmHg
Flash Point 116 °C
Purity Typically ≥95%[2]
Storage Temperature Room temperature, protect from light

Experimental Protocols

While specific experimental procedures for the determination of the physical properties of this exact compound are not detailed in the provided literature, standard laboratory methodologies are employed.

  • Boiling Point Determination: The boiling point is typically determined by distillation at atmospheric pressure (760 mmHg), as reported. The temperature at which the liquid-vapor phase equilibrium is established is recorded as the boiling point. For high-boiling liquids, vacuum distillation may be used, and the boiling point is then extrapolated to atmospheric pressure.

  • Flash Point Measurement: The flash point is determined using a closed-cup apparatus. The substance is heated at a controlled rate, and an ignition source is periodically introduced into the vapor space until a flash is observed. This indicates the lowest temperature at which the vapors can form an ignitable mixture with air.

  • Purity Analysis: Purity is commonly assessed using chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometry (MS) detector. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy are also used to confirm the structure and identify any impurities.

Application in Synthesis

(3S)-1-Boc-3-(methylamino)pyrrolidine is primarily used as a chiral building block in synthetic organic chemistry. Its bifunctional nature—a protected secondary amine within the ring and an external secondary amine—allows for selective chemical transformations. Related aminopyrrolidine structures are utilized in the synthesis of potent enzyme inhibitors and receptor antagonists, highlighting their importance in medicinal chemistry. For example, similar pyrrolidine scaffolds are used to prepare EGFR tyrosine kinase inhibitors and Histamine H3 receptor antagonists.

Below is a generalized workflow illustrating the use of (3S)-1-Boc-3-(methylamino)pyrrolidine in a typical synthetic route towards a target molecule in drug discovery.

G cluster_start Starting Materials cluster_synthesis Synthesis & Modification cluster_end Final Product & Analysis A (3S)-1-Boc-3- (methylamino)pyrrolidine C Step 1: Coupling Reaction (e.g., Alkylation, Amidation) A->C B Coupling Partner (e.g., R-X) B->C D Intermediate Product C->D Yields E Step 2: Boc Deprotection (Acidic Conditions) D->E F Deprotected Intermediate E->F G Step 3: Further Functionalization F->G H Target Molecule G->H I Purification (Chromatography) H->I J Structural Analysis (NMR, MS) I->J

Caption: Synthetic workflow using (3S)-1-Boc-3-(methylamino)pyrrolidine.

Spectroscopic Data

Spectroscopic data are essential for the structural confirmation of (3S)-1-Boc-3-(methylamino)pyrrolidine. While the full spectra are not publicly available in the search results, suppliers like BroadPharm indicate the availability of Nuclear Magnetic Resonance (NMR) data upon request.[2] This data is critical for verifying the compound's identity and purity before its use in synthesis. The expected ¹H and ¹³C NMR spectra would show characteristic signals for the Boc group, the pyrrolidine ring protons, and the N-methyl group.

References

Foundational

In-Depth Technical Guide: Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals. Core Focus: This document provides a comprehensive technical overview of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate, a key chiral build...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate, a key chiral building block in modern medicinal chemistry. It covers its physicochemical properties, detailed synthetic and analytical protocols, and its application in the development of targeted therapeutics.

Core Compound Properties

Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is a versatile synthetic intermediate, notable for its stereospecificity and the presence of a Boc-protected amine, which facilitates its use in multi-step synthetic routes. Its structural attributes make it a valuable scaffold for introducing a chiral pyrrolidine motif into drug candidates.

Quantitative Data Summary

The key physicochemical properties of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate and its corresponding hydrochloride salt are summarized in the table below for easy reference and comparison.

PropertyValue (Free Base)Value (Hydrochloride Salt)Reference(s)
Molecular Weight 200.28 g/mol 236.74 g/mol [1][2]
Molecular Formula C₁₀H₂₀N₂O₂C₁₀H₂₁ClN₂O₂[1][2][3]
CAS Number 147081-59-2Not specified[1]
Appearance LiquidSolid
Boiling Point 269 °C at 760 mmHgNot available[3]
Density 1.03 g/cm³Not available[3]
IUPAC Name tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylateNot specified[1]
Common Synonyms (S)-1-Boc-3-(methylamino)pyrrolidineNot applicable[1]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful application of this compound in research and development. The following sections provide established protocols for its synthesis and characterization.

Synthesis of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate

This protocol details the Boc protection of (S)-3-(methylamino)pyrrolidine. The procedure is based on standard methods for the N-tert-butoxycarbonylation of amines.

Materials:

  • (S)-3-(methylamino)pyrrolidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (S)-3-(methylamino)pyrrolidine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.5 M. Cool the solution to 0 °C using an ice bath.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of THF).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate.

HPLC Analysis Protocol

This protocol outlines a method for assessing the purity of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate using reverse-phase high-performance liquid chromatography.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., Phenomenex Gemini, 5 µm, 4.6 x 150 mm).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic acid (TFA)

    • B: Acetonitrile with 0.1% TFA

  • Gradient: 10% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase (initial conditions) to a final concentration of 0.1 mg/mL.

Procedure:

  • Equilibrate the column with the initial mobile phase composition (10% B) for at least 15 minutes.

  • Inject the prepared sample.

  • Run the gradient elution as described above.

  • The purity of the sample can be determined by the area percentage of the main peak.

Applications in Drug Discovery

The chiral pyrrolidine core of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is a privileged scaffold in medicinal chemistry. It is a key building block in the synthesis of various therapeutic agents, particularly kinase inhibitors.

Role as a Scaffold for JAK2/STAT3 Pathway Inhibitors

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and inflammation. Dysregulation of the JAK2/STAT3 pathway is implicated in various myeloproliferative disorders and cancers. Consequently, inhibitors of this pathway are of significant therapeutic interest.

Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate serves as a crucial starting material for the synthesis of potent and selective JAK2 inhibitors. The pyrrolidine ring often provides a rigid scaffold to correctly orient pharmacophoric elements for optimal binding to the ATP-binding site of the kinase.

Visualizations

Synthetic Workflow for Boc Protection

The following diagram illustrates the general workflow for the synthesis of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_amine (S)-3-(methylamino)pyrrolidine reaction_step Boc Protection in THF at 0°C to RT start_amine->reaction_step start_boc Di-tert-butyl dicarbonate (Boc₂O) start_boc->reaction_step workup Aqueous Work-up (NaHCO₃, Ethyl Acetate) reaction_step->workup purification Column Chromatography workup->purification product tert-butyl (3S)-3-(methylamino) pyrrolidine-1-carboxylate purification->product

Caption: Synthetic workflow for the Boc protection of (S)-3-(methylamino)pyrrolidine.

Simplified JAK2/STAT3 Signaling Pathway

This diagram provides a simplified representation of the JAK2/STAT3 signaling pathway, highlighting the point of intervention for inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor jak2 JAK2 cytokine_receptor->jak2 Recruitment p_jak2 p-JAK2 (Active) jak2->p_jak2 Phosphorylation stat3 STAT3 p_stat3 p-STAT3 Dimer stat3->p_stat3 Dimerization p_jak2->stat3 Phosphorylates gene_transcription Gene Transcription (Proliferation, Survival) p_stat3->gene_transcription Translocation inhibitor JAK2 Inhibitor (derived from pyrrolidine scaffold) inhibitor->p_jak2 Inhibits cytokine Cytokine cytokine->cytokine_receptor

Caption: Simplified JAK2/STAT3 signaling pathway and the point of inhibition.

References

Exploratory

An In-depth Technical Guide to tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and applications of tert-butyl (3S)-3-(methyla...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and applications of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate. This chiral pyrrolidine derivative is a valuable building block in medicinal chemistry, particularly in the development of targeted therapies.

Chemical Structure and Stereochemistry

tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is a synthetic organic compound with the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol .[1] Its structure features a pyrrolidine ring, a chiral center at the C3 position with the (S)-configuration, a methylamino group at this chiral center, and a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen.

The IUPAC name for this compound is tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate.[1] The stereochemistry is crucial for its interaction with biological targets, and the (3S) configuration is often preferred in the synthesis of specific bioactive molecules.

Key Structural Features:

  • Pyrrolidine Ring: A five-membered saturated heterocycle containing one nitrogen atom.

  • (S)-Stereocenter: The carbon at the 3-position of the pyrrolidine ring is a chiral center with a specific spatial arrangement.

  • Methylamino Group: A secondary amine (-NHCH₃) attached to the chiral center.

  • Boc Protecting Group: A tert-butoxycarbonyl group attached to the pyrrolidine nitrogen, which prevents the secondary amine from undergoing unwanted reactions during synthesis.

Below is a diagram illustrating the general workflow for the synthesis of this compound.

G cluster_start Starting Material cluster_reaction Boc Protection cluster_workup Workup and Purification cluster_product Final Product start (S)-3-(Methylamino)pyrrolidine process Reaction at 0°C to room temperature start->process 1. reagents Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., NaHCO₃, Et₃N) Solvent (e.g., THF, CH₂Cl₂) extraction Aqueous workup to remove water-soluble byproducts process->extraction 2. purification Chromatography (e.g., silica gel) extraction->purification 3. product tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate purification->product 4.

Caption: General Synthetic Workflow.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and available spectroscopic data for tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is presented below.

PropertyValueReference
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molecular Weight 200.28 g/mol [1]
CAS Number 147081-59-2[1]
Appearance Colorless to yellow liquid
Boiling Point 269 °C at 760 mmHg
Flash Point 117 °C
Purity ≥97%
¹H NMR (CDCl₃) Predicted ranges: δ 3.0-3.8 (m, 4H, CH₂-N-CH₂), δ 2.8-3.2 (m, 1H, CH-N), δ 2.4 (s, 3H, N-CH₃), δ 1.5-2.2 (m, 2H, CH₂), δ 1.45 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃) Predicted ranges: δ 154.7 (C=O), δ 79.5 (C(CH₃)₃), δ 50-60 (pyrrolidine carbons), δ 34.0 (N-CH₃), δ 28.5 (C(CH₃)₃)

Experimental Protocols

The primary synthetic route to tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate involves the protection of the secondary amine of (S)-3-(methylamino)pyrrolidine with a tert-butoxycarbonyl (Boc) group.

General Protocol for Boc Protection:

  • Dissolution: (S)-3-(methylamino)pyrrolidine is dissolved in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).

  • Base Addition: A base, typically a tertiary amine like triethylamine (Et₃N) or an inorganic base such as sodium bicarbonate (NaHCO₃), is added to the solution to act as a proton scavenger.

  • Boc Anhydride Addition: The solution is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Workup: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate.

Applications in Drug Discovery

tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is a key chiral intermediate in the synthesis of various pharmaceutical compounds, most notably as a scaffold for Janus kinase (JAK) inhibitors.

Role as a Scaffold for JAK Inhibitors:

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway. This pathway is essential for the signaling of numerous cytokines and growth factors, playing a central role in immunity and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders and cancers.

The pyrrolidine scaffold of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate provides a rigid and stereochemically defined framework for the design of potent and selective JAK inhibitors. The methylamino group can be further functionalized to interact with key residues in the ATP-binding site of the JAK enzymes.

Below is a simplified diagram of the JAK-STAT signaling pathway, illustrating the point of inhibition by JAK inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak 2. Receptor Dimerization & JAK Activation stat STAT jak->stat 3. STAT Phosphorylation p_stat p-STAT stat_dimer STAT Dimer p_stat->stat_dimer 4. STAT Dimerization dna DNA stat_dimer->dna 5. Nuclear Translocation inhibitor JAK Inhibitor (derived from pyrrolidine scaffold) inhibitor->jak Inhibition transcription Gene Transcription dna->transcription 6. Gene Regulation Cytokine Cytokine Cytokine->receptor 1. Ligand Binding

Caption: The JAK-STAT Signaling Pathway.

Conclusion

tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is a stereochemically defined and versatile building block with significant applications in the field of drug discovery. Its use as a scaffold for the development of potent and selective JAK inhibitors highlights its importance in the creation of targeted therapies for a range of diseases. This guide provides essential technical information to aid researchers and scientists in the synthesis, characterization, and application of this valuable compound.

References

Foundational

A Technical Guide to tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

For Immediate Release This technical whitepaper provides an in-depth overview of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate , a chiral pyrrolidine derivative that has emerged as a critical starting material...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth overview of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate , a chiral pyrrolidine derivative that has emerged as a critical starting material and structural motif in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and applications of this versatile compound.

Chemical Identity and Properties

The IUPAC name for the compound is tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate .[1] It is also commonly referred to by synonyms such as (S)-1-Boc-3-(methylamino)pyrrolidine and (S)-3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester.[1]

Below is a summary of its key chemical and physical properties:

PropertyValueReference
IUPAC Name tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate[1]
Synonyms (S)-1-Boc-3-(methylamino)pyrrolidine, (S)-3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester[1]
CAS Number 147081-59-2[1]
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molecular Weight 200.28 g/mol [1]
Appearance Colorless to yellow clear liquid
Boiling Point 269 °C
Density 1.03 g/cm³
Flash Point 117 °C
pKa (predicted) 10.02 ± 0.20 (for the methylamino group)[2]

Experimental Protocols: Synthesis of tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate

The synthesis of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is most commonly achieved through two primary routes: Boc protection of the corresponding amine or reductive amination of a ketone precursor.

Method 1: Boc Protection of (S)-3-(Methylamino)pyrrolidine

This is a straightforward, two-step process ideal for ensuring the desired stereochemistry.

Step 1: Boc Protection [2] (S)-3-(methylamino)pyrrolidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent such as tetrahydrofuran (THF) under basic conditions (pH 8-9). The reaction is typically carried out at a low temperature (0-5 °C) to minimize side reactions.

Step 2: Work-up and Purification The crude product is purified through extraction with a solvent like ethyl acetate, followed by drying over an anhydrous salt (e.g., Na₂SO₄) and concentration under vacuum. Purity can be assessed by techniques such as HPLC.[2]

Method 2: Reductive Amination of tert-Butyl 3-oxopyrrolidine-1-carboxylate

This alternative method involves the reaction of the ketone precursor with methylamine, followed by reduction.

Step 1: Imine Formation tert-Butyl 3-oxopyrrolidine-1-carboxylate is reacted with methylamine in a suitable solvent, often with a dehydrating agent or under conditions that favor the removal of water to form the intermediate imine.

Step 2: Reduction The imine is then reduced to the secondary amine using a suitable reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride.

Step 3: Purification The final product is purified using standard techniques such as column chromatography.

Applications in Drug Development

tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is a valuable chiral building block for the synthesis of more complex molecules, particularly in the development of kinase and protease inhibitors.

Janus Kinase (JAK) Inhibitors

The pyrrolidine scaffold is a key component in a number of Janus kinase (JAK) inhibitors. These enzymes are crucial components of the JAK-STAT signaling pathway, which is implicated in inflammatory and autoimmune diseases. Derivatives of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate have been utilized in the synthesis of potent and selective JAK inhibitors.

Below is a table summarizing the activity of some pyrrolidine-containing JAK inhibitors:

CompoundTarget(s)IC₅₀ (nM)Assay
TofacitinibJAK1, JAK2, JAK31.2, 20, 112Cell-free
UpadacitinibJAK143Cell-based
BaricitinibJAK1, JAK25.9, 5.7Cell-free

Logical Relationship: Synthesis of a JAK Inhibitor Precursor

Synthesis Workflow for a JAK Inhibitor Precursor cluster_start Starting Materials cluster_protection Boc Protection cluster_methylation Methylation cluster_product Final Product S_3_aminopyrrolidine (3S)-3-Aminopyrrolidine Reaction1 Reaction in THF (Basic conditions) S_3_aminopyrrolidine->Reaction1 Boc_anhydride Di-tert-butyl dicarbonate Boc_anhydride->Reaction1 Intermediate tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate Reaction1->Intermediate Reaction2 Reductive Amination Intermediate->Reaction2 Methylating_agent Methylating Agent (e.g., Formaldehyde/Reducing Agent) Methylating_agent->Reaction2 Final_Product tert-butyl (3S)-3-(methylamino)pyrrolidine- 1-carboxylate Reaction2->Final_Product

Caption: Synthesis of the target compound via Boc protection and subsequent methylation.

Signaling Pathway: Simplified JAK-STAT Pathway

Simplified JAK-STAT Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->JAK Autophosphorylation STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene_expression Gene Expression STAT_dimer->Gene_expression Translocates and initiates transcription

Caption: Overview of the JAK-STAT signaling cascade.

HIV-1 Protease Inhibitors

The pyrrolidine ring is also a key structural element in the design of HIV-1 protease inhibitors. HIV-1 protease is an essential enzyme for the replication of the virus, as it cleaves viral polyproteins into functional proteins. Inhibitors containing the pyrrolidine motif can effectively bind to the active site of the protease, preventing this crucial step in the viral life cycle.

Below is a table summarizing the activity of some pyrrolidine-based HIV-1 protease inhibitors:

CompoundTargetKi (nM)EC₅₀ (nM)
IndinavirHIV-1 Protease0.3450
NelfinavirHIV-1 Protease220-60
SaquinavirHIV-1 Protease0.121-3

Signaling Pathway: HIV Maturation and Protease Inhibition

HIV Maturation and Protease Inhibition cluster_virus HIV Life Cycle cluster_protease Enzymatic Action cluster_inhibitor Inhibition Gag_Pol Gag-Pol Polyprotein Immature_Virion Immature Virion Gag_Pol->Immature_Virion Assembles into Mature_Virion Mature, Infectious Virion Gag_Pol->Mature_Virion Forms functional proteins for HIV_Protease HIV-1 Protease Immature_Virion->HIV_Protease Activates HIV_Protease->Gag_Pol Cleaves polyprotein Blocked Inhibited Protease HIV_Protease->Blocked Protease_Inhibitor Protease Inhibitor (with pyrrolidine scaffold) Protease_Inhibitor->HIV_Protease Binds to active site Blocked->Mature_Virion Prevents formation of

Caption: Mechanism of HIV-1 protease action and its inhibition.

Conclusion

tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is a cornerstone chiral building block in contemporary medicinal chemistry. Its stereodefined structure and versatile reactivity make it an invaluable starting material for the synthesis of a wide range of biologically active compounds. Its prominent role in the development of inhibitors for crucial signaling pathways, such as the JAK-STAT pathway and HIV-1 protease, underscores its significance in the ongoing quest for novel and effective therapies for a multitude of diseases. This technical guide provides a foundational understanding of this important molecule, intended to facilitate further research and development efforts.

References

Exploratory

The Pivotal Role of Chiral Pyrrolidine Derivatives in Modern Drug Discovery: A Technical Guide

Introduction: The five-membered nitrogen-containing heterocyclic pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products, alkaloids, and FDA-approved drugs.[1][2][3][4] It...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The five-membered nitrogen-containing heterocyclic pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products, alkaloids, and FDA-approved drugs.[1][2][3][4] Its significance is amplified by the presence of up to four stereogenic carbon atoms, allowing for a rich three-dimensional exploration of chemical space that is crucial for specific and potent interactions with biological targets.[1][5] Chiral molecules often exhibit profoundly different pharmacological activities, making the stereoselective synthesis and evaluation of pyrrolidine derivatives a cornerstone of modern drug development.[6][7] This guide provides an in-depth overview of the diverse biological activities of chiral pyrrolidine derivatives, detailing their mechanisms of action, relevant quantitative data, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and drug development professionals.

Major Biological Activities and Therapeutic Targets

Chiral pyrrolidine derivatives have demonstrated a remarkable breadth of biological activities, targeting a wide array of proteins and pathways implicated in human diseases. Their structural versatility allows for fine-tuning of interactions with biological targets, leading to potent and selective therapeutic agents.[6]

Enzyme Inhibition

A primary application of chiral pyrrolidine derivatives is in the design of potent and selective enzyme inhibitors. The specific stereochemistry of the pyrrolidine ring is often critical for optimal binding to the enzyme's active site.

  • Nitric Oxide Synthase (NOS) Inhibition: Chiral pyrrolidine derivatives have been developed as selective inhibitors of neuronal nitric oxide synthase (nNOS) over endothelial (eNOS) and inducible (iNOS) isoforms.[8][9] This selectivity is crucial for treating neurodegenerative conditions like Parkinson's, Alzheimer's, and Huntington's diseases.[8] The stereochemistry of the pyrrolidine core and its substituents dictates the binding orientation and potency.[9]

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Pyrrolidine-based molecules, such as Vildagliptin, are established DPP-4 inhibitors for the treatment of type 2 diabetes.[3][4] The nitrile group on some derivatives forms a reversible covalent bond with the catalytic serine residue in the DPP-4 active site.[10]

  • Kinase Inhibition: Enantiopure hydroxyl-functionalized pyrrolidine derivatives have shown high selectivity for casein kinase 1 (CK1), with some compounds exhibiting nanomolar activity against CK1γ and CK1ε isoforms.[1]

  • Cholinesterase Inhibition: In the context of Alzheimer's disease, N-substituted pyrrolidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[11][12]

  • Other Enzymes: Pyrrolidine derivatives have also been designed to inhibit poly(ADP-ribose) polymerase (PARP) for cancer therapy, fatty acid amide hydrolase (FAAH) for neuroinflammation, and α-glucosidase as potential antidiabetic and anticancer agents.[1][11]

Table 1: Quantitative Data for Chiral Pyrrolidine Derivatives as Enzyme Inhibitors

Compound/Derivative ClassTarget EnzymeActivity (IC50/K_i_)Reference
Pyrrolidine-based CK1 inhibitors (12a,b)CK1γ0.011 µM / 0.024 µM[1]
CK1ε0.056 µM / 0.196 µM[1]
Pyrrolidine sulfonamide (23d)DPP-IV11.32 ± 1.59 μM[4]
(S)-13fButyrylcholinesterase (BChE)Submicromolar[11]
(R)-8bButyrylcholinesterase (BChE)2.03 µM[11]
(S)-8bButyrylcholinesterase (BChE)1.70 µM[11]
Ficine (flavoalkaloid)CDK1 / CDK50.04 µM[13]
Compound 3sAcetylcholinesterase (AChE)6.7 µM[12]
Butyrylcholinesterase (BuChE)2.35 µM[12]
Monoamine Oxidase B (MAO-B)1.6 µM[12]
Anticancer and Antitumor Activity

The pyrrolidine scaffold is a key component in numerous compounds with antiproliferative properties against various cancer cell lines.

  • Mechanism of Action: Their anticancer effects are mediated through various mechanisms, including the inhibition of kinases (e.g., CK1, FGFR-4), PARP enzymes involved in DNA repair, and antagonism of chemokine receptors like CXCR4, which plays a role in cancer metastasis.[1][4]

  • Structure-Activity Relationship (SAR): Studies on thiophene-containing pyrrolidine derivatives have shown better activity against MCF-7 and HeLa cancer cell lines compared to their phenyl-bearing counterparts.[1] Rotenone derivatives modified with a pyrrolidine moiety have also exhibited significant and selective antiproliferative activities.[14]

Table 2: Quantitative Anticancer Activity of Chiral Pyrrolidine Derivatives

Compound/Derivative ClassCell Line(s)Activity (IC50)Reference
Thiophen-containing derivative (37e)MCF-7 (Breast)17 µM[1]
HeLa (Cervical)19 µM[1]
Rotenone-alkene derivativeA549 (Lung)0.11 µM[14]
Rotenone-ethoxy derivativeMCF-7 (Breast)5.72 µM[14]
Rotenone-carbamate derivativeHCT116 (Colorectal)8.86 µM[14]
Thiosemicarbazone pyrrolidine–copper(II) complex (37a)SW480 (Colon)0.99 ± 0.09 µM[4]
Antiviral and Antimicrobial Activity

Pyrrolidine derivatives are integral to several antiviral and antibacterial drugs.

  • Antiviral Agents: The scaffold is present in potent inhibitors of the hepatitis C virus (HCV) NS3/4A serine protease, such as Boceprevir and Telaprevir.[2][10] The pyrrolidine alkaloid Anisomycin has shown activity against Dengue virus (DENV), Zika virus, and SARS-CoV-2.[15] Additionally, synthetic spiro[pyrrolidine-2,2'-adamantanes] are active against the influenza A virus.[16]

  • Antibacterial Agents: The pyrrolidine ring is a feature of antibiotics like Clindamycin and Anisomycin.[2][17] Synthetic derivatives have shown broad-spectrum activity; for instance, N-benzoylthiourea-pyrrolidines were found to be four times more active against A. baumannii than reference drugs.[17]

Table 3: Quantitative Antimicrobial Activity of Chiral Pyrrolidine Derivatives

Compound/Derivative ClassTarget OrganismActivity (MIC)Reference
N-phenyl/N-methyl benzoylthiourea-pyrrolidine (16b, 16d)Acinetobacter baumannii31.25 µg/mL[17]
Pyrrolidine-thiazole derivative (51a)Bacillus cereus21.70 ± 0.36 µg/mL[4]
Staphylococcus aureus30.53 ± 0.42 µg/mL[4]
Sulfonylamino pyrrolidine (38)Staphylococcus aureus3.11 µg/mL[17]
Escherichia coli6.58 µg/mL[17]
Pseudomonas aeruginosa5.82 µg/mL[17]
Spirooxindole-pyrrolidine-imidazole hybrid (44)Candida albicans4 µg/mL[4]
Neuroprotective and CNS Activity

The pyrrolidine scaffold is central to drugs targeting the central nervous system (CNS), including agents for neurodegenerative diseases and epilepsy.

  • Neuroprotection: Pyrrolidine-2-one derivatives, part of the racetam family, are used to treat cognitive deficits.[18] Their neuroprotective effects have been demonstrated in models of scopolamine-induced cognitive impairment.[12] The mechanism often involves augmenting acetylcholine levels by inhibiting cholinesterases.[12]

  • GPCR Antagonism: Pyrrolidine derivatives have been developed as potent antagonists for chemokine receptors like CXCR4, which are implicated in neuroinflammation.[1][4]

  • Anticonvulsant Properties: Certain pyrrolidine-2,5-dione derivatives have shown significant anticonvulsant effects in preclinical models, proving more effective than established drugs like valproic acid (VPA) in some tests.[1]

Key Mechanisms and Workflows

The biological activity of chiral pyrrolidines is a direct result of their three-dimensional structure enabling precise interactions with target biomolecules. Below are diagrams illustrating a common mechanism of action and a typical workflow for their discovery and development.

Enzyme_Inhibition cluster_0 Enzyme Active Site Enzyme Enzyme Product Product Enzyme->Product Catalysis No_Product No Product Formation Enzyme->No_Product Inhibition Substrate Substrate Substrate->Enzyme Inhibitor Chiral Pyrrolidine Inhibitor Inhibitor->Enzyme Binds competitively or allosterically

Caption: General mechanism of competitive enzyme inhibition.

Caption: A typical drug discovery workflow for chiral pyrrolidines.

Experimental Protocols

The synthesis and biological evaluation of chiral pyrrolidine derivatives involve a range of established chemical and biological techniques.

Example Protocol: Synthesis of Chiral nNOS Inhibitors

This protocol is adapted from a reported efficient synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase.[8]

Step 1: Reductive Amination

  • Dissolve the starting aldehyde (e.g., aldehyde 17) in a suitable solvent like methanol (MeOH).

  • Add the corresponding amine and sodium triacetoxyborohydride (NaHB(OAc)₃).

  • Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

  • Work up the reaction to isolate the Boc-protected intermediate (e.g., compounds 18, 19a-e). The yields for this step are typically high.[8]

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate (e.g., 60 mg, 85 µmol) in MeOH (2 mL).[8]

  • Add 6 N hydrochloric acid (HCl) (4 mL) at room temperature.[8]

  • Stir the mixture for 12 hours.[8]

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from EtOH/H₂O) to yield the final inhibitor as its HCl salt in excellent yield.[8]

Example Protocol: In Vitro Antiproliferative (MTT) Assay

This protocol is a standard method for assessing the cytotoxic or antiproliferative effects of compounds on cancer cell lines, as described for rotenone derivatives.[14]

Step 1: Cell Seeding

  • Culture cancer cells (e.g., MCF-7, A549, HCT116) in appropriate media and conditions.

  • Trypsinize and count the cells.

  • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

Step 2: Compound Treatment

  • Prepare serial dilutions of the chiral pyrrolidine derivatives in the cell culture medium.

  • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

Step 3: MTT Assay and Measurement

  • Add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell proliferation).

Conclusion

The chiral pyrrolidine scaffold remains a highly versatile and valuable building block in the design of novel therapeutic agents.[19] Its unique stereochemical and conformational properties allow for the development of highly potent and selective molecules that can modulate a wide range of biological targets.[1][5] From enzyme inhibitors for metabolic diseases to complex modulators for cancer and neurodegeneration, the applications of chiral pyrrolidines are vast and continue to expand. Future research will undoubtedly focus on leveraging advanced synthetic methodologies, such as catalytic asymmetric C-H amination, to create novel and diverse libraries of these compounds for biological screening, further cementing the role of the pyrrolidine ring in the future of medicine.[7]

References

Foundational

The Strategic Role of Boc-Protected Pyrrolidines in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of many natural products and synthetic pharmaceuticals.[1][2] Its un...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of many natural products and synthetic pharmaceuticals.[1][2] Its unique structural and stereochemical properties make it a highly sought-after scaffold in drug discovery. The strategic use of the tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen has become an indispensable tool for medicinal chemists, enabling precise molecular manipulations and the construction of complex, biologically active molecules. This technical guide provides an in-depth analysis of the role of Boc-protected pyrrolidines in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visualizations of key workflows and signaling pathways.

The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery

The pyrrolidine nucleus is a "privileged scaffold," appearing in a multitude of FDA-approved drugs across various therapeutic areas.[3] Its prevalence stems from several key features:

  • Three-Dimensionality: The non-planar, puckered nature of the saturated pyrrolidine ring allows for the exploration of three-dimensional chemical space, which is crucial for specific interactions with biological targets.[4]

  • Stereochemistry: The pyrrolidine ring can possess up to four stereogenic centers, allowing for the creation of a vast number of stereoisomers with distinct biological activities.[4]

  • Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor, influencing the solubility and pharmacokinetic properties of the molecule.[5]

  • Synthetic Versatility: The pyrrolidine ring, particularly when Boc-protected, serves as a versatile building block for the synthesis of more complex molecular architectures.

The Boc Protecting Group: Enabling Complex Syntheses

The tert-butyloxycarbonyl (Boc) group is one of the most widely used nitrogen protecting groups in organic synthesis due to its ease of introduction, stability under a wide range of reaction conditions (including basic, nucleophilic, and hydrogenolytic conditions), and facile removal under acidic conditions.[6][7] This "orthogonality" is critical in multi-step syntheses of complex drug molecules.

The Boc group's steric bulk can also be exploited to direct reactions to specific positions on the pyrrolidine ring, a strategy often employed in asymmetric synthesis.[8]

Applications in Medicinal Chemistry: A Showcase of Bioactivity

Boc-protected pyrrolidines are key intermediates in the synthesis of a wide array of therapeutic agents. The following sections highlight their application in different disease areas, supported by quantitative bioactivity data.

Anticancer Agents

The pyrrolidine scaffold is present in numerous compounds with potent anticancer activity. Structure-activity relationship (SAR) studies have demonstrated that modifications to the pyrrolidine ring can significantly impact cytotoxicity.

Compound ClassTarget/Cell LineIC50 (µM)Reference
Tetrazolopyrrolidine-1,2,3-triazolesHeLa0.32 - 1.80[9]
Spiro[pyrrolidine-3,3-oxindoles]MCF-73.53 - 6.00[7]
Polysubstituted PyrrolidinesHCT116, HL602.9 - 16[10]
Thiosemicarbazone pyrrolidine–copper(II) complexesSW4800.99[11]
Dibromo-substituted oxindole derivativesHepG2, MCF-7, HCT-1162.00 - 9.00[11]
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

Several DPP-4 inhibitors, a class of oral hypoglycemic agents, feature a pyrrolidine moiety. Vildagliptin is a prime example where the pyrrolidine core is crucial for its inhibitory activity.

CompoundTargetIC50 (nM)Reference
Linagliptin Analog (PB01)DPP-415.66[12]
Linagliptin Analog (PB11)DPP-416.16[12]
2-benzyl-piperazine derivative (Lead)DPP-419[13]
4-benzylpiperidine derivative (1)DPP-41600[13]
2-benzylpyrrolidine derivative (2)DPP-41200[13]
Anti-inflammatory and Enzyme Inhibitory Activity

Pyrrolidine derivatives have also shown significant potential as anti-inflammatory agents and inhibitors of various enzymes.

Compound ClassTarget EnzymeIC50 (µM)Reference
Furanylmethylpyrrolidine-based ST2 inhibitorsST2/IL-33~6[4]
2-(Pyrrolidin-1-ylmethyl)-1H-pyrrole-based ST2 inhibitorsST2/IL-3317.41[14]
Pyrrolidine derivativesα-amylase26.24 - 36.32[15]
Pyrrolidine derivativesα-glucosidase18.04 - 27.51[15]

Experimental Protocols

This section provides detailed methodologies for key experiments involving Boc-protected pyrrolidines.

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (Intermediate for Vildagliptin)

Materials:

  • L-proline

  • Tetrahydrofuran (THF)

  • Chloroacetyl chloride

Procedure:

  • Add L-proline (10 g, 0.087 mol) to a round-bottomed flask containing THF (100 mL).[2]

  • Slowly add chloroacetyl chloride (10.0 mL, 0.132 mol) at 0°C under an argon atmosphere.[2]

  • Reflux the mixture with stirring for 2.5 hours.[2]

  • After the reaction is complete, cool the mixture to room temperature.[2]

  • Dilute with water (20 mL) and stir for 20 minutes.[2]

  • Add saturated brine (20 mL) and ethyl acetate (200 mL).[2]

  • Collect the organic layer. The aqueous layer is re-extracted with ethyl acetate (2 x 100 mL).[2]

  • Combine the organic layers and dry over anhydrous Na2SO4.[2]

  • Evaporate the solvent to yield a residue, which is then crystallized from isopropyl ether to afford the product.[2]

General Procedure for N-Boc Deprotection with Trifluoroacetic Acid (TFA)

Materials:

  • N-Boc protected pyrrolidine derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the N-Boc protected pyrrolidine derivative in DCM.

  • Add a solution of 20-50% TFA in DCM.[6]

  • Stir the reaction mixture at room temperature for 0.5 to 4 hours, monitoring the progress by thin-layer chromatography (TLC).[6]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a suitable base (e.g., saturated aqueous NaHCO3 solution) and extracted with an organic solvent.

Visualizing Key Processes

Graphviz diagrams are provided below to illustrate important workflows and signaling pathways related to the application of Boc-protected pyrrolidines in medicinal chemistry.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Synthesis of Key Intermediate cluster_2 Drug Candidate Synthesis cluster_3 Final Product Start Pyrrolidine Derivative (e.g., L-Proline) Boc_Protection N-Boc Protection Start->Boc_Protection Modification Functional Group Modification Boc_Protection->Modification Coupling Coupling with Pharmacophore Modification->Coupling Boc_Deprotection N-Boc Deprotection Coupling->Boc_Deprotection Final_Modification Final Modification & Purification Boc_Deprotection->Final_Modification API Active Pharmaceutical Ingredient (API) Final_Modification->API

Caption: General workflow for the synthesis of a drug candidate using a Boc-protected pyrrolidine intermediate.

DPP4_Inhibition_Pathway cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Action cluster_2 Pancreatic Response cluster_3 Therapeutic Intervention Food Food Intake Incretins Release of Incretin Hormones (GLP-1, GIP) Food->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate for Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inactivates Insulin Insulin Secretion Pancreas->Insulin Glucagon Glucagon Secretion (Suppressed) Pancreas->Glucagon Vildagliptin Vildagliptin (Pyrrolidine-based DPP-4 Inhibitor) Vildagliptin->DPP4 Inhibits

Caption: Signaling pathway of DPP-4 inhibition by a pyrrolidine-based drug like Vildagliptin.

Conclusion

Boc-protected pyrrolidines are not merely synthetic intermediates but strategic tools that empower medicinal chemists to navigate the complexities of drug design and development. Their inherent structural features, coupled with the versatility and reliability of the Boc protecting group, have solidified their position as a privileged scaffold in the quest for novel therapeutics. The continued exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships of pyrrolidine-containing compounds will undoubtedly lead to the discovery of next-generation medicines.

References

Exploratory

The Versatile Building Block: A Technical Guide to tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the synthesis, properties, and applications of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate, a key chiral...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate, a key chiral building block in modern medicinal chemistry. Its unique structural features make it a valuable scaffold for the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This document provides a comprehensive overview of its synthesis, key reactions, and its role in the creation of potent and selective drug candidates, supported by quantitative data and detailed experimental protocols.

Physicochemical Properties

Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is a chiral secondary amine protected by a tert-butyloxycarbonyl (Boc) group. This strategic protection allows for selective reactions at the methylamino group while the pyrrolidine nitrogen is rendered less reactive.

PropertyValue
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
CAS Number 147081-59-2
Appearance Colorless to pale yellow oil or solid
Boiling Point ~269 °C at 760 mmHg
Flash Point ~117 °C
Density ~1.03 g/cm³

Synthesis and Experimental Protocols

The synthesis of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is typically achieved through a multi-step process starting from a commercially available chiral precursor. A common route involves the synthesis of the corresponding primary amine followed by N-methylation.

Step 1: Synthesis of tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate

A widely used precursor is tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate. The hydroxyl group can be converted to an amino group through a two-step process involving mesylation and subsequent displacement with an azide, followed by reduction. A more direct, albeit less common, method involves reductive amination. A documented, efficient method involves the Boc protection of (S)-3-aminopyrrolidine.

Experimental Protocol: Boc Protection of (S)-3-Aminopyrrolidine

To a solution of (S)-3-aminopyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane or a biphasic system with water and a base like sodium bicarbonate, di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) is added portion-wise at 0 °C. The reaction mixture is stirred and allowed to warm to room temperature overnight. After completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate.

Step 2: N-methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines, utilizing formic acid and formaldehyde.[1][2] This reaction is advantageous as it typically proceeds to completion without the formation of over-methylated quaternary ammonium salts.[2][3]

Experimental Protocol: N-methylation of tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate

To a solution of tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate (1.0 eq) in formic acid (excess), aqueous formaldehyde (excess, typically 37 wt. % in H₂O) is added. The reaction mixture is heated to reflux (around 100 °C) for several hours until the reaction is complete, which can be monitored by TLC or LC-MS. After cooling, the reaction mixture is basified with a strong base such as sodium hydroxide to a pH > 10 and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate. Purification can be achieved by column chromatography on silica gel.

G cluster_0 Synthesis of tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate cluster_1 N-methylation S_3_aminopyrrolidine (S)-3-Aminopyrrolidine Boc_protection Boc Protection (Boc)₂O, Base S_3_aminopyrrolidine->Boc_protection product_1 tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate Boc_protection->product_1 product_1_2 tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate Eschweiler_Clarke Eschweiler-Clarke Reaction (HCOOH, HCHO) product_1_2->Eschweiler_Clarke final_product tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate Eschweiler_Clarke->final_product

Synthetic pathway for the target molecule.

Application in Drug Discovery: Janus Kinase (JAK) Inhibitors

The 3-(methylamino)pyrrolidine scaffold is a privileged motif in the design of Janus Kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases and cancers. Tofacitinib, a pan-JAK inhibitor, features a related piperidine scaffold and has highlighted the therapeutic potential of targeting this enzyme family.

A study by Kim et al. (2018) details the design and synthesis of (R)-3-(3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile derivatives as selective JAK1 inhibitors.[4] Although this study utilizes the (R)-enantiomer, the structure-activity relationship (SAR) data provides valuable insights into the role of the 3-(methylamino)pyrrolidine core.

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activity (IC₅₀) of a key compound from the study by Kim et al. against the four JAK family members.[4]

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
6 112402800110
Tofacitinib 1.2201.0340

Data extracted from Kim et al., Bioorg. Med. Chem., 2018, 26(8), 1495-1510.[4]

Compound 6 demonstrates significant selectivity for JAK1 over JAK2 and JAK3, a desirable profile for mitigating potential side effects associated with broader JAK inhibition.

Experimental Workflow: In Vitro Kinase Assay

The inhibitory activity of the compounds was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

G start Start prepare_reagents Prepare Assay Buffer, Enzyme, Substrate, and ATP start->prepare_reagents add_compound Add Test Compound (Varying Concentrations) prepare_reagents->add_compound add_enzyme_substrate Add Kinase and Biotinylated Peptide Substrate add_compound->add_enzyme_substrate initiate_reaction Initiate Kinase Reaction by Adding ATP add_enzyme_substrate->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate stop_reaction Stop Reaction with EDTA-containing Buffer incubate->stop_reaction add_detection_reagents Add TR-FRET Detection Reagents (Eu-labeled anti-phospho antibody and Streptavidin-APC) stop_reaction->add_detection_reagents incubate_detection Incubate for Detection add_detection_reagents->incubate_detection read_plate Read TR-FRET Signal on a Plate Reader incubate_detection->read_plate analyze_data Calculate IC₅₀ Values read_plate->analyze_data end End analyze_data->end

Workflow for in vitro kinase assay.

The JAK-STAT Signaling Pathway

The therapeutic rationale for developing inhibitors that utilize the tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate scaffold is rooted in the modulation of the JAK-STAT signaling pathway. This pathway is central to the immune response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor JAK JAK cytokine_receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer gene_transcription Gene Transcription STAT_dimer->gene_transcription 5. Translocation & Transcription STAT->STAT_dimer 4. Dimerization cytokine Cytokine cytokine->cytokine_receptor 1. Binding inhibitor JAK Inhibitor (e.g., Compound 6) inhibitor->JAK Inhibition

JAK-STAT signaling pathway inhibition.

Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. JAKs then phosphorylate the STATs, which subsequently dimerize, translocate to the nucleus, and induce the transcription of target genes, many of which are pro-inflammatory. JAK inhibitors, developed using scaffolds like tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate, competitively bind to the ATP-binding site of JAKs, preventing the phosphorylation cascade and thereby downregulating the inflammatory response.

Conclusion

Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is a cornerstone chiral building block in contemporary drug discovery. Its utility is prominently demonstrated in the development of selective JAK inhibitors for the treatment of autoimmune diseases. The synthetic accessibility and the stereochemical information embedded in its structure provide a robust platform for the generation of novel, potent, and selective therapeutics. The data and protocols presented herein offer a comprehensive resource for researchers engaged in the design and synthesis of next-generation targeted therapies.

References

Foundational

The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry and natura...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its prevalence in numerous FDA-approved drugs and biologically active compounds underscores its importance in the development of new therapeutic agents. The conformational flexibility of the pyrrolidine ring, combined with its ability to engage in crucial hydrogen bonding interactions and serve as a chiral backbone, allows for the precise spatial orientation of substituents to optimize pharmacological activity.[1][2] This guide provides a comprehensive overview of the discovery and synthesis of substituted pyrrolidines, focusing on key synthetic methodologies, quantitative data, and their roles in modulating critical biological pathways.

Discovery and Pharmacological Significance

The pyrrolidine motif is at the heart of a wide array of pharmacologically active molecules, demonstrating efficacy across a spectrum of diseases. Its derivatives have been successfully developed as anticancer, antidiabetic, antiviral, anti-inflammatory, and central nervous system (CNS) active agents.[3] The nitrogen atom within the ring can act as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor, facilitating strong and specific interactions with biological targets.[1]

Prominent examples of pyrrolidine-containing drugs include DPP-4 inhibitors like Vildagliptin for type 2 diabetes, antiviral agents such as Telaprevir for Hepatitis C, and various CNS-targeted drugs.[3] The biological significance of this scaffold is further highlighted by its presence in numerous natural alkaloids with potent bioactivities.[4]

Key Synthetic Strategies for Substituted Pyrrolidines

The construction of the pyrrolidine ring with precise control over stereochemistry is a central focus of modern organic synthesis. Several powerful strategies have been developed, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

[3+2] Cycloaddition Reactions

The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is one of the most powerful and convergent methods for constructing polysubstituted pyrrolidines.[5][6] This reaction allows for the creation of multiple stereocenters in a single, highly stereocontrolled step. A common approach involves the in situ generation of an azomethine ylide from the condensation of an α-amino acid (like proline or sarcosine) and an aldehyde or ketone. This ylide then reacts with an electron-deficient alkene to furnish the pyrrolidine ring. This methodology is particularly effective for the synthesis of complex spirooxindole-pyrrolidine scaffolds, which are of significant interest in cancer research.[7][8]

Organocatalytic Asymmetric Synthesis

Asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, and the construction of substituted pyrrolidines is no exception. Chiral secondary amines, particularly proline and its derivatives (e.g., diphenylprolinol silyl ethers), are highly effective catalysts for the asymmetric Michael addition of aldehydes and ketones to nitroalkenes.[9][10][11] This reaction proceeds through an enamine intermediate, which attacks the nitroalkene with high facial selectivity, leading to the formation of γ-nitro carbonyl compounds. These intermediates can then be cyclized to afford highly enantioenriched substituted pyrrolidines.[12] This method is valued for its operational simplicity, avoidance of toxic metals, and high stereoselectivity.[11]

Aza-Michael Addition

The intramolecular aza-Michael addition is another cornerstone strategy for pyrrolidine synthesis. This method involves the cyclization of a molecule containing both an amine nucleophile and a Michael acceptor (an electron-poor alkene or alkyne). The reaction can be promoted by bases or acids and often proceeds with high diastereoselectivity, governed by the stereochemistry of the acyclic precursor. This approach is versatile and has been employed in the synthesis of a wide range of substituted pyrrolidines and related alkaloids.

Synthesis from Chiral Pool Precursors

Proline and its derivatives, such as 4-hydroxyproline, are readily available chiral building blocks that serve as excellent starting materials for the synthesis of functionalized pyrrolidines.[13] The existing stereocenters in these precursors can be used to direct the stereochemical outcome of subsequent transformations, providing a straightforward entry to complex chiral targets.[13]

Quantitative Data Summary

The efficiency and selectivity of synthetic methods are critical for their practical application. The following tables summarize representative quantitative data for the synthesis and biological activity of substituted pyrrolidines.

Table 1: Comparison of Synthetic Methodologies for Substituted Pyrrolidines

Synthetic MethodCatalyst/ReagentYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Organocatalytic Michael Addition(R,R)-DPEN-Thiourea94 - 99up to 9/1 (syn/anti)97 - 99[9]
Organocatalytic Michael Addition(S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine/TFAup to 96-up to 91[12]
Organocatalytic Michael AdditionPerhydroindolic Acidup to 99up to 99/1up to 98[11]
[3+2] CycloadditionIsatin, L-proline, 1,4-enedione (catalyst-free)76 - 95up to >99:1-[6]
[3+2] CycloadditionTHIQ, Aldehyde, Olefinic Oxindole (BzOH additive)39 - 77up to 7:1-[7]
Diastereoselective AlkylationN-protected Pyroglutamic acid derivative-High-[14]

Table 2: Biological Activity of Selected Substituted Pyrrolidine Derivatives

Compound ClassTarget/AssaySpecific Derivative ExampleIC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)Reference
Pyrrolidine-based ThiosemicarbazonesDihydrofolate Reductase (DHFR)Compound 5d12.37 ± 0.48Methotrexate0.086 ± 0.07[15]
Pyrrolidine-based ThiosemicarbazonesDihydrofolate Reductase (DHFR)Compound 5l12.38 ± 0.25Methotrexate0.086 ± 0.07[15]
Pyrrolidine SulfonamidesDipeptidyl Peptidase-IV (DPP-IV)Compound 23d11.32 ± 1.59Vildagliptin-
Spiropyrrolidine OxindolesE. coli Topoisomerase IVCompound 22c3.07--
Spiropyrrolidine OxindolesS. aureus Topoisomerase IVCompound 22c8.2--
Thiosemicarbazone Pyrrolidine–Copper(II) ComplexSW480 Cancer Cell LineCopper complex 37a0.99 ± 0.09Cisplatin3.5 ± 0.3
Pyrrolidine DerivativesHCT116 Cancer Cell LineCompound 3h2.9 - 16--[16]
Pyrrolidine DerivativesHCT116 Cancer Cell LineCompound 3k2.9 - 16--[16]

Key Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in drug discovery is essential for a clear understanding. The following diagrams, rendered in DOT language, illustrate a general experimental workflow and the signaling pathways modulated by pyrrolidine-based inhibitors.

General Experimental Workflow

The discovery and development of novel substituted pyrrolidines follow a logical progression from synthesis to biological evaluation.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Precursor Selection (e.g., Aldehydes, Nitroalkenes) reaction Key Reaction (e.g., Michael Addition, Cycloaddition) start->reaction purification Purification (Chromatography) reaction->purification characterization Structural Analysis (NMR, MS, X-ray) purification->characterization in_vitro In Vitro Screening (Enzyme Assays, Cell Lines) characterization->in_vitro Library of Substituted Pyrrolidines ic50 Determine Potency (IC50 / EC50) in_vitro->ic50 sar Structure-Activity Relationship (SAR) ic50->sar lead_opt Lead Optimization sar->lead_opt Identify Lead Compound admet ADMET Profiling lead_opt->admet admet->characterization Iterative Redesign & Synthesis

Fig 1. General workflow for synthesis and evaluation of substituted pyrrolidines.
DPP-4 Inhibition Pathway

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose homeostasis. Its inhibition by pyrrolidine-based drugs is a major therapeutic strategy for type 2 diabetes. DPP-4 inhibitors prevent the degradation of incretin hormones like GLP-1, thereby enhancing insulin secretion.[17]

G DPP4 DPP-4 Enzyme GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Degrades to Inhibitor Pyrrolidine-based DPP-4 Inhibitor Inhibitor->DPP4 Inhibits GLP1_active Active GLP-1 (Incretin Hormone) GLP1_active->DPP4 Substrate Pancreas Pancreatic β-cells GLP1_active->Pancreas Stimulates Insulin Insulin Secretion Pancreas->Insulin Increases Glucose Blood Glucose Reduction Insulin->Glucose Leads to

Fig 2. Mechanism of action for pyrrolidine-based DPP-4 inhibitors.
PARP-1 Inhibition Pathway in DNA Repair

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the repair of single-strand DNA breaks. Pyrrolidine-containing PARP inhibitors trap the enzyme on DNA, leading to the formation of cytotoxic double-strand breaks, a mechanism particularly effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations.[1][3][15]

G DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 Recruits PAR PARylation (Recruits Repair Factors) PARP1->PAR Catalyzes Trapped PARP-1 Trapped on DNA PARP1->Trapped Repair_SSB SSB Repair (BER Pathway) PAR->Repair_SSB Enables PARPi Pyrrolidine-based PARP Inhibitor PARPi->PARP1 Inhibits & Traps Replication Replication Fork Collapse Trapped->Replication DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB Apoptosis Cell Death (Apoptosis) DNA_DSB->Apoptosis Induces

Fig 3. PARP-1 trapping mechanism by pyrrolidine-based inhibitors.

Detailed Experimental Protocols

To facilitate the practical application of the discussed methodologies, detailed experimental protocols for key synthetic transformations are provided below.

Protocol 1: Organocatalytic Asymmetric Michael Addition of an Aldehyde to a Nitroalkene

This protocol is adapted from a procedure utilizing a chiral diphenylprolinol silyl ether catalyst.[10]

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Catalyst, 2 mol%)

  • p-Nitrophenol (Co-catalyst, 5 mol%)

  • Aldehyde (e.g., Propanal, 1.0 mmol)

  • Nitroalkene (e.g., (E)-β-Nitrostyrene, 1.2 mmol)

  • Toluene (Anhydrous, 2.0 mL)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Standard workup and purification reagents (diethyl ether, saturated aq. NH₄Cl, saturated aq. NaHCO₃, brine, anhydrous MgSO₄, silica gel).

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the (S)-diphenylprolinol silyl ether catalyst (7.1 mg, 0.02 mmol) and p-nitrophenol (7.0 mg, 0.05 mmol).

  • Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature (20-23 °C) for 10 minutes.

  • Add the aldehyde (1.0 mmol) to the solution, followed by the nitroalkene (1.2 mmol).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add methanol (2.0 mL) followed by sodium borohydride (NaBH₄, 76 mg, 2.0 mmol) in portions to reduce the resulting aldehyde to the corresponding alcohol for easier purification and analysis.

  • Stir the mixture at 0 °C for 30 minutes.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired γ-nitro alcohol.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Three-Component [3+2] Cycloaddition for Spirooxindole-Pyrrolidine Synthesis

This protocol is a general procedure for the synthesis of N-fused pyrrolidinyl spirooxindoles.[6]

Materials:

  • Isatin derivative (0.5 mmol)

  • α-Amino acid (e.g., L-proline or sarcosine, 0.6 mmol)

  • Dipolarophile (e.g., (E)-1,4-diphenylbut-2-ene-1,4-dione, 0.6 mmol)

  • Ethanol (EtOH, 3 mL)

Procedure:

  • In a round-bottom flask, suspend the isatin derivative (0.5 mmol), the α-amino acid (0.6 mmol), and the dipolarophile (0.6 mmol) in ethanol (3 mL).

  • Stir the reaction mixture at room temperature. The reaction is typically characterized by the formation of a precipitate.

  • Monitor the reaction for completion using TLC (typically 4 hours).

  • Once the reaction is complete, collect the resulting precipitate by vacuum filtration.

  • Wash the collected solid with cold ethanol (2-3 times) to remove any unreacted starting materials.

  • The crude product can be further purified, if necessary, by recrystallization from ethanol or by flash column chromatography on silica gel (using a petroleum ether/ethyl acetate mixture as the eluent) to afford the pure spirooxindole-pyrrolidine product.

  • Characterize the product by NMR spectroscopy and mass spectrometry to confirm its structure and determine the diastereoselectivity.

Conclusion and Future Outlook

Substituted pyrrolidines are, without question, a mainstay in the landscape of drug discovery and organic synthesis. The synthetic methodologies for their construction have matured significantly, with organocatalytic and cycloaddition strategies providing powerful tools for accessing these complex scaffolds with high levels of stereocontrol. The continued exploration of novel pyrrolidine derivatives will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. Future efforts will likely focus on the development of even more efficient and sustainable synthetic methods, the expansion of the chemical space around the pyrrolidine core, and the application of these scaffolds to an even broader range of biological targets. The versatility and proven track record of the pyrrolidine ring ensure its enduring legacy in the quest for new medicines.

References

Exploratory

An In-depth Technical Guide to the Safety and Hazards of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the safety and hazard information for tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate (CA...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate (CAS No: 147081-59-2). The information is intended to assist researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂O₂PubChem[1]
Molecular Weight 200.28 g/mol PubChem[1]
Boiling Point 269 °CChemBK[2]
Flash Point 117 °CChemBK[2]
Density 1.0±0.1 g/cm³Echemi[3]

Hazard Identification and Classification

tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with skin, eye, and respiratory irritation. Some sources also indicate potential for acute oral toxicity and hazards to the aquatic environment.

GHS Classification

The following table summarizes the GHS hazard classifications for this compound.

Hazard ClassCategorySource
Skin Corrosion/IrritationCategory 2PubChem[1][4]
Serious Eye Damage/Eye IrritationCategory 1PubChem[1][4]
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract IrritationCategory 3PubChem[1][4]
Acute Toxicity, OralCategory 3Echemi[3]
Hazardous to the Aquatic Environment, Short-term (Acute)Acute 1Echemi[3]
Hazard and Precautionary Statements

The following table outlines the applicable GHS hazard (H) and precautionary (P) statements.

Statement TypeCodeDescriptionSource
Hazard H301Toxic if swallowed.Echemi[3]
H314Causes severe skin burns and eye damage.Sigma-Aldrich
H315Causes skin irritation.PubChem[4]
H318Causes serious eye damage.PubChem[1][4]
H335May cause respiratory irritation.PubChem[1][4]
H400Very toxic to aquatic life.Echemi[3]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapours/spray.PubChem[1]
P264Wash skin thoroughly after handling.PubChem[1]
P270Do not eat, drink or smoke when using this product.Echemi[3]
P271Use only outdoors or in a well-ventilated area.PubChem[1]
P273Avoid release to the environment.Echemi[3]
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.PubChem[1]
P301+P316IF SWALLOWED: Get emergency medical help immediately.Echemi[3]
P302+P352IF ON SKIN: Wash with plenty of water.PubChem[1]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.PubChem[1]
P305+P354+P338IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.PubChem[1]
P403+P233Store in a well-ventilated place. Keep container tightly closed.PubChem[1]
P405Store locked up.Echemi[3]
P501Dispose of contents/container to an approved waste disposal plant.Echemi[3]

Experimental Protocols and Methodologies

Detailed experimental protocols for the toxicological and safety assessments of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate are not publicly available in the referenced safety data sheets or chemical databases. These studies are typically conducted by the manufacturer and are often proprietary. The GHS classifications provided are based on the results of these unpublished studies.

Visualizations

GHS Hazard Pictograms and Statements

The following diagram illustrates the relationship between the GHS hazard pictograms and the corresponding hazard statements for tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate.

GHS_Hazards cluster_pictograms GHS Pictograms cluster_statements Hazard Statements p1 Corrosion s1 H314: Causes severe skin burns and eye damage p1->s1 s3 H318: Causes serious eye damage p1->s3 p2 Exclamation Mark s2 H315: Causes skin irritation p2->s2 s4 H335: May cause respiratory irritation p2->s4 p3 Health Hazard

Caption: GHS Hazard Pictograms and Associated Statements.

Recommended Personal Protective Equipment (PPE) Workflow

This diagram outlines the recommended workflow for selecting and using Personal Protective Equipment (PPE) when handling tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate.

PPE_Workflow cluster_ppe Required PPE start Start Handling Procedure assess Assess Potential for Exposure (Splash, Dust, Vapor) start->assess ppe_selection Select Appropriate PPE assess->ppe_selection Exposure Likely ppe_don Don Protective Equipment ppe_selection->ppe_don gloves Chemical Resistant Gloves (e.g., Nitrile) ppe_selection->gloves eyewear Safety Glasses with Side Shields or Goggles ppe_selection->eyewear clothing Lab Coat or Protective Clothing ppe_selection->clothing respirator NIOSH-approved Respirator (if ventilation is inadequate) ppe_selection->respirator handling Perform Chemical Handling ppe_don->handling ppe_doff Doff and Dispose of PPE Correctly handling->ppe_doff end End of Procedure ppe_doff->end

Caption: Personal Protective Equipment (PPE) Workflow.

Risk Assessment and Mitigation Logic

The following diagram provides a logical framework for risk assessment and mitigation when working with tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate.

Risk_Assessment cluster_controls Control Hierarchy start Planned Experiment with tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate identify_hazards Identify Hazards - Skin/Eye Irritation - Respiratory Irritation - Acute Toxicity start->identify_hazards assess_risks Assess Risks - Quantity used - Duration of exposure - Potential for aerosolization identify_hazards->assess_risks control_measures Implement Control Measures assess_risks->control_measures Risk is Present proceed Proceed with Experiment assess_risks->proceed Risk is Negligible control_measures->proceed engineering Engineering Controls: Fume Hood, Ventilated Enclosure control_measures->engineering admin Administrative Controls: SOPs, Training control_measures->admin ppe Personal Protective Equipment: Gloves, Goggles, Lab Coat control_measures->ppe reassess Re-evaluate and Modify Procedure proceed->reassess Incident or Unexpected Outcome reassess->start

Caption: Risk Assessment and Mitigation Framework.

Handling and Storage

Safe Handling
  • Ventilation: Handle in a well-ventilated place.[3][5] Use a local exhaust or work in a chemical fume hood to minimize inhalation of dust or vapors.

  • Personal Protective Equipment: Wear appropriate protective clothing, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[3][6]

  • Hygiene: Wash hands and face thoroughly after handling.[3][6] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]

  • Spill Prevention: Avoid the formation of dust and aerosols.[3][7] Use non-sparking tools to prevent ignition sources.[3][7]

Storage Conditions
  • Container: Keep the container tightly closed.[5][6]

  • Environment: Store in a dry, cool, and well-ventilated place.[3][5][6] Some suppliers recommend refrigeration.[8]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong acids.[9]

Emergency Procedures

First-Aid Measures
  • If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice or attention.[6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][9]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[6]

  • Specific Hazards: Decomposition upon combustion or at high temperatures may generate poisonous fumes.[6] Closed containers may explode when heated.[6]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment.[6] Keep unnecessary personnel away from the spill area.

  • Environmental Precautions: Prevent the product from entering drains, waterways, or the soil.[6]

  • Containment and Cleaning: Sweep up the material and collect it into a suitable, airtight container for disposal.[6] Avoid creating dust.

Disposal Considerations

Dispose of the chemical and its container in accordance with local, regional, and national regulations. The product should not be allowed to enter the environment.[6] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]

This guide is intended for informational purposes only and should not be a substitute for a comprehensive risk assessment conducted by qualified professionals. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

Foundational

Technical Guide: Predicted Physicochemical Properties of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a detailed analysis of the predicted acid dissociation constant (pKa) for the chiral intermediate, tert-butyl...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the predicted acid dissociation constant (pKa) for the chiral intermediate, tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate. The pKa is a critical parameter in drug discovery, influencing a molecule's pharmacokinetic and pharmacodynamic properties. This document outlines computationally predicted pKa values, discusses the methodologies behind these predictions, and provides a standard experimental protocol for empirical validation.

Compound Identification and Significance

Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative widely utilized as a building block in the synthesis of pharmacologically active molecules.[1][2] Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen and a secondary methylamino group at the stereogenic 3-position. The ionization state of the methylamino group, dictated by its pKa, is crucial for its role in molecular interactions and subsequent chemical reactions.

IdentifierValue
IUPAC Name tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate[3]
CAS Number 147081-59-2[3][4]
Molecular Formula C₁₀H₂₀N₂O₂[3][5]
Molecular Weight 200.28 g/mol [3][5]
SMILES CC(C)(C)OC(=O)N1CC--INVALID-LINK--NC[3]
InChIKey OKUCEQDKBKYEJY-QMMMGPOBSA-N[3][5]

Predicted pKa Data

The pKa value of a compound quantifies its acidity or basicity. For tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate, the key ionizable group is the secondary methylamino group, which acts as a base. The carbamate group is generally stable under physiological pH conditions.[5] Various computational models have been used to predict the pKa of this amine.

Table 1: Predicted pKa Values

Predicted Parameter Value (at 25°C) Prediction Method/Source
pKa (Basic) 10.02 ± 0.20 Computational Prediction[4][5]

| pKa (Basic) | 9.85 ± 0.10 | Computational Prediction* |

Note: This value is for the closely related compound (S)-3-(N-Boc-N-methylamino)pyrrolidine.[6]

The predicted pKa value around 10 indicates that the methylamino group will be predominantly protonated and positively charged at physiological pH (7.4). This is a critical consideration for drug design, as it influences solubility, cell permeability, and target binding.

Computational pKa Prediction Methodologies

In-silico pKa prediction is a vital tool in early-stage drug discovery, allowing for the rapid screening of virtual compounds.[7][8] These predictions are typically generated using Quantitative Structure-Property Relationship (QSPR) models, which can be broadly categorized.

3.1 Fragment-Based and Empirical Methods Fragment-based approaches, like those used by ACD/Labs and ChemAxon, are among the most common.[9][10] These methods utilize large databases of experimentally determined pKa values. The software dissects the query molecule into structural fragments, matches them to fragments in the database, and calculates the pKa based on established correlations, such as Hammett-type equations, which account for the electronic effects of neighboring substituents.[7][11]

3.2 Quantum Mechanics (QM) and Machine Learning Methods More computationally intensive methods combine quantum mechanics with machine learning to achieve high accuracy.[12] Semi-empirical QM methods (like PM3, AM1) or higher-level theories (like Density Functional Theory) can be used to calculate the electronic properties and energies of the protonated and deprotonated states of a molecule.[13][14] These quantum descriptors are then used as inputs for machine learning algorithms trained on known experimental data to predict pKa values.[12][15] These models can offer excellent accuracy, with reported root-mean-square errors between 0.5 and 1.0 pKa units.[12][15]

3.3 pKa Prediction Workflow The general workflow for predicting a pKa value computationally involves several key steps, from initial structure input to the final calculated value.

pKa_Prediction_Workflow cluster_input Input Stage cluster_processing Computational Engine cluster_output Output Stage A Input Molecular Structure (SMILES, InChI, etc.) B Structure Pre-processing (Desalting, Tautomer Generation) A->B C Identification of Ionizable Centers B->C D Calculation Engine (Fragment-based, QM, or ML) C->D E Predicted pKa Value(s) D->E F Reliability Index & Database Analogs E->F

Caption: General workflow for computational pKa prediction.

Experimental Protocol for pKa Determination

While computational predictions are valuable, experimental validation is essential for accuracy, particularly for lead compounds in drug development. Potentiometric titration is a standard and robust method for determining pKa values.

4.1 Principle Potentiometric titration involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the resulting pH titration curve, typically as the pH at which the compound is half-neutralized.

4.2 Detailed Methodology: Potentiometric Titration

  • Preparation of Solutions:

    • Analyte Solution: Accurately weigh approximately 5-10 mg of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate hydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. An ionic strength adjuster (e.g., 0.15 M KCl) is often added to maintain a constant ionic background.

    • Titrant: Prepare a standardized solution of a strong base, typically 0.1 M NaOH, ensuring it is carbonate-free.

  • Instrumentation Setup:

    • Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25°C).

    • Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a temperature probe.

    • Use an automated titrator or a precision burette to add the titrant. Stir the solution continuously with a magnetic stirrer.

  • Titration Procedure:

    • Record the initial pH of the analyte solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.02-0.05 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point (Veq).

    • The pKa is the pH value on the titration curve corresponding to the volume of titrant at the half-equivalence point (Veq/2).

    • Alternatively, specialized software can be used to perform a non-linear regression analysis of the titration data to refine the pKa value.

Experimental_Workflow A Solution Preparation (Analyte, Titrant, Ionic Adjuster) B Instrument Calibration (pH Meter, Titrator) A->B C Automated Titration (Incremental Titrant Addition) B->C D Data Acquisition (Record pH vs. Titrant Volume) C->D E Data Analysis (Plot Curve, Find Veq/2) D->E F Determine Experimental pKa E->F

Caption: Experimental workflow for pKa determination via potentiometric titration.

References

Protocols & Analytical Methods

Method

Synthesis of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate, followed by its N-methylation.

Introduction

Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative frequently utilized in the synthesis of pharmacologically active compounds. Its stereochemistry and functional groups make it an important intermediate for introducing a methylated secondary amine within a constrained cyclic scaffold. This note describes a reliable and scalable two-step synthesis route amenable to laboratory settings.

Overall Synthesis Workflow

The synthesis proceeds in two distinct stages:

  • Synthesis of tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate: This initial step involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group and the introduction of the amino group at the C3 position.

  • N-methylation of tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate: The primary amine is then converted to the desired secondary methylamine via reductive amination.

SynthesisWorkflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Methylation Start tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate Precursor tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate Start->Precursor [Details in Protocol 1] FinalProduct tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate Precursor->FinalProduct Reductive Amination [Details in Protocol 2]

Caption: Overall two-step synthesis workflow.

Data Presentation

The following table summarizes the key quantitative data for the synthesis process.

StepReactionStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
1Aminationtert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate-Methanol2516~85%
2N-Methylation (Reductive Amination)tert-butyl (3S)-3-aminopyrrolidine-1-carboxylateFormaldehyde, Sodium triacetoxyborohydrideDichloromethane254>90%

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate

This protocol outlines the synthesis of the primary amine precursor.

Materials:

  • tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a suitable reaction vessel, dissolve tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the starting material).

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature (25°C) for 16 hours.

  • Upon completion (monitored by TLC or LC-MS), filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate as a colorless oil.

Protocol 2: Synthesis of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate via Reductive Amination

This protocol details the N-methylation of the primary amine precursor using formaldehyde and sodium triacetoxyborohydride.

Materials:

  • tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate

  • Formaldehyde (37% solution in water)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate (1.0 eq) in dichloromethane (DCM).

  • Add formaldehyde solution (1.1 eq) to the mixture and stir at room temperature for 1 hour.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.

  • Slowly add the STAB slurry to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to afford the crude product.

  • Purify by silica gel column chromatography to yield tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate.

Alternative N-Methylation: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction provides an alternative method for the N-methylation.[1] This reaction utilizes formic acid and formaldehyde to achieve methylation and typically proceeds to the tertiary amine without the formation of quaternary ammonium salts.[1]

ReductiveAmination Start tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate Imine Iminium Ion Intermediate Start->Imine + Formaldehyde Product tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate Imine->Product + Sodium triacetoxyborohydride (Hydride Source)

References

Application

Application Notes and Protocols: Boc Protection of (S)-3-(methylamino)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the N-Boc protection of the secondary amine in (S)-3-(methylamino)pyrrolidine using di-tert-butyl di...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-Boc protection of the secondary amine in (S)-3-(methylamino)pyrrolidine using di-tert-butyl dicarbonate (Boc₂O). The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] This protocol outlines the reaction conditions, purification, and characterization of the resulting product, (S)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate.

Introduction

The protection of amine functional groups is a critical step in the multi-step synthesis of complex molecules, particularly in medicinal chemistry and drug development.[2] (S)-3-(methylamino)pyrrolidine is a valuable chiral building block, and the selective protection of its secondary amine allows for further functionalization at other positions. The Boc group provides a robust and reliable method for this protection. The reaction proceeds via nucleophilic attack of the secondary amine on the di-tert-butyl dicarbonate, typically facilitated by a base, to yield the N-Boc protected product.[2]

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_product Product reactant1 (S)-3-(methylamino)pyrrolidine product (S)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate reactant1->product Solvent (e.g., THF) Base (e.g., Triethylamine) reactant2 Di-tert-butyl dicarbonate (Boc₂O) reactant2->product

Caption: Boc protection of (S)-3-(methylamino)pyrrolidine.

Experimental Protocol

This protocol describes a standard procedure for the Boc protection of (S)-3-(methylamino)pyrrolidine.

Materials:

  • (S)-3-(methylamino)pyrrolidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (S)-3-(methylamino)pyrrolidine (1.0 eq) in anhydrous THF.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C using an ice bath.[3]

  • Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of THF and add it dropwise to the stirred amine solution at 0 °C.[2]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.[2]

    • Dissolve the residue in ethyl acetate.[3]

    • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel.[2]

Data Presentation

ParameterValue/ConditionNotes
Reactants
(S)-3-(methylamino)pyrrolidine1.0 equivalentStarting material
Di-tert-butyl dicarbonate (Boc₂O)1.1 - 1.5 equivalentsProtecting agent
Triethylamine (TEA)1.2 equivalentsBase
Reaction Conditions
SolventTetrahydrofuran (THF)Anhydrous
Temperature0 °C to room temperatureInitial cooling reduces side reactions
Reaction Time2 - 12 hoursMonitor by TLC
Work-up & Purification
Extraction SolventEthyl acetate
Washing SolutionsSat. aq. NaHCO₃, Brine
Drying AgentAnhydrous Na₂SO₄ or MgSO₄[2]
Product
(S)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylateC₁₀H₂₀N₂O₂Molecular Weight: 200.28 g/mol [3]
Purity≥97%Can be confirmed by HPLC[3]
NMR Data (δ ppm)~1.44 (Boc tert-butyl), ~2.78 (N-CH₃)Characteristic chemical shifts[3]

Experimental Workflow

experimental_workflow start Start dissolve_amine Dissolve (S)-3-(methylamino)pyrrolidine and TEA in THF start->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_boc Add Boc₂O solution dropwise cool->add_boc react Stir at room temperature (2-12h) add_boc->react concentrate Remove THF (Rotary Evaporator) react->concentrate extract Dissolve in Ethyl Acetate Wash with NaHCO₃ & Brine concentrate->extract dry Dry with Na₂SO₄/MgSO₄ Filter extract->dry final_concentrate Concentrate in vacuo dry->final_concentrate purify Purify by Column Chromatography (if necessary) final_concentrate->purify end End Product purify->end

Caption: Workflow for Boc protection of (S)-3-(methylamino)pyrrolidine.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Di-tert-butyl dicarbonate can cause skin and eye irritation. Handle with care.

  • Tetrahydrofuran is flammable. Avoid open flames and sparks.

This protocol provides a general guideline. Researchers may need to optimize conditions based on the specific scale and purity requirements of their application.

References

Method

The Versatile Chiral Building Block: Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate in Modern Drug Discovery

Introduction: Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is a valuable chiral synthetic building block widely employed by researchers, scientists, and drug development professionals in the design and synthe...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is a valuable chiral synthetic building block widely employed by researchers, scientists, and drug development professionals in the design and synthesis of novel therapeutic agents. Its rigid pyrrolidine scaffold, coupled with a secondary amine and a protected primary amine, provides a versatile platform for constructing complex molecules with specific stereochemistry, which is crucial for potent and selective interaction with biological targets. This building block has found significant application in the development of kinase inhibitors, particularly Janus kinase (JAK) inhibitors, and shows potential in the synthesis of antiviral and neurological therapeutics.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

A primary application of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is in the synthesis of analogs of tofacitinib, a known JAK inhibitor. By replacing the piperidine core of tofacitinib with a pyrrolidine scaffold derived from this building block, researchers have developed potent and selective JAK1 inhibitors.[1] These compounds are of significant interest for the treatment of autoimmune diseases such as rheumatoid arthritis.

The general synthetic approach involves the nucleophilic aromatic substitution of the methylamino group of the pyrrolidine building block onto a suitable heterocyclic core, typically a 4-chloropyrrolo[2,3-d]pyrimidine. Subsequent deprotection of the Boc group and further functionalization of the resulting primary amine allows for the introduction of various side chains to modulate the compound's activity and selectivity.

Quantitative Data: Biological Activity of a Pyrrolidine-based JAK1 Inhibitor

The following table summarizes the in-vitro inhibitory activity (IC50) of a representative JAK1-selective inhibitor, (R)-3-(3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile (Compound 6) , synthesized using a derivative of the topic building block, against various JAK isoforms. For comparison, the data for tofacitinib is also included.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Compound 6 112402800110
Tofacitinib----

Data sourced from a study on the development of selective JAK1 inhibitors.[1]

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (3S)-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

This protocol describes the nucleophilic aromatic substitution reaction between tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate (1.0 eq) in DMF, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford tert-butyl (3S)-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate.

Protocol 2: Boc-Deprotection of tert-butyl (3S)-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free secondary amine.

Materials:

  • tert-butyl (3S)-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve tert-butyl (3S)-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (S)-N-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-amine.

Visualizations

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->Receptor 3. Phosphorylation STAT STAT JAK->STAT 4. Phosphorylation pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Translocation Gene Target Gene Transcription Nucleus->Gene 7. Gene Regulation

Caption: The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.

Synthetic_Workflow Start tert-butyl (3S)-3-(methylamino) pyrrolidine-1-carboxylate Step1 Nucleophilic Aromatic Substitution Start->Step1 Reagent1 4-chloro-7H-pyrrolo [2,3-d]pyrimidine Reagent1->Step1 Intermediate Boc-protected Intermediate Step1->Intermediate Step2 Boc-Deprotection (e.g., TFA/DCM) Intermediate->Step2 Amine Free Secondary Amine Step2->Amine Step3 Further Functionalization Amine->Step3 FinalProduct Bioactive Molecule (e.g., JAK Inhibitor) Step3->FinalProduct

References

Application

Application Notes and Protocols: The Strategic Use of tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate in the Synthesis of Potent and Selective Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrrolidine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into the design of kinase inhibitors to enhance...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into the design of kinase inhibitors to enhance potency, selectivity, and pharmacokinetic properties. Among the various substituted pyrrolidines, tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate serves as a critical chiral building block for the synthesis of targeted therapies. Its specific stereochemistry and functional groups allow for precise interactions within the ATP-binding pocket of kinases, leading to the development of highly selective inhibitors. This document provides detailed application notes and protocols for the utilization of this versatile synthon in the synthesis of Janus Kinase (JAK) inhibitors, with a focus on achieving selectivity and desirable pharmacological profiles.

Application in Kinase Inhibitor Synthesis: A Case Study on JAK1-Selective Inhibitors

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a crucial role in cytokine signaling pathways. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets. The development of selective JAK inhibitors is a key objective to minimize off-target effects.

A notable application of a stereoisomer of the title compound is in the synthesis of selective JAK1 inhibitors. By modifying the core structure of the pan-JAK inhibitor tofacitinib, which contains a (3R,4R)-3-amino-4-methylpiperidine core, researchers have successfully developed potent and selective JAK1 inhibitors based on a 3-aminopyrrolidine scaffold. The (3R)-enantiomer of the title compound, tert-butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate, has been instrumental in creating a new class of JAK1-selective inhibitors. The following sections detail the synthesis, biological activity, and relevant signaling pathways.

Data Presentation

The following table summarizes the in vitro potency of a representative JAK1-selective inhibitor, Compound 6 ((R)-3-(3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile), synthesized using a derivative of the title compound. The data highlights its selectivity for JAK1 over other JAK family members.[1]

CompoundTarget KinaseIC50 (nM)[1]
Compound 6 JAK111
JAK2240
JAK32800
TYK2110
TofacitinibJAK1-
(Reference)JAK2-
JAK3-
TYK2-

Experimental Protocols

This section provides a detailed methodology for the key synthetic steps involved in the preparation of a JAK1-selective inhibitor using a derivative of tert-butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate.

Protocol 1: Synthesis of (R)-N-methyl-N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

This protocol describes the coupling of the pyrrolidine moiety to the heterocyclic core.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in n-butanol, add (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate (1.2 eq) and DIPEA (3.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain (R)-tert-butyl 3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate.

  • Dissolve the purified product in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure.

  • Basify the residue with a saturated aqueous solution of sodium bicarbonate and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (R)-N-methyl-N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Protocol 2: Acylation of the Pyrrolidine Nitrogen

This protocol details the final step to introduce the cyanoacetyl group.

Materials:

  • (R)-N-methyl-N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Ethyl 2-cyanoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile

Procedure:

  • Dissolve (R)-N-methyl-N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) in acetonitrile.

  • Add ethyl 2-cyanoacetate (1.5 eq) and DBU (1.5 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the final product, (R)-3-(3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile (Compound 6 ).

Visualizations

Signaling Pathway

The Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors.[2][3][4][5]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 5. Recruitment JAK->Receptor JAK->JAK JAK->STAT 6. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 7. Dimerization Nucleus Nucleus pSTAT->Nucleus 8. Translocation DNA DNA pSTAT->DNA 9. Binds to DNA Gene_Expression Gene Expression DNA->Gene_Expression 10. Transcription Inhibitor JAK Inhibitor (e.g., Compound 6) Inhibitor->JAK Inhibition Synthesis_Workflow Start Starting Materials (4-chloro-7H-pyrrolo[2,3-d]pyrimidine & (3S)-pyrrolidine derivative) Coupling Protocol 1: Coupling Reaction Start->Coupling Deprotection Protocol 1: Boc Deprotection Coupling->Deprotection Intermediate Key Intermediate (aminopyrrolidine derivative) Deprotection->Intermediate Acylation Protocol 2: Acylation Intermediate->Acylation Purification Purification (Column Chromatography) Acylation->Purification Final_Compound Final Kinase Inhibitor Analysis Structural Analysis (NMR, MS) Final_Compound->Analysis Bio_Assay Biological Evaluation (Kinase Assays, Cell-based Assays) Final_Compound->Bio_Assay Purification->Final_Compound

References

Method

Application of (3S)-1-Boc-3-(methylamino)pyrrolidine and its Analogs in Antiviral Drug Development: A Focus on Boceprevir

(3S)-1-Boc-3-(methylamino)pyrrolidine and its structural analogs represent a critical class of intermediates in the synthesis of potent antiviral therapeutics. The inherent stereochemistry and functionalization of the py...

Author: BenchChem Technical Support Team. Date: December 2025

(3S)-1-Boc-3-(methylamino)pyrrolidine and its structural analogs represent a critical class of intermediates in the synthesis of potent antiviral therapeutics. The inherent stereochemistry and functionalization of the pyrrolidine ring make it a valuable scaffold for designing molecules that can effectively interact with viral enzymes. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utility of such pyrrolidine derivatives, with a specific focus on the synthesis and mechanism of action of Boceprevir, a well-established Hepatitis C Virus (HCV) NS3/4A protease inhibitor.

While direct antiviral applications of (3S)-1-Boc-3-(methylamino)pyrrolidine are not extensively documented in publicly available research, its structural motif is central to the development of peptidomimetic antiviral drugs. A closely related bicyclic proline analog, (1R,2S,5S)-methyl 6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylate hydrochloride, serves as a crucial intermediate in the industrial synthesis of Boceprevir.[1][2] This highlights the importance of the substituted pyrrolidine core in achieving high-affinity binding to viral protease active sites.

Mechanism of Action: Inhibition of HCV NS3/4A Protease

Boceprevir is a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 3/4A (NS3/4A) serine protease.[3][4] This viral enzyme is essential for the cleavage of the HCV polyprotein into mature viral proteins, a critical step in the viral replication cycle.[5]

Boceprevir acts as a covalent, reversible inhibitor by binding to the active site of the NS3 protease.[3] The ketoamide warhead of Boceprevir forms a covalent bond with the catalytic serine residue (Ser139) in the enzyme's active site, mimicking the transition state of substrate cleavage.[3][5] This interaction blocks the protease's function, thereby halting the production of essential viral proteins and disrupting viral replication.[3]

The pyrrolidine-like bicyclic structure of the P2 moiety in Boceprevir plays a crucial role in its high binding affinity and specificity for the NS3 protease active site.[1] This constrained conformation allows for optimal interaction with amino acid residues within the active site.[1]

Quantitative Data: Potency and Efficacy of Boceprevir

The antiviral activity of Boceprevir has been evaluated against various viruses, demonstrating its potent inhibitory effects. The following tables summarize key quantitative data from in vitro studies.

Virus Assay Cell Line EC50 (µM) Reference
SARS-CoV-2Viral ReplicationVero1.31 ± 0.58[6]
SARS-CoV-2Viral ReplicationCaco-22.97 ± 1.56[6]
Various CoronavirusesViral Replication->10 (in most cases)[6]
Enzyme/Virus Assay Type IC50 (µM) Reference
SARS-CoV-2 MproEnzymatic3.1 - 8.0[7]
SARS-CoV-2 MproEnzymatic4.1[8]
Calpain Inhibitor IIEnzymatic0.97[9]
Calpain Inhibitor XIIEnzymatic0.45[9]
GC-376Enzymatic0.03[9]

Experimental Protocols

Synthesis of a Key Boceprevir Intermediate

The following protocol outlines a synthetic route to a key bicyclic proline intermediate used in the synthesis of Boceprevir. This exemplifies the type of multi-step synthesis where pyrrolidine derivatives are fundamental.

Protocol: Synthesis of (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride [1][2]

Step 1: Amino Protection of 6,6-dimethyl-3-aza-bicyclo-[3.1.0]hexane hydrochloride

  • Dissolve 6,6-dimethyl-3-aza-bicyclo-[3.1.0]hexane hydrochloride in a suitable solvent such as methyl tertiary butyl ether (MTBE).

  • Add a suitable amino-protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine) to the reaction mixture.

  • Stir the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions to remove salts and isolate the protected intermediate.

Step 2: Chiral Induction and Carboxylation

  • Dissolve the protected intermediate in a suitable solvent (e.g., MTBE) and cool to a low temperature (e.g., -78 °C).

  • Add a strong base (e.g., n-butyllithium) to deprotonate the position adjacent to the nitrogen.

  • Introduce a chiral inductive agent (e.g., 4,4'-difluoro benzophenone).

  • React the resulting intermediate with a carboxylating agent (e.g., methyl chloroformate) to introduce the methyl ester.

  • Quench the reaction and perform an aqueous workup to isolate the desired diastereomer.

Step 3: Deprotection and Salt Formation

  • Dissolve the purified intermediate from Step 2 in a suitable alcoholic solvent (e.g., methanol).

  • Add a strong acid (e.g., hydrochloric acid) to remove the amino-protecting group.

  • Stir the reaction until deprotection is complete.

  • Concentrate the reaction mixture under reduced pressure to crystallize the hydrochloride salt of the final product.

  • Filter and dry the solid to obtain (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride.

In Vitro Antiviral Assay (Viral Yield Reduction Assay)

This protocol is a general method to assess the antiviral efficacy of a compound like Boceprevir.

Protocol: Viral Yield Reduction Assay [6]

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero or Caco-2 cells for SARS-CoV-2) in 96-well plates and incubate overnight to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., Boceprevir) in cell culture medium.

  • Infection: Remove the cell culture medium from the plates and infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the serially diluted compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 24-48 hours).

  • Virus Titration: Collect the supernatant from each well and determine the viral titer using a standard method such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis: Calculate the percent reduction in viral yield for each compound concentration compared to the virus-only control. Determine the EC50 value, which is the concentration of the compound that reduces the viral yield by 50%.

Visualizations

HCV NS3/4A Protease Inhibition by Boceprevir cluster_virus HCV Replication Cycle cluster_drug Mechanism of Action HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Site Viral_Proteins Mature Viral Proteins NS3_4A->Viral_Proteins Cleavage Replication Viral Replication & Assembly Viral_Proteins->Replication Boceprevir Boceprevir Inhibition Inhibition Boceprevir->Inhibition Inhibition->NS3_4A

Caption: Mechanism of Boceprevir inhibiting HCV replication.

Synthesis Workflow for Boceprevir Intermediate Start Starting Material: 6,6-dimethyl-3-aza-bicyclo [3.1.0]hexane HCl Step1 Step 1: Amino Protection (e.g., Boc protection) Start->Step1 Intermediate1 Protected Intermediate Step1->Intermediate1 Step2 Step 2: Chiral Induction & Carboxylation Intermediate1->Step2 Intermediate2 Diastereomerically Enriched Ester Step2->Intermediate2 Step3 Step 3: Deprotection & Salt Formation Intermediate2->Step3 End Final Intermediate: (1R,2S,5S)-methyl 6,6-dimethyl-3- azabicyclo[3.1.0]hexane-2-carboxylate HCl Step3->End

Caption: Workflow for synthesizing a key Boceprevir intermediate.

References

Application

Enantioselective Synthesis of Pyrrolidine-Based Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The pyrrolidine scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and chiral catalysts. Its prevalence i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and chiral catalysts. Its prevalence in U.S. FDA-approved drugs underscores its significance in medicinal chemistry.[1][2] The stereochemistry of the pyrrolidine ring is often crucial for its biological activity, making enantioselective synthesis a critical area of research for the development of novel therapeutics and catalysts.[3][4]

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of pyrrolidine-based compounds, focusing on methodologies that offer high stereocontrol and synthetic utility.

Application Note 1: Asymmetric Organocatalytic Synthesis of Functionalized Pyrrolidines

Organocatalysis has emerged as a powerful tool for the enantioselective construction of complex molecules, often providing a green and metal-free alternative to traditional methods.[5][6] Pyrrolidine-based catalysts themselves, such as those derived from proline, have been instrumental in the advancement of this field.[5][7] This section details an organocatalytic approach to synthesize highly functionalized chiral pyrrolidines.

A prominent strategy involves the [3+2] cycloaddition of azomethine ylides with various olefins. This method is highly atom-economical and can generate up to four new contiguous stereocenters with excellent stereo- and regioselectivity.[3]

Key Synthetic Strategy: Organocatalytic [3+2] Cycloaddition

This approach utilizes a chiral amine catalyst to generate a transient enamine radical cation from an aldehyde, which then undergoes a SOMO-activated enantioselective (3 + 2) coupling with a conjugated olefin. A subsequent radical-polar crossover mechanism leads to the formation of the pyrrolidine ring.[8]

Experimental Protocols

Protocol 1: Enantioselective Organo-SOMO Cycloaddition for Pyrrolidine Synthesis[8]

This protocol describes a method for the rapid generation of enantioenriched pyrrolidines from β-amino aldehydes and π-nucleophilic olefins via organo-SOMO catalysis.

Materials:

  • β-Amino aldehyde (1.0 equiv)

  • Olefin (2.0 equiv)

  • Chiral imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one trifluoroacetic acid salt) (20 mol%)

  • Oxidant (e.g., Ammonium persulfate) (1.5 equiv)

  • Solvent (e.g., Dichloromethane)

  • Brønsted Acid (e.g., Trifluoroacetic acid) (20 mol%)

Procedure:

  • To a solution of the β-amino aldehyde and the olefin in the chosen solvent at the desired temperature (e.g., -30 °C), add the chiral imidazolidinone catalyst and the Brønsted acid.

  • Stir the mixture for 10 minutes.

  • Add the oxidant portionwise over a specified period.

  • Allow the reaction to proceed for the designated time, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.

Quantitative Data Summary:

EntryAldehydeOlefinCatalyst Loading (mol%)Yield (%)dree (%)
1N-Cbz-3-phenylpropanalStyrene208510:195
2N-Boc-3-phenylpropanalIndene20759:185
3N-Cbz-3-(2-naphthyl)propanal(E)-β-Methylstyrene2080>20:198

Data adapted from relevant literature.[8] Dr = diastereomeric ratio, ee = enantiomeric excess.

Application Note 2: Enantioselective Synthesis of Bioactive Pyrrolidines

The pyrrolidine ring is a core component of numerous FDA-approved drugs, including antiviral, anticancer, and antidiabetic agents.[9][10] This section focuses on the enantioselective synthesis of key pyrrolidine-containing pharmaceuticals.

Case Study 1: Vildagliptin (DPP-4 Inhibitor)

Vildagliptin is an oral anti-hyperglycemic agent that inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme.[3][11] Inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[8][11][12]

Vildagliptin_Pathway cluster_gut Gut cluster_blood Bloodstream cluster_pancreas Pancreas cluster_liver Liver cluster_muscle Muscle/Adipose Tissue Food Intake Food Intake GLP-1/GIP GLP-1 and GIP (Incretin Hormones) Food Intake->GLP-1/GIP DPP4 DPP-4 Enzyme GLP-1/GIP->DPP4 Inactivation Beta-cells β-cells GLP-1/GIP->Beta-cells Stimulates Alpha-cells α-cells GLP-1/GIP->Alpha-cells Inhibits Inactive Metabolites Inactive Metabolites DPP4->Inactive Metabolites Vildagliptin Vildagliptin Vildagliptin->DPP4 Inhibition Insulin Insulin Secretion Beta-cells->Insulin Glucagon Glucagon Secretion Alpha-cells->Glucagon Glucose Uptake Glucose Uptake Insulin->Glucose Uptake Stimulates Glucose Production Glucose Production Glucagon->Glucose Production Stimulates Blood Glucose Blood Glucose Glucose Production->Blood Glucose Increases Glucose Uptake->Blood Glucose Decreases

This protocol outlines a facile and economical synthesis of Vildagliptin starting from L-proline.

Materials:

  • L-proline

  • Chloroacetyl chloride

  • Tetrahydrofuran (THF)

  • Acetonitrile

  • Sulfuric acid

  • 3-aminoadamantanol

  • Dichloromethane (DCM)

  • Sodium bicarbonate

Procedure:

  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid: To a solution of L-proline in THF at 0 °C, slowly add chloroacetyl chloride dropwise. Stir the mixture for 20 minutes. Dilute with water and stir for another 20 minutes. Extract the product with an organic solvent, dry, and concentrate to obtain the carboxylic acid derivative.

  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: Dissolve the carboxylic acid derivative in acetonitrile and add sulfuric acid. Heat the reaction mixture and monitor its progress. After completion, cool the mixture and neutralize with a base. Extract the product, dry, and concentrate to yield the carbonitrile.

  • Synthesis of Vildagliptin: React the (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-aminoadamantanol in a suitable solvent like DCM in the presence of a base (e.g., sodium bicarbonate). Stir the reaction at room temperature until completion.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain pure Vildagliptin.

Quantitative Data Summary:

StepProductYield (%)Purity (%)
1(S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid~95>98
2(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile~85>99
3Vildagliptin~90>99.5

Data compiled from various reported syntheses.[4][13][14]

Case Study 2: Telaprevir (HCV Protease Inhibitor)

Telaprevir is a direct-acting antiviral agent used for the treatment of chronic Hepatitis C.[5] It functions as a potent and selective inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[15][16]

Telaprevir_Mechanism HCV RNA HCV RNA HCV Polyprotein HCV Polyprotein HCV RNA->HCV Polyprotein Translation Mature Viral Proteins Mature Viral Proteins HCV Polyprotein->Mature Viral Proteins Cleavage by NS3/4A Protease NS3/4A Protease NS3/4A Protease Viral Replication Viral Replication Mature Viral Proteins->Viral Replication New Virions New Virions Viral Replication->New Virions Telaprevir Telaprevir Telaprevir->NS3/4A Protease Inhibition

This protocol describes the synthesis of a key intermediate for Telaprevir, highlighting the formation of the pyrrolidine core.

Materials:

  • Hydroxy telaprevir intermediate

  • Dess-Martin periodinane

  • Dichloromethane (DCM)

  • Sodium thiosulphate solution

  • Sodium bicarbonate solution

Procedure:

  • Dissolve the hydroxy telaprevir intermediate in DCM in a round bottom flask.

  • Cool the solution to approximately 5 °C.

  • Add Dess-Martin periodinane to the cooled solution.

  • Stir the reaction mixture at 0-5 °C for about 2 hours, monitoring the reaction progress by thin layer chromatography.

  • Upon completion, quench the reaction by adding a sodium thiosulphate solution.

  • Wash the reaction mixture with a sodium bicarbonate solution.

  • Separate the organic (DCM) layer and concentrate it under reduced pressure to obtain Telaprevir.

Quantitative Data Summary:

ReactantProductReagentYield (%)
Hydroxy telaprevirTelaprevirDess-Martin periodinane>90

Yields are representative of this specific oxidation step.[17]

Conclusion

The enantioselective synthesis of pyrrolidine-based compounds is a dynamic and evolving field with profound implications for drug discovery and catalysis. The methodologies presented here, from organocatalytic cycloadditions to the synthesis of complex bioactive molecules, demonstrate the versatility and power of modern synthetic chemistry. The provided protocols offer a starting point for researchers to explore and adapt these powerful techniques for their own synthetic targets. As our understanding of biological pathways deepens, the demand for novel, stereochemically defined pyrrolidine derivatives will undoubtedly continue to grow, driving further innovation in enantioselective synthesis.

References

Method

Application Notes and Protocols: Synthesis of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate, a key chiral intermediate in the development of various pharmaceutical compounds. The protocols described herein focus on the common and efficient synthetic routes, including the preparation of the precursor tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate and its subsequent N-methylation via reductive amination.

Introduction

Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate, with CAS number 147081-59-2, is a valuable building block in medicinal chemistry.[1] The presence of a chiral center, a secondary amine, and a Boc-protected pyrrolidine ring makes it a versatile scaffold for the synthesis of complex molecules with specific stereochemistry, which is often crucial for their biological activity. Common applications include the synthesis of enzyme inhibitors and receptor antagonists.

Synthetic Pathways

The synthesis of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is typically achieved through a two-step process:

  • Synthesis of the precursor: Preparation of tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate.

  • N-methylation: Introduction of the methyl group onto the primary amine via reductive amination.

An alternative pathway involves the reductive amination of N-Boc-3-pyrrolidinone with methylamine.

Synthesis_Pathways cluster_0 Pathway 1: From (S)-3-Hydroxypyrrolidine cluster_1 Pathway 2: From (S)-3-Aminopyrrolidine cluster_2 N-Methylation A (S)-3-Hydroxypyrrolidine B tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate A->B Boc Protection C tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate B->C Hydrogenation F tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate D (S)-3-Aminopyrrolidine E tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate D->E Boc Protection G tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate F->G Reductive Amination (Formaldehyde, Reducing Agent)

Data Presentation: Reaction Conditions

The following tables summarize the quantitative data for the key reaction steps.

Table 1: Synthesis of tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate

Starting MaterialReagentsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylateHydrogen (balloon)10% Pd/CMethanolRoom Temperature1682[2]
(S)-3-AminopyrrolidineDi-tert-butyl dicarbonate-Chloroform20198[2]

Table 2: Reductive Amination for N-Methylation

Starting MaterialCarbonyl SourceReducing AgentSolventTemperature (°C)Time (h)Reference
tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylateFormaldehyde (aq. solution)Sodium cyanoborohydrideMethanol / WaterRoom TemperatureNot specified[3]
tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylateFormaldehyde (aq. solution)Silica-supported cyanoborohydrideDichloromethaneRoom TemperatureNot specified[3]
Amine Precursor[11C]FormaldehydeSodium cyanoborohydrideSodium phosphate buffer (pH 7.0)70-900.08[4]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate from tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate

This protocol details the conversion of the hydroxyl group to an amino group via a two-step process involving mesylation followed by azide displacement and reduction, or a more direct hydrogenation. The hydrogenation method is presented here for its operational simplicity.

Materials:

  • tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas supply (balloon or cylinder)

  • Diatomaceous earth (Celite®)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in methanol.[2]

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the starting material).

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature for 16 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.[2]

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by silica gel column chromatography.

Protocol_1_Workflow Start Dissolve Starting Material in Methanol Add_Catalyst Add 10% Pd/C Start->Add_Catalyst Hydrogenation Stir under H2 Atmosphere (16h, RT) Add_Catalyst->Hydrogenation Monitoring Monitor by TLC/LC-MS Hydrogenation->Monitoring Filtration Filter through Celite Monitoring->Filtration Concentration Concentrate Filtrate Filtration->Concentration Purification Purify by Chromatography (if needed) Concentration->Purification End Obtain tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate Purification->End

Protocol 2: Reductive Amination of tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate

This protocol describes the N-methylation of the primary amine using formaldehyde as the carbonyl source and sodium cyanoborohydride as the reducing agent.[3][5]

Materials:

  • tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate

  • Formaldehyde (37% aqueous solution)

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol

  • Acetic acid (optional, to adjust pH)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate (1.0 eq) in methanol in a round-bottom flask.

  • Add formaldehyde (1.1-1.5 eq) to the solution and stir at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.2-1.5 eq) in portions. The pH should be maintained between 6 and 7, which can be adjusted with acetic acid if necessary.

  • Allow the reaction to warm to room temperature and stir for an additional 4-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate.

  • Purify by silica gel column chromatography if necessary.

Protocol_2_Workflow Start Dissolve Amine in Methanol Add_Formaldehyde Add Formaldehyde (Stir 1-2h, RT) Start->Add_Formaldehyde Cooling Cool to 0°C Add_Formaldehyde->Cooling Add_Reducing_Agent Add NaBH3CN Cooling->Add_Reducing_Agent Reaction Stir 4-12h at RT Add_Reducing_Agent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Quench Quench with NaHCO3 (aq) Monitoring->Quench Extraction Extract with DCM Quench->Extraction Workup Wash, Dry, and Concentrate Extraction->Workup Purification Purify by Chromatography (if needed) Workup->Purification End Obtain tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate Purification->End

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium on carbon is flammable and should be handled with care, especially when dry. Filtered catalyst should not be allowed to dry completely in the air.

  • Sodium cyanoborohydride is toxic and should be handled with caution. Quenching should be done carefully to avoid the release of hydrogen cyanide gas, especially under acidic conditions.

  • Formaldehyde is a known carcinogen and sensitizer. Handle with appropriate engineering controls.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Concluding Remarks

The protocols outlined in this document provide reliable methods for the synthesis of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate. The choice of the synthetic route for the precursor will depend on the availability and cost of the starting materials. The reductive amination protocol is a robust and widely used method for N-methylation in drug discovery and development. Proper execution of these protocols, with attention to safety and reaction monitoring, will enable the efficient production of this valuable chiral intermediate for further synthetic applications.

References

Application

Application Notes and Protocols for the Purification of Boc-Protected Amines by Chromatography

For Researchers, Scientists, and Drug Development Professionals Introduction The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and medicinal chemistry, due to its stability under various conditions and its straightforward removal under mild acidic conditions.[1][2] The purification of Boc-protected amines is a critical step to eliminate excess reagents, byproducts, and other impurities.[1] This document provides detailed application notes and protocols for the purification of Boc-protected amines using common chromatographic techniques, namely Normal-Phase Flash Chromatography and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

A significant challenge in the purification of Boc-protected amines is the potential for premature deprotection of the acid-labile Boc group, especially when using silica gel as the stationary phase.[3][4][5] Additionally, the basic nature of the amine functionality can lead to issues such as peak tailing or streaking on silica gel.[6][7] This guide addresses these challenges and offers robust protocols to achieve high purity of the target compounds.

Chromatographic Purification Strategies

The choice of chromatographic technique depends on the scale of the synthesis, the polarity of the compound, the nature of the impurities, and the desired final purity.

  • Normal-Phase Flash Chromatography: This is a rapid and cost-effective method suitable for routine purifications and initial clean-up of crude reaction mixtures, scalable from milligrams to kilograms.[1] It separates compounds based on their polarity, using a polar stationary phase (typically silica gel) and a non-polar mobile phase.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC offers high-resolution separation based on hydrophobicity and is ideal for achieving high purity, especially for final products and challenging separations.[1][3] It is particularly useful as a final polishing step after an initial clean-up by flash chromatography.[1]

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography of a Boc-Protected Amine

This protocol provides a general guideline for the purification of a Boc-protected amine using flash chromatography on silica gel.

Materials:

  • Crude Boc-protected amine

  • Silica gel (for column packing or pre-packed cartridge)

  • Solvents for mobile phase (e.g., Hexanes, Ethyl Acetate, Dichloromethane)[1][3]

  • Triethylamine (TEA) (optional, for deactivation of silica)[6][7]

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent.

    • Spot the solution on a TLC plate and develop it with various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find a system that provides a retention factor (Rf) of 0.2-0.4 for the desired product.[3]

    • If streaking is observed, add 0.5-1% triethylamine to the mobile phase to neutralize the acidic silica.[7]

  • Column Preparation:

    • Select an appropriately sized silica gel column or cartridge based on the amount of crude material.

    • Slurry Packing: Create a slurry of silica gel in the initial, low-polarity mobile phase and pour it into the column. Allow it to pack under gravity or with gentle pressure.

    • Dry Packing: Fill the column with dry silica gel and then slowly wet it with the mobile phase.

    • Deactivation (Optional but Recommended): To prevent Boc group cleavage and reduce streaking, pre-treat the silica gel. This can be done by flushing the packed column with a solvent system containing 1-3% triethylamine.[8] Alternatively, silica can be pre-treated by stirring it in a solution of ethyl acetate with triethylamine, followed by filtration and washing.[6]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane and carefully apply it to the top of the silica bed.[1][3]

    • Dry Loading: For compounds with low solubility in the mobile phase, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Load this powder onto the top of the column.[3]

  • Elution and Fraction Collection:

    • Begin elution with the selected non-polar mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.[1]

    • Collect fractions and monitor the elution of the product by TLC.[1]

  • Product Isolation:

    • Combine the pure fractions as determined by TLC analysis.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Boc-protected amine.[1]

Table 1: Typical Parameters for Normal-Phase Flash Chromatography

ParameterRecommendationRationale
Stationary Phase Silica GelStandard, cost-effective polar stationary phase.
Mobile Phase Hexanes/Ethyl Acetate, Dichloromethane/MethanolCommon solvent systems for varying polarities.
Mobile Phase Additive 0.5 - 3% Triethylamine (TEA)Neutralizes acidic silanol groups, preventing streaking and Boc deprotection.[6][7][8]
Rf of Target Compound 0.2 - 0.4Optimal range for good separation.[3]
Loading Technique Dry loadingRecommended for compounds with poor solubility in the eluent to improve resolution.[3]
Protocol 2: Reversed-Phase HPLC Purification of a Boc-Protected Amine

This protocol is suitable for the final purification step to achieve high purity.

Materials:

  • Partially purified or crude Boc-protected amine

  • Preparative RP-HPLC system with a C18 or C8 column

  • HPLC-grade Water

  • HPLC-grade Acetonitrile (ACN) or Methanol (MeOH)

  • Trifluoroacetic acid (TFA) or Formic acid (FA) (optional)

  • Lyophilizer or rotary evaporator

Procedure:

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent, preferably a mixture of the initial mobile phase components.[1]

  • Column Equilibration:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).[1] A common starting point is 95:5 Water:Acetonitrile.

  • Method Development (Analytical Scale):

    • If possible, develop the separation method on an analytical HPLC system to determine the optimal gradient.

    • Caution: The Boc group can be labile to strong acids.[3] While 0.1% TFA is commonly used in RP-HPLC, it can cause partial or complete deprotection, especially during solvent evaporation.[9] Consider using a less acidic modifier like 0.1% formic acid or avoiding acidic modifiers if possible. If TFA must be used, keep the concentration low (≤0.1%) and process the fractions quickly by freezing and lyophilizing.[9]

  • Injection and Gradient Elution:

    • Inject the sample onto the equilibrated column.

    • Run a linear gradient of increasing organic solvent (e.g., acetonitrile) to elute the compound.[1] A typical gradient might be from 5% to 95% Acetonitrile over 20-30 minutes.

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV detector signal.

    • Analyze the collected fractions by analytical HPLC to identify the pure fractions.[1]

  • Product Isolation:

    • Combine the pure fractions.

    • If an acidic modifier was used, it is crucial to remove the solvent by lyophilization (freeze-drying) to minimize exposure to increasing acid concentration during evaporation.[9] If no acid was used, a rotary evaporator can be employed.

Table 2: Typical Parameters for Reversed-Phase HPLC

ParameterRecommendationRationale
Stationary Phase C18 or C8 silicaStandard non-polar stationary phases for RP-HPLC.[3]
Mobile Phase A WaterAqueous component of the mobile phase.
Mobile Phase B Acetonitrile or MethanolOrganic component of the mobile phase.
Mobile Phase Modifier 0.1% Formic Acid (preferred) or ≤0.1% TFAProvides good peak shape. Formic acid is less acidic and safer for the Boc group than TFA.[9]
Detection UV (typically 214 nm and 254 nm)Common wavelengths for detecting organic molecules.
Solvent Removal Lyophilization (if acid is present)Prevents concentration of acid and subsequent deprotection of the Boc group.[9]

Visualizing the Workflow

The general workflow for the purification of a Boc-protected amine can be visualized as follows:

Purification_Workflow General Workflow for Boc-Amine Purification Crude Crude Boc-Protected Amine TLC TLC Analysis & Solvent System Optimization Crude->TLC Flash_Chrom Normal-Phase Flash Chromatography TLC->Flash_Chrom HPLC_Analysis Purity Check (e.g., Analytical HPLC) Flash_Chrom->HPLC_Analysis Further_Purification Is Purity Sufficient? HPLC_Analysis->Further_Purification Pure_Product Pure Boc-Protected Amine (>95%) Further_Purification->Pure_Product Yes Prep_HPLC Preparative RP-HPLC Further_Purification->Prep_HPLC No Final_Product High Purity Product (>99%) Prep_HPLC->Final_Product

Caption: General workflow for the purification of Boc-protected amines.

Troubleshooting Common Issues

Purification of Boc-protected amines can present several challenges. The following diagram outlines common problems and their solutions.

Troubleshooting_Purification Troubleshooting Boc-Amine Purification on Silica Gel cluster_problems Observed Problems cluster_solutions Potential Solutions Problem1 Product Streaking / Tailing on TLC/Column Solution1a Add 0.5-3% Triethylamine (TEA) to Mobile Phase Problem1->Solution1a Solution1b Pre-treat Silica with TEA Problem1->Solution1b Problem2 Low Yield / Product Decomposition (Boc Cleavage) Solution2a Use Deactivated Silica Gel (with TEA) Problem2->Solution2a Solution2b Use Alternative Stationary Phase (e.g., Alumina, C18) Problem2->Solution2b Problem3 Poor Separation of Product and Impurities Solution3a Optimize Mobile Phase Gradient Problem3->Solution3a Solution3b Try a Different Solvent System Problem3->Solution3b Solution3c Employ RP-HPLC for Final Purification Problem3->Solution3c

Caption: Troubleshooting guide for common purification issues.

References

Method

Application Notes and Protocols for the Characterization of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the analytical methodologies for the characterization of tert-butyl (3S)-3-(methylamino)pyrrolid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate, a key building block in pharmaceutical synthesis. The following protocols are designed to be adaptable for implementation in a research or quality control laboratory setting.

Compound Identification and Properties

  • IUPAC Name: tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate[1]

  • Synonyms: (S)-1-Boc-3-(methylamino)pyrrolidine, (3S)-3-(Methylamino)pyrrolidine-1-carboxylic acid tert-butyl ester[1]

  • CAS Number: 147081-59-2[1]

  • Molecular Formula: C₁₀H₂₀N₂O₂[1]

  • Molecular Weight: 200.28 g/mol [1]

PropertyValueReference
Molecular Weight200.28 g/mol [1]
Molecular FormulaC₁₀H₂₀N₂O₂[1]
Boiling Point269 °C at 760 mmHg
Purity (typical)>97%

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation and confirmation of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ containing 0.03% TMS in an NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the appropriate acquisition parameters for ¹H and ¹³C NMR.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

  • Data Processing:

    • Apply Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

Expected Spectral Data (Based on Analogues and Chemical Shift Prediction)

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.5 - 3.2m4HPyrrolidine ring protons (CH₂)
~3.1m1HPyrrolidine ring proton (CH)
~2.4s3HN-CH₃
~2.2 - 1.8m2HPyrrolidine ring protons (CH₂)
1.46s9HC(CH₃)₃ (Boc group)

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~154C=O (Boc group)
~79C(CH₃)₃ (Boc group)
~58Pyrrolidine ring carbon (C-N-CH₃)
~50, ~45Pyrrolidine ring carbons (CH₂)
~35N-CH₃
~30Pyrrolidine ring carbon (CH₂)
28.5C(CH₃)₃ (Boc group)

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is employed to assess the purity of the compound.

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the chemical purity of the sample by reversed-phase HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile phase solvents (HPLC grade acetonitrile and water)

  • Acid modifier (e.g., trifluoroacetic acid, TFA)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with 0.1% TFA. A common starting gradient is 10% to 90% acetonitrile over 20 minutes.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample (e.g., 10 µL).

    • Run the gradient elution.

    • Detect the analyte using a UV detector at a low wavelength (e.g., 210 nm), as the Boc-protected amine lacks a strong chromophore.

  • Data Analysis: Integrate the peak areas and calculate the purity using the area percent method.

Expected Data
ParameterTypical Value
Retention TimeDependent on specific method conditions
Purity≥ 97%

Chiral HPLC for Enantiomeric Purity

Chiral HPLC is crucial for determining the enantiomeric excess (e.e.) of the (3S)-enantiomer.

Experimental Protocol: Chiral HPLC

Objective: To determine the enantiomeric purity of the sample.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based, such as Chiralpak series)

  • Mobile phase solvents (HPLC grade n-hexane and isopropanol)

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of n-hexane and isopropanol. A typical starting ratio is 90:10 (v/v).[3]

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chiral HPLC Analysis:

    • Equilibrate the column with the mobile phase.

    • Inject the sample (e.g., 10 µL).

    • Run the isocratic elution at a flow rate of approximately 1.0 mL/min.[3]

    • Monitor the elution at a low UV wavelength (e.g., 210 nm).

  • Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess (% e.e.).

Expected Data
ParameterTypical Value
ResolutionBaseline separation of enantiomers
Enantiomeric Excess≥ 98%

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to gain structural information through fragmentation analysis.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular weight and study the fragmentation pattern.

Instrumentation:

  • Mass spectrometer with an ESI source (e.g., LC-MS system)

  • Solvent for infusion (e.g., methanol or acetonitrile with 0.1% formic acid)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the infusion solvent.

  • MS Analysis:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Perform tandem MS (MS/MS) on the protonated molecular ion to observe fragmentation.

Expected Fragmentation Pattern

The mass spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 201.2. The fragmentation of N-Boc protected amines is well-characterized and typically involves the loss of the Boc group or parts of it.

m/zPossible Fragment
201.2[M+H]⁺
145.1[M+H - C₄H₈]⁺ (loss of isobutylene)
101.1[M+H - C₅H₉O₂]⁺ (loss of the Boc group)

Visualized Workflows

General Analytical Workflow

Analytical_Workflow cluster_sample Sample cluster_analysis Analytical Characterization cluster_results Results Sample tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR HPLC HPLC (Purity) Sample->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Sample->Chiral_HPLC MS Mass Spectrometry (MW Confirmation) Sample->MS Structure Structure Confirmation NMR->Structure Purity Chemical Purity HPLC->Purity Enantiomeric_Purity Enantiomeric Excess Chiral_HPLC->Enantiomeric_Purity Molecular_Weight Molecular Weight MS->Molecular_Weight

Caption: General workflow for the analytical characterization.

Chiral HPLC Method Development Logic

Chiral_HPLC_Workflow Start Start: Determine Enantiomeric Purity Select_Column Select Chiral Stationary Phase (e.g., Polysaccharide-based) Start->Select_Column Initial_Mobile_Phase Initial Mobile Phase (e.g., 90:10 n-Hexane:IPA) Select_Column->Initial_Mobile_Phase Analyze Perform HPLC Analysis Initial_Mobile_Phase->Analyze Evaluate Evaluate Resolution Analyze->Evaluate Optimize Optimize Mobile Phase Ratio Evaluate->Optimize Inadequate Final_Method Final Validated Method Evaluate->Final_Method Adequate Optimize->Analyze

Caption: Decision logic for chiral HPLC method development.

References

Application

Application Note: 1H NMR Spectrum Analysis of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carb...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate. This chiral pyrrolidine derivative is a valuable building block in medicinal chemistry and drug development. Accurate spectral interpretation is crucial for confirming its chemical identity, purity, and for monitoring its progression in synthetic routes. This application note presents the expected 1H NMR chemical shifts, multiplicities, and coupling constants, along with a standardized protocol for sample preparation and data acquisition.

Introduction

Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure incorporates a chiral center, a secondary amine, and a tert-butoxycarbonyl (Boc) protecting group, all of which contribute to a characteristic 1H NMR spectrum. Understanding the nuances of this spectrum is essential for chemists working with this and related molecules. This note serves as a practical guide for the analysis of its proton NMR data.

Predicted 1H NMR Spectral Data

While a definitive experimental spectrum is contingent on the specific instrumentation and solvent used, the following table summarizes the predicted 1H NMR data for tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate, typically recorded in deuterated chloroform (CDCl3) at 400 MHz. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
tert-butyl (Boc)~1.46singlet-9H
Pyrrolidine H4a, H4b~1.70 - 1.90multiplet-2H
Pyrrolidine H2a~2.90 - 3.10multiplet-1H
Pyrrolidine H5a~3.10 - 3.30multiplet-1H
Pyrrolidine H3~3.30 - 3.50multiplet-1H
Pyrrolidine H2b~3.50 - 3.70multiplet-1H
Pyrrolidine H5b~3.70 - 3.90multiplet-1H
N-CH3~2.45singlet-3H
N-H~1.5 - 2.5 (broad)broad singlet-1H

Note: The chemical shifts of the pyrrolidine ring protons are complex and can show significant overlap due to second-order effects and conformational dynamics. The exact appearance of these multiplets will depend on the spectrometer frequency and the solvent used. The N-H proton signal is often broad and its chemical shift is highly dependent on concentration and temperature.

Experimental Protocol

This section outlines a standard operating procedure for the preparation and 1H NMR analysis of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate.

1. Sample Preparation

  • Materials:

    • tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate

    • Deuterated chloroform (CDCl3) or other suitable deuterated solvent

    • NMR tube (5 mm)

    • Pasteur pipette

    • Small vial

    • Tetramethylsilane (TMS) as an internal standard (optional)

  • Procedure:

    • Weigh approximately 5-10 mg of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial.

    • If an internal standard is required, add a very small drop of TMS to the solvent.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • Ensure the height of the solution in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrumentation:

    • A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Solvent: CDCl3

    • Temperature: 298 K (25 °C)

    • Number of Scans: 16-32 (can be adjusted based on sample concentration)

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time (aq): 3-4 seconds

    • Spectral Width (sw): Approximately 12-16 ppm

    • Referencing: The residual solvent peak of CDCl3 is set to 7.26 ppm. If TMS is used, its signal is set to 0.00 ppm.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline and pure absorption peaks.

  • Calibrate the chemical shift axis using the solvent peak or TMS.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the peak multiplicities and coupling constants to aid in structural assignment.

Visualization

The following diagrams illustrate the chemical structure and the logical workflow for the NMR analysis.

G cluster_molecule tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate mol mol

Caption: Chemical structure of the analyte.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400 MHz NMR Spectrometer transfer->instrument acquire Acquire 1H NMR Spectrum instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Referencing phase->reference integrate Integration reference->integrate analyze Analyze Shifts & Couplings integrate->analyze result result analyze->result Structural Confirmation

Caption: Experimental workflow for 1H NMR analysis.

Method

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using (3S)-1-Boc-3-aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals Introduction (3S)-1-Boc-3-aminopyrrolidine is a valuable and versatile chiral building block in modern organic and medicinal chemistry. Its pyrrolidine core...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-1-Boc-3-aminopyrrolidine is a valuable and versatile chiral building block in modern organic and medicinal chemistry. Its pyrrolidine core is a common scaffold in numerous biologically active compounds and approved drugs. The presence of a stereocenter at the 3-position allows for the synthesis of enantiomerically pure molecules, which is often crucial for therapeutic efficacy and safety. The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen enables selective functionalization of the primary amino group, making it an ideal starting material for the construction of a wide array of complex heterocyclic systems.

These application notes provide an overview of the use of (3S)-1-Boc-3-aminopyrrolidine in the synthesis of diverse heterocyclic compounds, including detailed experimental protocols for key transformations such as acylation, sulfonylation, and reductive amination.

Key Applications

The primary amino group of (3S)-1-Boc-3-aminopyrrolidine serves as a versatile handle for introducing a variety of substituents and for constructing new ring systems. Common applications include:

  • Acylation and Sulfonylation: Reaction with acid chlorides, sulfonyl chlorides, and carboxylic acids (via coupling agents) to form amides and sulfonamides. These functional groups are prevalent in many pharmaceutical agents.

  • Reductive Amination: Reaction with aldehydes and ketones in the presence of a reducing agent to yield N-alkylated pyrrolidines. This is a powerful method for introducing diverse side chains.

  • Nucleophilic Substitution: The amino group can act as a nucleophile to displace leaving groups, forming new carbon-nitrogen bonds.

  • Synthesis of Fused and Spirocyclic Heterocycles: The pyrrolidine ring can be further elaborated to construct more complex bicyclic and spirocyclic frameworks, which are of great interest in drug discovery for their conformational rigidity and novel chemical space.

Data Presentation

The following tables summarize quantitative data for representative reactions using (3S)-1-Boc-3-aminopyrrolidine.

Table 1: Acylation and Sulfonylation Reactions

Product ClassElectrophileReagents and ConditionsYield (%)Reference
N-AcylpyrrolidineBenzoyl chlorideTriethylamine, Dichloromethane, 0 °C to rt>95% (Typical)General knowledge
N-Sulfonylpyrrolidine3-Methoxybenzenesulfonyl chlorideK₂CO₃, Mechanochemical (milling)~85%[1]

Table 2: Reductive Amination Reactions

Product ClassCarbonyl CompoundReagents and ConditionsYield (%)Reference
N-Alkylpyrrolidine1-PhenylethanamineSodium triacetoxyborohydride, Dichloromethane, rt73%[2]
N-AlkylpyrrolidineVarious aldehydesSodium cyanoborohydride, Methanol, pH 6-7High (General)General knowledge

Experimental Protocols

Protocol 1: General Procedure for Acylation with an Acid Chloride

This protocol describes the synthesis of tert-butyl (3S)-3-(benzamido)pyrrolidine-1-carboxylate.

Materials:

  • (3S)-1-Boc-3-aminopyrrolidine

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve (3S)-1-Boc-3-aminopyrrolidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Expected Yield: Typically >95%.

Protocol 2: General Procedure for Reductive Amination with an Aldehyde

This protocol describes the synthesis of a N-substituted pyrrolidine derivative.

Materials:

  • (3S)-1-Boc-3-aminopyrrolidine

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a solution of (3S)-1-Boc-3-aminopyrrolidine (1.0 eq) and the aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Expected Yield: 70-90%.

Protocol 3: Boc-Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc protecting group to yield the free secondary amine.

Materials:

  • Boc-protected pyrrolidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the Boc-protected pyrrolidine derivative (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) to the solution at room temperature.

  • Stir the mixture for 1-3 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of water and basify by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is > 8.

  • Extract the aqueous layer with dichloromethane or another suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Note: The product will be the free base. If the hydrochloride salt is desired, treatment with HCl in a suitable solvent (e.g., ether or dioxane) is required.

Visualizations

experimental_workflow start (3S)-1-Boc-3-aminopyrrolidine acylation Acylation / Sulfonylation start->acylation reductive_amination Reductive Amination start->reductive_amination product1 N-Acyl/Sulfonyl Pyrrolidine acylation->product1 product2 N-Alkyl Pyrrolidine reductive_amination->product2 deprotection Boc Deprotection product3 (3S)-3-Substituted-aminopyrrolidine deprotection->product3 product1->deprotection product2->deprotection

Caption: General synthetic pathways from (3S)-1-Boc-3-aminopyrrolidine.

acylation_protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Amine & TEA in DCM cool Cool to 0 °C dissolve->cool add_reagent Add Acid Chloride cool->add_reagent warm_rt Warm to Room Temp add_reagent->warm_rt stir Stir for 2-4h warm_rt->stir quench Quench with Water stir->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: Workflow for the acylation of (3S)-1-Boc-3-aminopyrrolidine.

References

Application

Application in Synthesizing Neurological Therapeutics: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of novel therapeutic agents for neurological disorders is a cornerstone of modern medicinal chemistry. This document provides det...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of novel therapeutic agents for neurological disorders is a cornerstone of modern medicinal chemistry. This document provides detailed application notes and protocols for the synthesis and evaluation of a class of promising neurological therapeutics: pyrrole-based cholinesterase inhibitors. These compounds are designed to address the cholinergic deficit observed in neurodegenerative diseases such as Alzheimer's disease. The following sections will detail the synthesis of these compounds, protocols for their biological evaluation, quantitative data from these evaluations, and a visualization of the relevant signaling pathways.

Data Presentation: Quantitative Efficacy of Synthesized Pyrrole Derivatives

The following table summarizes the in vitro efficacy of synthesized pyrrolizine-based compounds as inhibitors of human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE), key enzymes in the cholinergic nervous system.[1]

Compound IDhAChE Ki (µM)hBChE Ki (µM)Selectivity Index (BChE/AChE)
10 1.47 ± 0.6340.15 ± 3.3127.31
11 0.40 ± 0.030.129 ± 0.0090.32
Donepezil 0.024 ± 0.0033.54 ± 0.21147.5

Experimental Protocols

Protocol 1: Synthesis of Polysubstituted Pyrrole Derivatives

This protocol describes a multi-component, one-pot synthesis of polysubstituted pyrroles, which serve as precursors to more complex neurological therapeutics.[2]

Materials:

  • Appropriate amine (1 or 2 mmol)

  • 1,1-bis(methylthio)-2-nitroethene (BMTNE) (1 mmol)

  • Arylglyoxal (1 mmol)

  • Malononitrile derivative (1 mmol)

  • Ethanol (EtOH) (5 mL)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a 10 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the amine (1 or 2 mmol) and 1,1-bis(methylthio)-2-nitroethene (BMTNE) (1 mmol) in ethanol (5 mL).

  • Heat the mixture to reflux and stir for 6 hours.

  • After 6 hours, add the arylglyoxal (1 mmol) and the malononitrile derivative (1 mmol) to the reaction mixture.

  • Continue to heat the mixture at reflux until the reaction is complete (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the desired polysubstituted pyrrole derivative.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the procedure for determining the inhibitory activity of synthesized compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using a colorimetric method.[3][4][5][6][7]

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution (14 mM)

  • AChE or BChE enzyme solution (1 U/mL)

  • Test compound solutions at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL Substrate.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation: Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

  • Reaction Initiation: To initiate the enzymatic reaction, add 10 µL of the substrate solution (ATCI for AChE or BTCI for BChE) to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 5 minutes to determine the rate of the reaction.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can then be determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Protocol 3: In Vivo Assessment of Cognitive Enhancement (Scopolamine-Induced Amnesia Model)

This protocol describes a widely used animal model to evaluate the potential of synthesized compounds to reverse memory deficits.[8][9][10][11][12]

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test compound solution

  • Scopolamine solution (0.4 mg/kg)

  • Vehicle (e.g., saline or 0.5% carboxymethyl cellulose)

  • Elevated plus-maze or Morris water maze apparatus

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Drug Administration:

    • Divide the mice into groups (e.g., vehicle control, scopolamine control, test compound + scopolamine).

    • Administer the test compound or vehicle orally (p.o.) for a predetermined period (e.g., 7-14 days).

  • Induction of Amnesia: On the final day of treatment, administer scopolamine (0.4 mg/kg, intraperitoneally, i.p.) 30-60 minutes after the last dose of the test compound or vehicle.

  • Behavioral Testing: 30-45 minutes after scopolamine injection, subject the mice to behavioral tests to assess learning and memory.

    • Elevated Plus-Maze: Measure the transfer latency (the time taken for the mouse to move from the open arm to the enclosed arm). A decrease in transfer latency indicates improved learning.

    • Morris Water Maze: Train the mice to find a hidden platform in a pool of water. In the probe trial (with the platform removed), measure the time spent in the target quadrant. An increase in time spent in the target quadrant suggests enhanced memory.

  • Data Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Mandatory Visualizations

Signaling Pathway: Cholinergic Neurotransmission and Inhibition

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT ChAT Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh Acetylcholine (ACh) ChAT->ACh ACh_vesicle ACh in Vesicle ACh_cleft ACh ACh_vesicle->ACh_cleft Release ACh->ACh_vesicle AChE AChE ACh_cleft->AChE Hydrolysis Receptor ACh Receptor ACh_cleft->Receptor Binds Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Inhibitor Pyrrole-based Inhibitor Inhibitor->AChE Inhibits Signal Signal Transduction (e.g., PI3K/AKT) Receptor->Signal Activates Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Starting Materials (Amine, BMTNE, etc.) Reaction Multi-component Reaction Start->Reaction Purification Purification & Characterization Reaction->Purification Compound Synthesized Pyrrole Derivative Purification->Compound ChE_Assay Cholinesterase Inhibition Assay (Ellman's Method) Compound->ChE_Assay IC50 Determine IC50/Ki Values ChE_Assay->IC50 Amnesia_Model Scopolamine-induced Amnesia Model IC50->Amnesia_Model Lead Compound Selection Behavioral_Test Behavioral Testing (e.g., Maze Tests) Amnesia_Model->Behavioral_Test Cognitive_Data Assess Cognitive Enhancement Behavioral_Test->Cognitive_Data

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of tert-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate?

A1: The primary purification techniques for this compound are silica gel column chromatography and recrystallization. Column chromatography is effective for removing a wide range of impurities, while recrystallization is useful for achieving high purity, often greater than 95%.[1]

Q2: What are the typical physical properties of this compound?

A2: Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is typically a liquid or a solid with a low melting point. It has a molecular weight of 200.28 g/mol .[2][3] The boiling point is approximately 269°C, and the flash point is around 117°C.[4]

Q3: What are the common impurities I might encounter?

A3: Common impurities can include:

  • Unreacted starting materials: Such as (S)-1-Boc-3-aminopyrrolidine.

  • Reagents from the synthesis: For example, residual methylating agents or coupling agents.

  • Over-Boc protected by-product: Formation of a di-Boc derivative on the methylamino group.[1]

  • Racemized product: The (R)-enantiomer, if the reaction conditions are not carefully controlled.[1]

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the separation of the desired product from impurities during column chromatography. For visualization, UV light (if the compound or impurities are UV active) or chemical staining agents like potassium permanganate or ninhydrin can be used.[5][6]

Troubleshooting Guides

Column Chromatography

Problem: My compound is not separating well from an impurity on the silica gel column.

  • Solution 1: Optimize the mobile phase.

    • A common mobile phase for this compound is a gradient of ethyl acetate in hexanes.[1] For compounds with similar polarity, a starting point could be a 3:1 mixture of hexanes to ethyl acetate, which for a related compound gives an Rf of approximately 0.21.[7]

    • If the spots are too close, try a shallower gradient or isocratic elution with a solvent system that provides the best separation on your TLC plate.

    • Adding a small amount of a more polar solvent like methanol or a basic modifier like triethylamine to the mobile phase can sometimes improve the separation of basic compounds.

  • Solution 2: Check the column packing and loading.

    • Ensure the silica gel is packed uniformly to avoid channeling.

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel before loading (dry loading). This can lead to sharper bands and better separation.

Problem: I am observing streaking or tailing of my product spot on the TLC and column.

  • Solution: This can be due to the basic nature of the methylamino group interacting strongly with the acidic silica gel. Adding a small percentage (0.1-1%) of triethylamine or ammonia to the mobile phase can help to reduce tailing and improve the peak shape.

Recrystallization

Problem: I am unable to find a suitable solvent for recrystallization.

  • Solution: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2]

    • Single Solvent Method: Experiment with a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile).

    • Mixed Solvent Method: If a single suitable solvent cannot be found, a mixed solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.[8][9] Common solvent pairs include ethyl acetate/hexanes or ethanol/water.

Problem: The product is oiling out instead of crystallizing.

  • Solution 1: Slow down the cooling process. Allow the solution to cool to room temperature slowly, and then transfer it to a colder environment (e.g., a refrigerator or ice bath). Rapid cooling can often lead to the formation of an oil.[8]

  • Solution 2: Use a seed crystal. If you have a small amount of pure, solid material, adding a seed crystal to the cooled, supersaturated solution can initiate crystallization.[3]

  • Solution 3: Scratch the inside of the flask. Gently scratching the inner surface of the flask with a glass rod at the meniscus can create nucleation sites and induce crystallization.[3]

Impurity-Specific Issues

Problem: I suspect I have an "over-Boc protected" by-product. How can I identify and remove it?

  • Identification: The "over-Boc protected" by-product would be tert-butyl (S)-3-(N-(tert-butoxycarbonyl)-N-methylamino)pyrrolidine-1-carboxylate. This di-Boc compound will be significantly less polar than the desired mono-Boc product. On a TLC plate, it will have a higher Rf value (it will travel further up the plate) in a hexane/ethyl acetate mobile phase.

  • Removal: Careful column chromatography with a shallow gradient should allow for the separation of the less polar di-Boc by-product from the more polar desired product.

Data Presentation

ParameterValue/ConditionSource
Purity (Post-Purification) >95%[1]
Column Chromatography Mobile Phase Hexane/Ethyl Acetate Gradient[1]
Related Compound Rf ~0.21 (Hexanes:EtOAc = 3:1)[7]
Chiral HPLC Column (for enantiomeric purity) Chiralpak AD-H[1]
Chiral HPLC Mobile Phase Hexane/Isopropanol (90:10)[1]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it in a solvent system such as 3:1 hexanes:ethyl acetate. Visualize the spots to determine the separation.

  • Column Preparation: Prepare a silica gel column of an appropriate size for the amount of crude material. The mass of silica gel should be roughly 50-100 times the mass of the crude product. Pack the column using the initial, less polar mobile phase (e.g., 100% hexanes or a high hexanes ratio).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent that is then adsorbed onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed product is carefully added to the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to the solvent's boiling point. If the compound dissolves completely and then precipitates upon cooling, the solvent is a good candidate.

  • Dissolution: In a larger flask, add the crude product and the minimum amount of the hot recrystallization solvent required for complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow crude_product Crude Product dissolve Dissolve in Minimal Solvent crude_product->dissolve recrystallize Recrystallization crude_product->recrystallize Alternative tlc TLC Analysis (e.g., 3:1 Hex:EtOAc) dissolve->tlc column Silica Gel Column Chromatography tlc->column Determine Separation gradient Gradient Elution (Hexanes -> EtOAc) column->gradient fractions Collect Fractions gradient->fractions fractions->tlc Monitor Purity combine Combine Pure Fractions fractions->combine impurities Impurities fractions->impurities evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product recrystallize->pure_product

Caption: General experimental workflow for the purification of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate.

troubleshooting_logic start Purification Issue issue_type What is the issue? start->issue_type poor_separation Poor Separation in Column issue_type->poor_separation Column no_crystals No Crystals Form issue_type->no_crystals Recrystallization over_boc Over-Boc By-product issue_type->over_boc Impurity streaking Streaking/Tailing poor_separation->streaking optimize_mobile_phase Optimize Mobile Phase (Gradient/Solvent Ratio) poor_separation->optimize_mobile_phase check_packing Check Column Packing & Loading poor_separation->check_packing add_base Add Base to Mobile Phase (e.g., Et3N) streaking->add_base oiling_out Product Oils Out no_crystals->oiling_out find_solvent Screen for Suitable Solvent/Solvent Pair no_crystals->find_solvent slow_cooling Slow Cooling oiling_out->slow_cooling seed_crystal Add Seed Crystal oiling_out->seed_crystal scratch_flask Scratch Flask oiling_out->scratch_flask identify_tlc Identify by TLC (Higher Rf) over_boc->identify_tlc remove_column Remove by Careful Column Chromatography identify_tlc->remove_column

Caption: A logical troubleshooting guide for common purification challenges.

References

Optimization

Technical Support Center: Optimizing Pyrrolidine Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction parameters for pyrrolidine...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction parameters for pyrrolidine synthesis.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Question: My pyrrolidine synthesis is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield in pyrrolidine synthesis can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Possible Causes & Solutions:

  • Poor Substrate Reactivity: The electronic or steric properties of your starting materials may impede the reaction.

    • Solution: If possible, consider modifying the substrate to be more reactive. For instance, in reductive amination, using an aldehyde instead of a ketone can sometimes improve yields.[1]

  • Incorrect Reaction Conditions: The temperature, pressure, or reaction time may not be optimal for the specific transformation.

    • Solution: Systematically screen reaction conditions. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal parameters.[2][3] For industrial synthesis from 1,4-butanediol and ammonia, temperatures between 165-230°C and pressures of 160-220 bar are typically employed.[4][5]

  • Catalyst Issues: The catalyst may be deactivated, used in an incorrect loading, or be unsuitable for the specific substrates.

    • Solution: Ensure the catalyst is fresh and active. Screen different catalysts and optimize the catalyst loading.[2] For instance, in some 1,3-dipolar cycloadditions, silver or copper catalysts with chiral ligands are used to achieve high stereoselectivity and yield.[2]

  • Reagent Purity and Handling: Impurities in reagents or solvents, or exposure to air or moisture, can interfere with the reaction.

    • Solution: Use high-purity, dry reagents and solvents. When necessary, perform reactions under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired pyrrolidine. For example, in reductive aminations, over-alkylation can be a significant side reaction.[6]

    • Solution: Adjust reaction conditions to disfavor side reactions. This may involve changing the stoichiometry of reagents, the order of addition, or using a milder reducing agent.[6]

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting start Low or No Yield check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (T, P, time) start->check_conditions check_catalyst Assess Catalyst Activity and Loading start->check_catalyst optimize Systematically Optimize Conditions check_reagents->optimize check_conditions->optimize check_catalyst->optimize analyze_byproducts Identify Byproducts (e.g., via NMR, MS) modify_route Consider Alternative Synthetic Route analyze_byproducts->modify_route If side reactions dominate optimize->analyze_byproducts If still low yield success Improved Yield optimize->success Successful modify_route->success

Caption: A logical workflow for troubleshooting low reaction yields.

Problem 2: Poor Stereoselectivity

Question: My reaction is producing a mixture of diastereomers or enantiomers. How can I improve the stereoselectivity?

Answer:

Achieving high stereoselectivity is a common challenge in the synthesis of substituted pyrrolidines, which often contain multiple chiral centers. Several reaction parameters can be adjusted to influence the stereochemical outcome.

Possible Causes & Solutions:

  • Suboptimal Temperature: The energy difference between diastereomeric transition states can be small, and temperature can significantly influence which pathway is favored.

    • Solution: Running the reaction at a lower temperature often enhances selectivity by favoring the thermodynamically more stable transition state, though this may require longer reaction times.[2][7]

  • Inappropriate Solvent: The polarity and steric bulk of the solvent can influence the geometry of the transition state.

    • Solution: Screen a variety of solvents. A shift from polar protic solvents (e.g., methanol) to more sterically hindered alcohols (e.g., isopropanol, tert-butanol) has been shown to improve diastereoselectivity in some 1,3-dipolar cycloadditions.[2]

  • Catalyst Choice and Loading: For catalyzed reactions, the catalyst is often the primary driver of stereoselectivity.

    • Solution: In asymmetric catalysis, ensure you are using a suitable chiral catalyst. Screen different chiral ligands and metal precursors. The catalyst loading may also need to be optimized.[2][7] For example, iridium catalysts have demonstrated high stereocontrol in some cycloaddition reactions.[7]

  • Steric Hindrance: The size of the substituents on the reacting molecules can influence the facial selectivity of their approach.

    • Solution: If the synthetic route allows, increasing the steric bulk of substituents on either the dipole or the dipolarophile can enhance diastereoselectivity.[7]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing the pyrrolidine ring?

A1: Several methods are commonly employed, including:

  • Industrial Synthesis from 1,4-Butanediol: This method involves the reaction of 1,4-butanediol with ammonia at high temperatures (165–200 °C) and pressures (17–21 MPa) over a metal oxide catalyst.[4]

  • Reductive Amination: This involves the reaction of a 1,4-dicarbonyl compound with an amine in the presence of a reducing agent to form the pyrrolidine ring.[3][8] Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can help avoid side reactions.[6]

  • Paal-Knorr Synthesis: This is the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[9][10]

  • [3+2] Cycloaddition Reactions: The reaction between an azomethine ylide and an alkene (dipolarophile) is a powerful method for constructing the pyrrolidine ring, often with high stereocontrol.[6][11]

  • Intramolecular Cyclization: Various strategies involve the cyclization of acyclic precursors, such as the intramolecular amination of remote C-H bonds.[1][12]

Q2: How can I minimize the formation of over-alkylated byproducts in reductive amination?

A2: Over-alkylation occurs when the newly formed pyrrolidine (a secondary amine) reacts further with the dicarbonyl starting material. To mitigate this:

  • Control Stoichiometry: Use a large excess of the amine source (e.g., ammonium formate) to outcompete the product amine.[6]

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly keeps the concentration of the intermediate imine low, favoring its immediate reduction over further reaction.[6]

  • Choice of Reducing Agent: Use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[6]

Q3: My pyrrolidine product is highly water-soluble, making extraction difficult. What purification strategy should I use?

A3: The basic nature of the pyrrolidine nitrogen can lead to high water solubility, especially if it becomes protonated. An acid-base extraction is often effective:

  • Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic pyrrolidine will be protonated and move into the aqueous layer.

  • Separate the aqueous layer and basify it with a suitable base (e.g., NaOH or NaHCO₃) to deprotonate the pyrrolidine.

  • Extract the now neutral pyrrolidine back into an organic solvent.

  • Dry the organic layer, concentrate it, and proceed with further purification like column chromatography if needed.[7]

Data Presentation

Table 1: Reaction Parameters for Industrial Pyrrolidine Synthesis from 1,4-Butanediol

ParameterValueReference
Reactants1,4-Butanediol, Ammonia[4][5]
CatalystCobalt and Nickel Oxide on Alumina[4]
Temperature165–230 °C[4][5]
Pressure160–220 bar (16-22 MPa)[5]
PhaseLiquid Phase[4]

Table 2: Optimization of Catalyst Loading in a [3+2] Cycloaddition

Catalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
4370[13]
10385[13]
14391[13]
18>3<90[13]

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole

This protocol describes a conventional heating method for the Paal-Knorr synthesis.

Materials:

  • 2,5-Hexanedione

  • Aniline

  • Glacial Acetic Acid

  • Methanol

  • 0.5 M Hydrochloric Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1.0 eq) and aniline (1.0 eq).

  • Add glacial acetic acid as a catalyst.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete (typically a few hours), cool the flask in an ice bath.

  • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from a 9:1 methanol/water mixture to yield the pure product.[14]

Protocol 2: Iridium-Catalyzed Reductive Amination for N-Aryl-Substituted Pyrrolidines

This method utilizes an iridium catalyst with formic acid as a mild hydrogen source in water.

Materials:

  • Hexane-2,5-dione (1.0 eq)

  • Aniline (1.2 eq)

  • [Cp*IrCl₂]₂ (0.5 mol%)

  • Deionized Water

  • Formic Acid (5.0 eq)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a reaction vessel, combine hexane-2,5-dione, aniline, and the iridium catalyst [Cp*IrCl₂]₂.

  • Add deionized water to the mixture, followed by formic acid.

  • Stir the mixture vigorously at 80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Experimental Workflow for Iridium-Catalyzed Synthesis:

IridiumCatalysisWorkflow A 1. Combine Reactants: Hexane-2,5-dione, Aniline, and [Cp*IrCl2]2 B 2. Add Solvents: Deionized Water and Formic Acid A->B C 3. Reaction: Stir vigorously at 80 °C B->C D 4. Monitor Progress: (TLC or LC-MS) C->D E 5. Work-up: Cool and extract with Ethyl Acetate D->E F 6. Purification: Dry, concentrate, and perform Column Chromatography E->F G Final Product: N-Aryl-Pyrrolidine F->G

Caption: General workflow for iridium-catalyzed N-aryl-pyrrolidine synthesis.

References

Troubleshooting

Technical Support Center: tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and troubleshooting for tert-butyl (3S)-3-(methylamino)pyrrol...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and troubleshooting for tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate?

A1: To ensure the long-term stability of the compound, it is recommended to store it under the following conditions:

  • Temperature: Refrigerate at 2-8°C for long-term storage.[1][2] Some suppliers suggest room temperature for shorter periods, but refrigeration is preferable to minimize potential degradation.[3][4]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2]

  • Container: Keep the container tightly sealed to prevent moisture absorption.[5]

  • Light: Protect from light by storing in a dark place.[1][3][5]

Q2: What is the expected shelf-life of this compound?

A2: While a specific shelf-life is not definitively established without long-term stability studies, the compound is known to be subject to degradation with age.[5] It is advisable to use the compound within a reasonable timeframe after purchase and to re-analyze its purity if it has been stored for an extended period, especially if not stored under optimal conditions.

Q3: What are the primary degradation pathways for this molecule?

A3: The most likely degradation pathway involves the cleavage of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions. The Boc group is designed to be labile to acid.[5] Exposure to acidic contaminants in solvents or on glassware can lead to the formation of the deprotected pyrrolidine derivative. At high temperatures, the compound may also decompose, potentially generating poisonous fumes.[5]

Q4: Is this compound stable in common organic solvents?

A4: The compound is generally stable in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, provided they are dry and free of acidic impurities. Protic solvents like methanol and ethanol should be used with caution, and it is best to use them freshly distilled and neutral.

Q5: What are the signs of degradation?

A5: Visual signs of degradation can include a change in color or the presence of visible impurities. However, degradation can occur without any visible changes. The most reliable way to assess the purity of the compound is through analytical techniques such as NMR, HPLC, or mass spectrometry.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected reaction byproducts Degradation of the starting material. The Boc group may have been cleaved prior to the reaction.1. Verify the purity of the tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate using one of the analytical protocols below.2. Ensure all solvents and reagents are anhydrous and free of acid.3. Store the compound under the recommended conditions.
Low reaction yield The starting material may have degraded, leading to a lower effective concentration.1. Confirm the purity of the starting material.2. Consider re-purifying the compound if degradation is suspected.
Inconsistent analytical results (e.g., NMR, Mass Spec) The compound may be degrading during analysis or sample preparation.1. Use deuterated solvents that are free of acidic impurities (e.g., DCl in CDCl₃).2. Analyze the sample promptly after preparation.

Stability Data Summary

Condition Stability of Boc Group Notes
Strong Acids (e.g., TFA, HCl) LabileRapid cleavage occurs.
Aqueous Phosphoric Acid LabileCan be used for deprotection under milder conditions.
Lewis Acids (e.g., ZnBr₂, AlCl₃) LabileCan be used for selective deprotection.
Bases (e.g., NaOH, Et₃N) StableThe Boc group is generally stable to basic and nucleophilic conditions.
Catalytic Hydrogenation (e.g., H₂/Pd) StableThe Boc group is stable under these conditions.
Elevated Temperatures Potentially UnstableThermal decomposition can occur, especially at high temperatures.
Light Generally StableHowever, storage in the dark is recommended as a precaution.
Moisture Generally StableHowever, moisture can be a source of acidic impurities over time.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.75 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum using a standard NMR spectrometer.

  • Analysis:

    • Look for a sharp singlet at approximately 1.4 ppm, integrating to 9 protons, which corresponds to the tert-butyl group of the Boc protecting group.

    • The presence of other unexpected signals may indicate impurities or degradation products. Cleavage of the Boc group would result in the disappearance of the 9H singlet and shifts in the signals of the pyrrolidine ring protons.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute as necessary for analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid. (Note: The acidic mobile phase may cause some on-column degradation, so analysis should be performed promptly).

    • Detection: UV detection at 210 nm.

  • Analysis: A single major peak should be observed for the pure compound. The presence of additional peaks may indicate impurities or degradation products.

Visualizations

TroubleshootingWorkflow start Experiment Fails (e.g., low yield, unexpected byproducts) check_purity Check Purity of Starting Material (NMR, HPLC, MS) start->check_purity is_pure Is the material pure? check_purity->is_pure review_storage Review Storage and Handling Procedures is_pure->review_storage No review_protocol Review Experimental Protocol is_pure->review_protocol Yes storage_ok Are storage conditions optimal? review_storage->storage_ok correct_storage Implement Correct Storage: - 2-8°C - Inert Atmosphere - Tightly Sealed - Dark review_storage->correct_storage No purify Purify Starting Material storage_ok->purify No order_new Order New Batch of Compound storage_ok->order_new Yes (Material is old) purify->check_purity correct_storage->review_protocol protocol_ok Are solvents/reagents anhydrous and acid-free? review_protocol->protocol_ok purify_reagents Purify/Dry Solvents and Reagents protocol_ok->purify_reagents No proceed Proceed with Experiment protocol_ok->proceed Yes purify_reagents->proceed

Caption: Troubleshooting workflow for experiments involving tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate.

References

Optimization

Technical Support Center: Deprotection of 1-Boc-3-(methylamino)pyrrolidine

Welcome to the technical support center for the deprotection of 1-Boc-3-(methylamino)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of 1-Boc-3-(methylamino)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for this crucial synthetic step. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and ensure a successful reaction.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the deprotection of 1-Boc-3-(methylamino)pyrrolidine, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My Boc deprotection reaction is incomplete, and I still see starting material by TLC/LC-MS. What could be the cause?

A1: Incomplete deprotection is a common issue and can stem from several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group. This can be due to low acid concentration or degradation of the acid (e.g., trifluoroacetic acid absorbing water).[1]

  • Short Reaction Time or Low Temperature: The reaction may not have been allowed to proceed long enough, or the temperature could be too low for the specific substrate. While many deprotections occur at room temperature, some may require gentle heating.[1]

  • Inadequate Mixing: If the reaction mixture is not being stirred effectively, localized concentrations of reactants can lead to incomplete conversion.

  • Substrate Solubility: Poor solubility of the 1-Boc-3-(methylamino)pyrrolidine in the chosen solvent can result in a heterogeneous mixture and an incomplete reaction.[1]

Troubleshooting Steps:

  • Increase Acid Concentration: If using TFA in DCM, try increasing the volume percentage of TFA. For HCl in dioxane, ensure the reagent is fresh and has not degraded.

  • Extend Reaction Time: Continue to monitor the reaction by TLC or LC-MS for a longer period.

  • Increase Temperature: If the reaction is sluggish at room temperature, consider gently heating the mixture to 40-50°C.

  • Improve Solubility: If solubility is an issue, consider a different solvent system. For instance, if using HCl in dioxane where the product precipitates, adding a co-solvent like methanol might be beneficial.[2]

Q2: After the workup, I have a low yield of the deprotected 3-(methylamino)pyrrolidine. Where could my product have gone?

A2: Low yield can be attributed to issues during both the reaction and the workup phases:

  • Product Volatility: While less likely for the salt form, the free amine of 3-(methylamino)pyrrolidine may have some volatility. Ensure that rotary evaporation is not conducted at excessively high temperatures or for prolonged periods.

  • Workup Issues: The deprotected product is a basic amine. If you perform a basic aqueous workup (e.g., with saturated NaHCO₃) and your product has some water solubility, it could be lost to the aqueous layer during extraction.[3]

  • Emulsion Formation: During extraction, emulsions can form, trapping the product and making separation difficult.

  • Product Precipitation: When using HCl in dioxane, the hydrochloride salt of the product may precipitate.[2][4] If this is not the desired outcome or if it's not collected efficiently, it can lead to a lower isolated yield.

Troubleshooting Steps:

  • Avoid Excessive Heat: Use moderate temperatures during solvent removal.

  • Optimize Extraction: If extracting the free base, ensure the aqueous layer is saturated with salt (brine) to reduce the solubility of the amine. Perform multiple extractions with a suitable organic solvent.

  • Alternative Workup: Instead of a liquid-liquid extraction, consider using a solid-supported base for neutralization or using an ion-exchange resin to isolate the product.[3]

  • Isolate as the Salt: If the hydrochloride salt precipitates, it can be isolated by filtration, washed with a non-polar solvent like diethyl ether, and dried. This often provides a stable, solid product.[2][4]

Q3: I am concerned about the stability of other functional groups in my molecule. Are there milder deprotection methods available?

A3: Yes, if your substrate contains other acid-sensitive functional groups, traditional strong acid methods might not be suitable.[1][5] Several milder alternatives exist:

  • Oxalyl Chloride in Methanol: This method provides a mild alternative for deprotection, proceeding at room temperature.[5][6]

  • Thermal Deprotection: In some cases, heating the Boc-protected amine in a suitable solvent like boiling water can effectively remove the Boc group.[5][7][8]

  • Lewis Acids: Certain Lewis acids can be used for Boc deprotection under milder conditions than strong Brønsted acids.[9]

The choice of method will depend on the specific sensitivities of your molecule. It is advisable to test these alternative methods on a small scale first.

Comparative Data on Deprotection Conditions

The following table summarizes common conditions for Boc deprotection, providing a starting point for reaction optimization.

Reagent/MethodSolventTemperature (°C)Typical TimeReported Yield (%)Reference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to Room Temp1 - 4 hours>90%[10][11]
Hydrochloric Acid (HCl)Dioxane or MethanolRoom Temp1 - 4 hoursHigh[2][4]
Oxalyl ChlorideMethanolRoom Temp1 - 4 hours>70% (up to 90%)[5][6]
Thermal (Boiling Water)Water10010 min - 2 hoursQuantitative[5][7]

Detailed Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally effective method for Boc deprotection.[10][11]

Materials:

  • 1-Boc-3-(methylamino)pyrrolidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and ice bath

Procedure:

  • Dissolve 1-Boc-3-(methylamino)pyrrolidine (1.0 eq) in anhydrous DCM (5-10 volumes) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (2-10 eq) dropwise to the stirred solution. A common ratio is 1:1 TFA:DCM (v/v).[11]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.[11]

  • Dissolve the residue in DCM and carefully wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious of CO₂ evolution.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the deprotected 3-(methylamino)pyrrolidine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is advantageous when the final product is desired as a stable hydrochloride salt.[2][4]

Materials:

  • 1-Boc-3-(methylamino)pyrrolidine

  • 4M HCl in dioxane

  • Methanol or Ethyl Acetate (optional, as co-solvent)

  • Diethyl ether

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Dissolve 1-Boc-3-(methylamino)pyrrolidine (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate (if necessary for solubility).

  • Add a solution of 4M HCl in dioxane (5-10 eq) to the mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration and wash with cold diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt. The salt can be triturated with diethyl ether to induce solidification and then collected by filtration.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the logical flow of the deprotection and workup procedures.

Deprotection_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation start Start: 1-Boc-3-(methylamino)pyrrolidine dissolve Dissolve in appropriate solvent (e.g., DCM) start->dissolve add_acid Add acid (TFA or HCl) at 0°C to RT dissolve->add_acid react Stir for 1-4 hours add_acid->react monitor Monitor progress (TLC/LC-MS) react->monitor monitor->react Incomplete concentrate Concentrate in vacuo monitor->concentrate Reaction Complete workup_choice Choose Workup Path concentrate->workup_choice neutralize Neutralize with base (e.g., NaHCO3) workup_choice->neutralize Isolate Free Base precipitate Precipitate/Filter HCl salt workup_choice->precipitate Isolate HCl Salt extract Extract with organic solvent neutralize->extract dry_concentrate Dry and concentrate extract->dry_concentrate product_free_base Product: 3-(methylamino)pyrrolidine (Free Base) dry_concentrate->product_free_base product_salt Product: 3-(methylamino)pyrrolidine (HCl Salt) precipitate->product_salt

Caption: General workflow for Boc deprotection and workup.

Troubleshooting_Logic start Problem: Incomplete Deprotection check_acid Check Acid: Fresh? Sufficient eq.? start->check_acid check_time_temp Check Time & Temp: Long enough? Warm? check_acid->check_time_temp Acid OK solution_acid Solution: Use fresh acid / Increase equivalents check_acid->solution_acid Issue Found check_solubility Check Solubility: Fully dissolved? check_time_temp->check_solubility Time/Temp OK solution_time_temp Solution: Increase reaction time / Gently heat check_time_temp->solution_time_temp Issue Found solution_solubility Solution: Change solvent / Add co-solvent check_solubility->solution_solubility Issue Found

Caption: Troubleshooting logic for incomplete deprotection.

References

Troubleshooting

Technical Support Center: Large-Scale Synthesis of tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of tert-butyl (3S)-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the large-scale production of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate?

A1: The two most prevalent methods for large-scale synthesis are:

  • Reductive Amination: This typically involves the reaction of N-Boc-3-pyrrolidinone with methylamine, followed by reduction of the resulting imine/enamine.

  • Eschweiler-Clarke Reaction: This method involves the methylation of tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate using formic acid and formaldehyde. This reaction is known to prevent the formation of quaternary ammonium salts and typically preserves the stereochemistry of chiral amines.[1][2]

Q2: What are the critical quality attributes for the starting material, tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate, when using the Eschweiler-Clarke reaction?

A2: The starting material should have high chemical and enantiomeric purity. Key specifications include:

  • Assay: >98%

  • Enantiomeric Excess (ee): >99%

  • Water Content: <0.5%

  • Residual Solvents: Must meet ICH guidelines.

Q3: Are there any specific safety precautions to consider during the large-scale Eschweiler-Clarke reaction?

A3: Yes, the reaction is typically performed at elevated temperatures (close to boiling) and involves the evolution of carbon dioxide gas.[2] Therefore, it is crucial to have a well-ventilated reaction setup with a robust off-gas scrubbing system. The use of excess formic acid also requires appropriate personal protective equipment (PPE) and handling procedures to avoid corrosion and chemical burns.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by standard chromatographic techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). A typical method would involve taking aliquots from the reaction mixture at regular intervals and analyzing for the disappearance of the starting amine and the appearance of the methylated product.

Troubleshooting Guides

Troubleshooting Guide 1: Eschweiler-Clarke Reaction Route

This guide addresses common issues encountered during the synthesis of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate via the Eschweiler-Clarke reaction.

Issue Potential Cause Recommended Action
Incomplete Reaction - Insufficient heating.- Inadequate amount of formaldehyde or formic acid.- Poor mixing.- Ensure the reaction temperature is maintained near the boiling point of the aqueous solution.[2]- Use a stoichiometric excess of both formaldehyde and formic acid as per the optimized protocol.- Ensure efficient stirring to maintain a homogeneous reaction mixture.
Low Yield - Loss of product during workup and extraction.- Sub-optimal pH during extraction.- Incomplete reaction.- Perform extractions with an appropriate solvent and ensure complete phase separation.- Adjust the pH of the aqueous layer to >10 before extraction to ensure the product is in its free base form.- Refer to "Incomplete Reaction" above.
Formation of Impurities - Overheating leading to decomposition.- Presence of impurities in the starting material.- Maintain strict temperature control throughout the reaction.- Ensure the starting amine has a purity of >98%.
Product Isolation Issues - Emulsion formation during extraction.- Product is too soluble in the aqueous phase.- Add brine to the aqueous layer to break emulsions.- Perform multiple extractions with a suitable organic solvent.
Troubleshooting Guide 2: Reductive Amination Route

This guide addresses common issues encountered during the synthesis via reductive amination of N-Boc-3-pyrrolidinone.

Issue Potential Cause Recommended Action
Low Yield of Imine/Enamine Intermediate - Inefficient water removal.- Sub-optimal reaction temperature.- Use a Dean-Stark trap or a suitable dehydrating agent to remove water and drive the equilibrium towards imine formation.- Optimize the reaction temperature based on the solvent and catalyst used.
Incomplete Reduction - Inactive or insufficient reducing agent.- Catalyst poisoning.- Use a fresh batch of the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride).- Ensure the reaction is performed under an inert atmosphere if using a sensitive catalyst (e.g., Palladium on carbon).
Formation of Over-Alkylated Byproducts - Use of a highly reactive reducing agent.- Consider using a milder reducing agent like sodium triacetoxyborohydride.
Difficulties in Product Purification - Presence of polar impurities.- Similar polarity of product and starting material.- Employ column chromatography with a suitable solvent system.- Consider converting the product to a salt for purification by crystallization, followed by neutralization to obtain the free base.

Experimental Protocols

Protocol 1: Eschweiler-Clarke Methylation of tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate

This protocol is a representative lab-scale procedure that can be adapted for larger scales with appropriate engineering controls.

Materials:

  • tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate (1.0 eq)

  • Formaldehyde (37% in water, 2.2 eq)

  • Formic acid (98%, 2.2 eq)

  • Dichloromethane (DCM)

  • Sodium hydroxide solution (5 M)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate in water, add formic acid followed by formaldehyde.

  • Heat the reaction mixture to 90-100 °C and maintain for 2-4 hours. Monitor the reaction by TLC or HPLC.

  • Cool the reaction mixture to room temperature and basify to pH > 10 with a 5 M sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Reductive Amination of N-Boc-3-pyrrolidinone

Materials:

  • N-Boc-3-pyrrolidinone (1.0 eq)

  • Methylamine (solution in THF or water, 1.5 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-3-pyrrolidinone in dichloromethane in a reaction vessel.

  • Add the methylamine solution and stir at room temperature for 1-2 hours.

  • Cool the mixture to 0 °C and add sodium triacetoxyborohydride portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or HPLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow: Eschweiler-Clarke Reaction

Eschweiler_Clarke_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Charge (3S)-Boc-aminopyrrolidine, Formic Acid, Formaldehyde react Heat to 90-100°C start->react monitor Monitor by HPLC/TLC react->monitor cool Cool to RT monitor->cool basify Basify with NaOH (pH > 10) cool->basify extract Extract with DCM basify->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify product Final Product purify->product

Caption: Workflow for the Eschweiler-Clarke synthesis route.

Troubleshooting Logic: Incomplete Reaction

Incomplete_Reaction_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Incomplete Reaction Observed cause1 Low Temperature? issue->cause1 cause2 Insufficient Reagents? issue->cause2 cause3 Poor Mixing? issue->cause3 solution1 Verify & Increase Temperature cause1->solution1 solution2 Check Stoichiometry, Add More Reagent if Needed cause2->solution2 solution3 Increase Stirring Rate cause3->solution3

Caption: Troubleshooting logic for an incomplete reaction.

References

Optimization

Technical Support Center: tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl (3S)-3-(methylamino)pyrrolidine-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate. The information is designed to help you anticipate and resolve common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate?

A1: The three primary degradation pathways for tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate are:

  • Acid-Catalyzed Hydrolysis: This is the most common degradation pathway, involving the cleavage of the tert-butoxycarbonyl (Boc) protecting group in the presence of acid to yield (3S)-3-(methylamino)pyrrolidine and byproducts such as tert-butanol, isobutylene, and carbon dioxide.

  • Thermal Degradation: At elevated temperatures, the Boc group can be cleaved without the need for an acid catalyst.[1] This process, known as thermolysis, also results in the loss of the protecting group.[1]

  • Oxidative Degradation: The pyrrolidine ring and the methylamino group are susceptible to oxidation.[2] This can lead to the formation of various oxidized species, including N-oxides and ring-opened products.

Q2: What are the typical byproducts I should expect from the degradation of this compound?

A2: Under acidic or thermal stress, the primary degradation byproducts originate from the cleavage of the Boc group. You can expect to find:

  • (3S)-3-(methylamino)pyrrolidine (the deprotected amine)

  • tert-butanol

  • Isobutylene

  • Carbon dioxide

Under oxidative conditions, the degradation profile is more complex and may include various oxidized forms of the parent molecule or its deprotected analogue.

Q3: How can I monitor the degradation of my compound during an experiment?

A3: Several analytical techniques can be used to monitor the degradation of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for separating the parent compound from its degradation products and identifying them by their mass-to-charge ratio.[3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to monitor the disappearance of signals corresponding to the Boc group and the appearance of new signals from the degradation products.[1][6][7]

  • Thin-Layer Chromatography (TLC): A quick and simple method to visually track the progress of the degradation by observing the appearance of new spots corresponding to the more polar deprotected amine.

Troubleshooting Guides

Issue 1: Unexpected loss of the Boc protecting group.

Symptoms:

  • Appearance of a new, more polar spot on TLC.

  • Detection of a compound with a mass corresponding to (3S)-3-(methylamino)pyrrolidine in LC-MS analysis.

  • Disappearance or significant reduction of the tert-butyl proton signal in 1H NMR spectra.

Possible Causes and Solutions:

CauseSolution
Acidic Conditions: The reaction or storage solution is acidic.Neutralize the solution. Ensure all reagents and solvents are free from acidic impurities. Store the compound in a neutral, dry environment.
Elevated Temperatures: The experiment is being conducted at a high temperature.Reduce the reaction temperature if possible. If high temperatures are necessary, minimize the reaction time and monitor for deprotection.
Incompatible Reagents: Use of reagents that are acidic or can generate acidic species.Review the compatibility of all reagents. Consider using alternative, non-acidic reagents if deprotection is a concern.
Issue 2: Formation of unknown impurities, especially under oxidative conditions.

Symptoms:

  • Multiple new peaks observed in the LC-MS chromatogram with masses that do not correspond to the parent compound or the deprotected amine.

  • Complex changes in the NMR spectrum that are difficult to interpret.

  • Discoloration of the sample.

Possible Causes and Solutions:

CauseSolution
Exposure to Air/Oxygen: The compound is sensitive to oxidation, especially in solution.Perform experiments under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Store solutions protected from light and air.
Presence of Oxidizing Agents: Contamination with or use of reagents that are oxidizing.Ensure all glassware and reagents are free from oxidizing contaminants. If an oxidizing agent is part of the reaction, consider the stability of the starting material under those conditions.
Radical Reactions: Initiation of radical chain reactions.Add a radical scavenger to the reaction mixture if appropriate for the desired chemistry.

Data Presentation

Table 1: Summary of Degradation Products under Different Stress Conditions

Stress ConditionPrimary Degradation Product(s)Secondary Byproduct(s)
Acidic (e.g., 1M HCl) (3S)-3-(methylamino)pyrrolidinetert-butanol, Isobutylene, CO₂
Thermal (e.g., >100°C) (3S)-3-(methylamino)pyrrolidineIsobutylene, CO₂
Oxidative (e.g., H₂O₂) Oxidized pyrrolidine derivatives, N-oxides, Ring-opened productsComplex mixture

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.[8][9][10][11][12][13][14][15]

1. Acidic Degradation:

  • Dissolve tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
  • Add an equal volume of 1 M hydrochloric acid.
  • Stir the solution at room temperature.
  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
  • Neutralize the aliquots with a suitable base (e.g., sodium bicarbonate solution) before analysis by LC-MS and TLC.

2. Thermal Degradation:

  • Place a solid sample of the compound in a sealed vial.
  • Heat the vial in an oven at a controlled temperature (e.g., 80°C).
  • At specified intervals, remove a small amount of the solid, dissolve it in a suitable solvent, and analyze by LC-MS and TLC.

3. Oxidative Degradation:

  • Dissolve the compound in a suitable solvent (1 mg/mL).
  • Add a solution of 3% hydrogen peroxide.
  • Stir the mixture at room temperature, protected from light.
  • Monitor the reaction by taking aliquots at different time points and analyzing by LC-MS.

Visualizations

DegradationPathways Parent tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate Acid Acidic Conditions (e.g., HCl) Parent->Acid Hydrolysis Thermal Thermal Stress (e.g., >100°C) Parent->Thermal Thermolysis Oxidative Oxidative Stress (e.g., H₂O₂) Parent->Oxidative Oxidation Deprotected (3S)-3-(methylamino)pyrrolidine Acid->Deprotected Boc_byproducts Boc Byproducts (tert-butanol, isobutylene, CO₂) Acid->Boc_byproducts Thermal->Deprotected Thermal->Boc_byproducts Oxidized_products Oxidized Products (N-oxides, ring-opened compounds) Oxidative->Oxidized_products

Caption: Primary degradation pathways of the target compound.

ExperimentalWorkflow start Start: Sample of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate stress Apply Stress Condition (Acidic, Thermal, or Oxidative) start->stress sampling Withdraw Aliquots at Timed Intervals stress->sampling analysis Analyze Samples sampling->analysis tlc TLC Analysis analysis->tlc Quick Screen lcms LC-MS Analysis analysis->lcms Detailed Analysis nmr NMR Analysis analysis->nmr Structural Info data Data Interpretation: Identify Degradation Products and Pathways tlc->data lcms->data nmr->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study.

References

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Coupling Reactions with Pyrrolidine Derivatives

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common chal...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions involving pyrrolidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with a pyrrolidine derivative is resulting in a low or no yield. What are the most common initial checks I should perform?

A1: Low yields in coupling reactions can often be traced back to a few fundamental aspects of the experimental setup. A systematic check of your reagents and conditions is the first step in troubleshooting:

  • Reagent Quality and Stability: Ensure all starting materials, including the pyrrolidine derivative, coupling partner, catalyst, ligand, and base are of high purity and have been stored correctly. Pyrrolidine derivatives can be hygroscopic, and boronic acids, in particular, can be susceptible to decomposition.[1] Phosphine ligands are prone to oxidation, and palladium catalysts can degrade over time.[1]

  • Anhydrous and Inert Conditions: Many coupling reactions, especially those involving organometallic species, are highly sensitive to moisture and oxygen. Ensure that solvents are anhydrous and properly degassed.[1][2] The reaction should be conducted under an inert atmosphere, such as argon or nitrogen, to prevent catalyst deactivation and unwanted side reactions like homocoupling.[1]

  • Solubility Issues: All reactants must be fully dissolved for the reaction to proceed efficiently. If you observe poor solubility, consider changing the solvent or solvent system.[3] For instance, in Suzuki reactions, a mixture of a nonpolar solvent like dioxane or THF with water is often used to dissolve both the organic substrates and the inorganic base.

  • Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures can sometimes overcome activation barriers, they can also accelerate the degradation of sensitive reagents or catalysts and promote side reactions.[2] It is essential to ensure your heating apparatus is accurately calibrated.

Q2: I am observing significant side product formation. What are the common side reactions in coupling reactions with pyrrolidine derivatives and how can I minimize them?

A2: Several side reactions can compete with the desired coupling process, leading to reduced yields and complex product mixtures. Key side reactions to consider are:

  • Protodeboronation (Suzuki Coupling): This is a common side reaction where the boronic acid or ester is replaced by a hydrogen atom, and it is particularly prevalent with electron-deficient or heteroaromatic boronic acids.[1][4][5][6][7] To mitigate this, consider using a milder base (e.g., K₃PO₄, KF), protecting the boronic acid as a more stable derivative (e.g., pinacol ester, MIDA boronate), or running the reaction at a lower temperature.[1][5][7]

  • Homocoupling (Suzuki and Buchwald-Hartwig): This involves the self-coupling of the boronic acid or the aryl halide. The primary cause is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling.[4] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial for prevention.

  • N-Acylation (Amide Coupling): When coupling a carboxylic acid to a pyrrolidine derivative that has an unprotected nitrogen (e.g., proline), acylation can occur at the nitrogen of another pyrrolidine molecule instead of the intended amine, leading to oligomerization or undesired side products. This can be minimized by careful control of stoichiometry and reaction conditions.

  • Hydrodehalogenation (Buchwald-Hartwig): This is the replacement of the halide on the aryl partner with a hydrogen atom, consuming the starting material. This can sometimes be a competing pathway.

Q3: How do I select the optimal catalyst, ligand, base, and solvent for my coupling reaction involving a pyrrolidine derivative?

A3: The choice of reagents and solvent is highly substrate-dependent and often requires optimization. Here are some general guidelines:

  • Catalyst and Ligand: The combination of the palladium source and the phosphine ligand is critical. For challenging couplings, such as those involving aryl chlorides or sterically hindered substrates, bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos and SPhos) are often required to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[2][4][8][9]

  • Base: The base plays a crucial role in activating the coupling partners. In Suzuki reactions, it facilitates the formation of the active boronate species.[4] In Buchwald-Hartwig aminations, a strong base is needed for the deprotonation of the amine.[10] However, a base that is too strong can promote side reactions.[11] The choice of base can be influenced by the solvent, with anionic bases often favored in nonpolar solvents.[4]

  • Solvent: The solvent must be able to dissolve all reaction components and be stable under the reaction conditions. Polar aprotic solvents like DMF, dioxane, and THF are common choices.[3] The solvent can also influence the reaction mechanism and selectivity.[12][13]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

If you are experiencing low to no yield in a Suzuki-Miyaura coupling reaction with a pyrrolidine derivative, follow this troubleshooting guide.

Troubleshooting Workflow for Low-Yield Suzuki Coupling

G Troubleshooting Low-Yield Suzuki Coupling start Low or No Yield Observed reagent_check 1. Verify Reagent Quality - Purity of starting materials - Catalyst and ligand integrity - Freshness of base start->reagent_check conditions_check 2. Check Reaction Conditions - Anhydrous and degassed solvent? - Inert atmosphere maintained? - Accurate temperature control? reagent_check->conditions_check optimization 3. Systematic Optimization - Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3) - Screen ligands (e.g., PPh3, Buchwald ligands) - Vary solvent system (e.g., Dioxane/H2O, Toluene, DMF) conditions_check->optimization side_reactions 4. Investigate Side Reactions - Check for protodeboronation (LC-MS) - Look for homocoupling products optimization->side_reactions solution Implement Solutions - Use more stable boronic ester (pinacol, MIDA) - Employ a more active catalyst system - Adjust temperature and reaction time side_reactions->solution success Improved Yield solution->success

Caption: A step-by-step workflow for troubleshooting low yields in Suzuki coupling reactions.

Issue 2: Poor Performance in Buchwald-Hartwig Amination

For low yields or the formation of significant byproducts in the Buchwald-Hartwig amination of a pyrrolidine derivative, use the following decision tree to refine your reaction components.

Decision Tree for Optimizing Buchwald-Hartwig Amination

G Optimizing Buchwald-Hartwig Amination start Low Yield or Side Products substrate_type What is the nature of the aryl halide and amine? start->substrate_type aryl_halide Aryl Chloride or Electron-Rich Halide substrate_type->aryl_halide Aryl Halide Reactivity amine_type Sterically Hindered or Weakly Nucleophilic Amine substrate_type->amine_type Amine Reactivity general_opt General Optimization substrate_type->general_opt General Conditions bulky_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos) aryl_halide->bulky_ligand strong_base Use a Strong, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) amine_type->strong_base bidentate_ligand Consider Bidentate Ligands (e.g., BINAP, DPPF) amine_type->bidentate_ligand solvent_screen Screen Solvents (Toluene, Dioxane, THF) general_opt->solvent_screen temp_opt Optimize Temperature (Typically 80-110 °C) general_opt->temp_opt G Optimizing Amide Coupling with Proline Derivatives start Low Yield or Racemization coupling_reagent 1. Evaluate Coupling Reagent - For difficult couplings, use HATU or COMU. - For standard couplings, EDC/HOBt or PyBOP are good options. start->coupling_reagent base_selection 2. Select Appropriate Base - Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. coupling_reagent->base_selection solvent_choice 3. Choose a Suitable Solvent - DMF is a common choice. - For greener alternatives, consider 2-MeTHF or CPME. base_selection->solvent_choice additives 4. Consider Additives - Use HOBt or Oxyma to suppress racemization, especially with carbodiimide reagents. solvent_choice->additives temp_control 5. Control Temperature - Run the reaction at 0 °C to room temperature to minimize side reactions. additives->temp_control optimized_protocol Run Optimized Reaction temp_control->optimized_protocol

References

Optimization

Technical Support Center: Metabolic Stability of tert-Butyl Groups

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the metabolic stability of compounds containi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the metabolic stability of compounds containing tert-butyl groups.

Frequently Asked questions (FAQs)

Q1: Why is the tert-butyl group a common structural motif in drug candidates?

A1: The tert-butyl group is frequently incorporated into drug candidates for several strategic reasons. Its bulky nature can provide a "metabolic shield," sterically hindering susceptible parts of a molecule from enzymatic degradation, which can increase the drug's half-life.[1] Additionally, the specific size and shape of the tert-butyl group can enhance binding selectivity to a target receptor by preventing the molecule from fitting into the binding pockets of off-target receptors.[1] It can also be used to lock a flexible molecule into a specific, bioactive conformation, thereby increasing its potency.[1]

Q2: What are the primary metabolic stability issues associated with tert-butyl groups?

A2: Despite their potential benefits, tert-butyl groups are often susceptible to metabolism by cytochrome P450 (CYP) enzymes.[2] The primary metabolic pathway is the oxidation of one of the methyl groups to form a primary alcohol (hydroxylation).[3] This initial metabolite can be further oxidized to an aldehyde and then a carboxylic acid.[2] This metabolic cascade can lead to rapid clearance of the compound from the body, reducing its oral bioavailability and duration of action.[3]

Q3: Which Cytochrome P450 (CYP) isoforms are primarily responsible for metabolizing tert-butyl groups?

A3: Several CYP isoforms have been implicated in the metabolism of tert-butyl groups, with the specific isoform depending on the overall structure of the compound. Commonly involved enzymes include CYP3A4, CYP2C9, CYP2C19, and CYP2C8.[2][4] For example, the tert-butyl group of the endothelin receptor antagonist bosentan is hydroxylated by CYP2C9, while CYP3A4 is involved in the metabolism of the tert-butyl group in finasteride.[2][4]

Q4: What are the common strategies to overcome the metabolic instability of tert-butyl groups?

A4: Several medicinal chemistry strategies can be employed to mitigate the metabolic liability of tert-butyl groups:

  • Bioisosteric Replacement: This is a common and effective approach where the tert-butyl group is replaced with a structurally different but functionally similar group that is more resistant to metabolism.[5] A notable example is the trifluoromethylcyclopropyl group, which has been shown to significantly increase metabolic stability.[3]

  • Deuteration: Replacing the hydrogen atoms on the tert-butyl group with deuterium can strengthen the C-H bond. This "kinetic isotope effect" can slow down the rate of CYP-mediated metabolism.

  • Introducing Electron-Withdrawing Groups: Placing electron-withdrawing groups near the tert-butyl moiety can deactivate it towards oxidative metabolism.

Troubleshooting Guides

Issue 1: My compound with a tert-butyl group shows high clearance in a liver microsomal stability assay.

Possible Cause Troubleshooting Steps
Rapid CYP-mediated oxidation of the tert-butyl group. - Confirm the metabolic pathway by identifying the hydroxylated metabolite using LC-MS/MS. - Consider synthesizing an analogue with a bioisosteric replacement for the tert-butyl group (see Table 1 for examples). - If the tert-butyl group is essential for activity, consider deuteration.
Metabolism at another site on the molecule. - Perform metabolite identification studies to pinpoint all "soft spots" on the molecule. - Blocking other metabolic sites might shift metabolism to the tert-butyl group, a phenomenon known as "metabolic switching."
Experimental Artifact. - Ensure the concentration of organic solvent (e.g., DMSO) in the incubation is low (typically <1%) to avoid enzyme inhibition. - Include positive control compounds with known metabolic fates to validate the assay performance.

Issue 2: I am observing high variability in my metabolic stability data between experiments.

Possible Cause Troubleshooting Steps
Inconsistent Pipetting. - Use calibrated pipettes and ensure thorough mixing of all solutions. - For microsomal assays, pre-warming the incubation mixture before adding the NADPH cofactor can ensure a more consistent reaction start.
Variable Enzyme Activity. - Aliquot liver microsomes or hepatocytes upon receipt to minimize freeze-thaw cycles. - Always use a fresh aliquot for each experiment. - Qualify new lots of enzymes by testing a reference compound with a known metabolic profile.
Compound Instability in Assay Buffer. - Run a control incubation without the metabolizing enzymes (e.g., without NADPH for microsomes or with heat-inactivated enzymes) to assess the chemical stability of your compound under the assay conditions.

Data Presentation

Table 1: Comparison of In Vitro Metabolic Stability of tert-Butyl Containing Compounds and their Bioisosteric Replacements.

CompoundModificationTest SystemHalf-life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)
Finasteride tert-butylHuman Liver Microsomes63-
Finasteride Analog trifluoromethylcyclopropylHuman Liver Microsomes114-
Compound 1 tert-butylRat Liver Microsomes< 5> 277
Compound 9 trifluoromethylcyclopropylRat Liver Microsomes3936
Compound 11 tert-butylRat Liver Microsomes10139
Compound 12 trifluoromethylcyclopropylRat Liver Microsomes7319

Data sourced from Barnes-Seeman et al., ACS Med. Chem. Lett. 2013, 4, 6, 514–516.

Experimental Protocols

Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance of a compound by phase I metabolic enzymes, primarily Cytochrome P450s.

Materials:

  • Pooled liver microsomes (human or other species)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Internal standard solution in a quenching solvent (e.g., ice-cold acetonitrile)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the test compound working solution by diluting the stock solution in buffer to the desired starting concentration (e.g., 1 µM).

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing the ice-cold acetonitrile with the internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH.

  • Sample Processing:

    • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

    • Plot the natural log of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the appropriate formula.

Hepatocyte Stability Assay

Objective: To determine the in vitro intrinsic clearance of a compound considering both phase I and phase II metabolism.

Materials:

  • Cryopreserved hepatocytes (human or other species)

  • Hepatocyte plating and incubation media

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Internal standard solution in a quenching solvent (e.g., ice-cold acetonitrile)

  • Collagen-coated 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Preparation:

    • Thaw the cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability and density.

    • Plate the hepatocytes on collagen-coated plates and allow them to attach in a humidified incubator.

  • Incubation:

    • Prepare the test compound working solution in the incubation medium.

    • Remove the plating medium from the attached hepatocytes and add the medium containing the test compound.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the incubation by adding ice-cold acetonitrile with the internal standard to the wells.

  • Sample Processing:

    • Scrape the cells and transfer the entire well contents to a new plate.

    • Centrifuge the plate to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Follow the same data analysis steps as described for the liver microsomal stability assay to determine the half-life and intrinsic clearance.

Mandatory Visualizations

metabolic_pathway Compound_with_tert_butyl Compound with tert-Butyl Group Hydroxylated_Metabolite Hydroxylated Metabolite (Primary Alcohol) Compound_with_tert_butyl->Hydroxylated_Metabolite CYP-mediated Oxidation (e.g., CYP3A4, CYP2C9) Aldehyde_Metabolite Aldehyde Metabolite Hydroxylated_Metabolite->Aldehyde_Metabolite Oxidation Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite Aldehyde_Metabolite->Carboxylic_Acid_Metabolite Oxidation

Caption: Metabolic pathway of a tert-butyl group.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Solution pre_incubate Pre-incubate at 37°C prep_compound->pre_incubate prep_microsomes Prepare Liver Microsome Suspension prep_microsomes->pre_incubate initiate_reaction Initiate with NADPH pre_incubate->initiate_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate decision_tree start Compound shows low metabolic stability is_tert_butyl_liable Is the tert-butyl group the primary site of metabolism? start->is_tert_butyl_liable is_tert_butyl_essential Is the tert-butyl group essential for activity? is_tert_butyl_liable->is_tert_butyl_essential Yes block_other_sites Block other metabolic sites (e.g., deuteration, EWGs) is_tert_butyl_liable->block_other_sites No bioisostere Replace with a bioisostere (e.g., trifluoromethylcyclopropyl) is_tert_butyl_essential->bioisostere No deuterate Consider deuteration of the tert-butyl group is_tert_butyl_essential->deuterate Yes retest Re-evaluate metabolic stability block_other_sites->retest bioisostere->retest deuterate->retest

References

Troubleshooting

Technical Support Center: Optimizing Purification of Crude Boc-Protected Intermediates

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of crude Boc-protected intermediates. Below you will fin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of crude Boc-protected intermediates. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude Boc-protected reaction mixture?

A1: The most common impurities include unreacted starting amine, excess di-tert-butyl dicarbonate ((Boc)₂O), and byproducts like tert-butanol. If the starting material is an amino acid, you may also have di-Boc or other over-protected species.

Q2: My Boc-protected product is an oil and will not solidify. What can I do?

A2: This is a common issue. Here are several strategies to induce solidification:

  • Complete Solvent Removal: Ensure all residual solvents are removed under a high vacuum, sometimes with gentle heating (e.g., 40-50°C).[1]

  • Trituration: Stir the oil vigorously with a non-polar solvent in which the product is insoluble but impurities are soluble, such as hexanes or diethyl ether.[1]

  • Seed Crystallization: If a small amount of solid product is available, add a seed crystal to the oil to initiate crystallization.[2]

  • Solvent-Antisolvent Crystallization: Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate) and slowly add a "poor" solvent (e.g., hexanes) until the solution becomes cloudy, then allow it to stand.[1]

Q3: How do I choose the right purification technique for my Boc-protected intermediate?

A3: The choice depends on the scale of your reaction, the nature of the impurities, and the required final purity.

  • Flash Chromatography: Ideal for rapid, routine purifications and for separating compounds with different polarities. It is highly scalable from milligrams to kilograms.[3]

  • Crystallization: A cost-effective method for obtaining high-purity solid compounds, especially at a large scale.[3] However, it is not suitable for all compounds, particularly those that tend to oil out.

  • Acid-Base Extraction: Useful for removing unreacted amine (by washing with dilute acid) and excess (Boc)₂O (by washing with a mild base like sodium bicarbonate).[4]

Troubleshooting Guides

Flash Column Chromatography

Issue: Low yield after flash column chromatography.

  • Possible Cause: The compound may be unstable on silica gel, which is acidic. Basic amines can interact strongly with the acidic silanol groups, leading to streaking, poor separation, and irreversible binding.[5]

  • Troubleshooting Steps:

    • Assess Stability: Before running a column, spot the crude mixture on a TLC plate, run it, then turn the plate 90 degrees and run it in the same solvent system. If new spots appear or the original spot streaks, your compound may be degrading on silica.[5]

    • Use a Modified Mobile Phase: Add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel and improve the peak shape of basic compounds.[6]

    • Consider an Alternative Stationary Phase: If the compound is highly acid-sensitive, consider using a different stationary phase like basic alumina or amine-functionalized silica.[6]

Issue: Poor separation of the product from impurities.

  • Possible Cause: The chosen solvent system may not have the optimal polarity.

  • Troubleshooting Steps:

    • Optimize the Solvent System with TLC: The ideal solvent system should give your product an Rf value of approximately 0.2-0.3 on a TLC plate for good separation on a column.[7]

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with close Rf values.

    • Sample Loading: For difficult separations, consider adsorbing your sample onto a small amount of silica gel before loading it onto the column. This can lead to sharper bands and better resolution.[7]

Crystallization

Issue: The compound oils out instead of crystallizing.

  • Possible Cause: The solution may be cooling too quickly, or the solvent system may not be appropriate.

  • Troubleshooting Steps:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in a refrigerator or freezer.[8]

    • Adjust the Solvent System: If using a two-solvent system, you may have too much of the "good" solvent. Try adding more of the "poor" solvent until the solution is persistently cloudy, then add a drop or two of the "good" solvent to clarify before slow cooling.[8]

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[8]

Issue: Low yield after crystallization.

  • Possible Cause: Using too much solvent or cooling the solution too quickly.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve your crude product.[8]

    • Slow Cooling: Allow for slow cooling to maximize the formation of pure crystals.

    • Concentrate the Mother Liquor: The solution remaining after filtration may still contain a significant amount of your product. Concentrating this solution and attempting a second crystallization can improve your overall yield.

Data Presentation

Table 1: Comparison of Purification Techniques for N-Boc Protected Compounds [3]

FeatureFlash ChromatographyPreparative HPLCCrystallization
Purity Good to High (>95%)Very High (>99%)High to Very High (>98%)
Yield Good (70-95%)Good (70-90%)Variable to High (50-95%)
Speed Fast (minutes to hours)Slow (hours)Slow (hours to days)
Scalability Excellent (mg to kg)Poor (mg to g)Excellent (g to kg)
Cost LowHighLow

Table 2: Typical Crystallization Conditions for Boc-Amino Acids [2][9]

Boc-Amino AcidSeed Crystal PurityStanding Time (hours)Slurrying SolventYieldHPLC Purity
N-Boc-L-phenylglycine99.5%15n-hexane87.5%99.3%
N-Boc-L-phenylalanine99.3%18cyclohexane89.8%99.1%
N-Boc-L-phenylalanine99.1%27diethyl ether--

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Crude Boc-Protected Amine
  • Sample Preparation: Dissolve the crude Boc-protected amine in a minimal amount of a suitable solvent, such as dichloromethane or the initial elution solvent.[3]

  • Column Packing: Prepare a silica gel column of an appropriate size for the amount of crude material. The column can be dry-packed or slurry-packed with the initial mobile phase.[3]

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.[3]

  • Elution: Begin elution with the chosen solvent system, starting with a lower polarity if a gradient is being used. Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Boc-protected amine.

Protocol 2: Crystallization of a Boc-Protected Amino Acid from an Oily Product
  • Solvent Removal: Ensure all reaction solvents are removed from the crude N-Boc amino acid oil under reduced pressure.[3]

  • Seed Crystal Addition: Add a small amount (0.5-1.0% by weight) of a pure seed crystal of the N-Boc amino acid to the oil.[2]

  • Solidification: Allow the mixture to stand at room temperature for a period (e.g., 15-24 hours) until the oil completely solidifies.[2]

  • Slurrying: Add a weak polar solvent, such as n-hexane or cyclohexane, and stir the solid for a period of time to wash away soluble impurities.[2]

  • Filtration and Washing: Collect the crystals by vacuum filtration, washing them with a small amount of the cold slurrying solvent.[2]

  • Drying: Dry the crystals under vacuum to a constant weight.[2]

Visualizations

experimental_workflow cluster_reaction Boc Protection Reaction cluster_purification Purification Options cluster_analysis Analysis start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction Aqueous Work-up chromatography Flash Chromatography start->chromatography Direct Loading extraction->chromatography Further Purification crystallization Crystallization extraction->crystallization If Solid Precipitates chromatography->crystallization Polishing Step analysis Purity & Yield Analysis (TLC, NMR, LC-MS) chromatography->analysis crystallization->analysis end Pure Boc-Protected Intermediate analysis->end

Caption: General workflow for the purification of Boc-protected intermediates.

troubleshooting_oily_product start Crude Product is an Oil solvent_removal Ensure complete solvent removal under high vacuum start->solvent_removal solid_check1 Solid Formed? solvent_removal->solid_check1 trituration Triturate with a non-polar solvent (e.g., hexanes) solid_check2 Solid Formed? trituration->solid_check2 crystallization Attempt crystallization (solvent/anti-solvent or seeding) solid_check3 Solid Formed? crystallization->solid_check3 solid_check1->trituration No purified_solid Purified Solid Product solid_check1->purified_solid Yes solid_check2->crystallization No solid_check2->purified_solid Yes solid_check3->purified_solid Yes chromatography Purify by Flash Chromatography solid_check3->chromatography No

Caption: Troubleshooting decision tree for oily Boc-protected intermediates.

References

Reference Data & Comparative Studies

Validation

Enantiomeric Activity Showdown: (3S) vs. (3R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate Derivatives in Breast Cancer

A comparative analysis of the biological activity of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate and its (3R) enantiomer, focusing on recent findings in breast cancer research. This guide provides researcher...

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the biological activity of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate and its (3R) enantiomer, focusing on recent findings in breast cancer research. This guide provides researchers, scientists, and drug development professionals with a concise overview of their comparative efficacy, supported by experimental data and detailed protocols.

The chirality of a molecule is a critical determinant of its biological activity. In drug discovery, enantiomers of the same compound can exhibit vastly different pharmacological profiles, with one enantiomer often being significantly more potent or having a better safety profile than the other. This guide focuses on the comparison of the (3S) and (3R) enantiomers of tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate, key chiral building blocks in medicinal chemistry. While direct comparative studies on the base molecules are limited in publicly available literature, recent research on their derivatives has highlighted significant stereospecific activity against breast cancer cell lines.

Quantitative Data Summary

A 2024 study investigating derivatives of tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate revealed a stark contrast in the cytotoxic activity between the (3S) and (3R) enantiomers. A derivative of the (3S)-enantiomer, when coupled with a fluorinated aryl group, demonstrated a 15-fold higher potency against human breast cancer cell lines compared to its (3R)-counterpart. The half-maximal inhibitory concentration (IC₅₀) values from this study are summarized below.

Compound DerivativeEnantiomerBreast Cancer Cell LineIC₅₀ (nM)
Fluorinated aryl-coupled tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate(3S)Not Specified0.8
Fluorinated aryl-coupled tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate(3R)Not Specified12.0

Experimental Protocols

While the specific protocol for the aforementioned 2024 study is not publicly available, a standard methodology for determining the IC₅₀ values of compounds in breast cancer cell lines is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: IC₅₀ Determination via MTT Assay

1. Cell Culture and Seeding:

  • Human breast cancer cells (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared.

  • Serial dilutions of the test compounds are prepared in culture medium to achieve a range of final concentrations.

  • The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium with DMSO (vehicle control).

3. Incubation:

  • The plates are incubated for 48-72 hours.

4. MTT Assay:

  • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

The differential activity of these enantiomeric derivatives may be attributed to their stereospecific interactions with key biological targets, such as protein kinases. Chiral pyrrolidines are known to serve as scaffolds for ATP-competitive kinase inhibitors. A relevant signaling pathway in breast cancer is the JAK2/STAT3 pathway, which is often dysregulated and contributes to tumor growth and survival.

JAK2_STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates pJAK2 pJAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes Inhibitor (3S)-Enantiomer Derivative (Kinase Inhibitor) Inhibitor->pJAK2 Inhibits

Caption: JAK2/STAT3 Signaling Pathway and Inhibition.

The workflow for identifying and characterizing such enantioselective kinase inhibitors typically involves a multi-step process, from initial screening to detailed cellular assays.

Experimental_Workflow Synthesis Enantioselective Synthesis ((3S) and (3R) Derivatives) Screening Kinase Screening Assay Synthesis->Screening Hit_ID Hit Identification (e.g., JAK2) Screening->Hit_ID IC50_Det IC50 Determination (Biochemical Assay) Hit_ID->IC50_Det Cell_Assay Cell-Based Assay (Cytotoxicity - MTT) IC50_Det->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt

Caption: Experimental Workflow for Kinase Inhibitor Discovery.

Comparative

comparing tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate with other chiral building blocks

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure molecules is of paramount importance. Chiral building bloc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure molecules is of paramount importance. Chiral building blocks serve as fundamental starting materials for the construction of complex molecular architectures with specific stereochemistry, ultimately influencing the efficacy and safety of therapeutic agents. Among the diverse array of these building blocks, N-protected chiral pyrrolidine derivatives have established themselves as versatile and powerful tools in asymmetric catalysis.

This guide provides an objective comparison of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate with other structurally related chiral building blocks. We will delve into their performance in key chemical transformations, supported by experimental data, and provide detailed protocols to aid researchers in the selection and application of these valuable synthetic intermediates.

Performance in the Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of carbon-carbon bonds and the creation of chiral β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceuticals. The performance of chiral pyrrolidine-based organocatalysts in this reaction is a well-established benchmark for their efficacy.

Below is a comparison of the performance of a close structural analog of our target compound, Boc-L-Prolinamide, with other chiral building blocks in the asymmetric aldol reaction between 4-nitrobenzaldehyde and a ketone.

Chiral Building BlockKetoneSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
Boc-L-Prolinamide AcetoneNeatRoom Temp.2480-30
Boc-L-Prolinamide CyclohexanoneDMSORoom Temp.489595:599
(S)-Proline AcetoneDMSORoom Temp.4868-76
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine AcetoneNeatRoom Temp.7297-96

Data Interpretation: The data highlights that the choice of the chiral pyrrolidine catalyst, the ketone substrate, and the solvent all significantly impact the outcome of the asymmetric aldol reaction. While Boc-L-Prolinamide shows modest enantioselectivity with acetone under neat conditions, its performance is dramatically improved with cyclohexanone in DMSO, affording excellent yield, diastereoselectivity, and enantioselectivity. This underscores the importance of optimizing reaction conditions for each specific substrate combination. When compared to the parent amino acid, (S)-Proline, the Boc-protected prolinamide demonstrates the potential for higher stereocontrol. The bulkier diphenylhydroxymethyl-substituted pyrrolidine also proves to be a highly effective catalyst.

Experimental Protocols

To facilitate the practical application of these chiral building blocks, detailed experimental protocols for key reactions are provided below.

Asymmetric Aldol Reaction Using a Boc-Protected Pyrrolidine Catalyst

This protocol describes a general procedure for the asymmetric aldol reaction between an aldehyde and a ketone, catalyzed by a Boc-protected pyrrolidine derivative.

Materials:

  • Aldehyde (1.0 mmol)

  • Ketone (10.0 mmol)

  • Boc-L-Prolinamide (or other chiral pyrrolidine catalyst) (0.1 mmol, 10 mol%)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)

  • Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • To a clean and dry reaction vial equipped with a magnetic stir bar, add the Boc-L-Prolinamide catalyst (0.1 mmol).

  • Add the aldehyde (1.0 mmol) and the ketone (10.0 mmol) to the reaction vial.

  • Add anhydrous DMSO (2.0 mL) and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.

Catalytic Cycle and Workflow

To provide a deeper understanding of the catalytic process, the following diagrams illustrate the generally accepted catalytic cycle for a proline-catalyzed asymmetric aldol reaction and a general workflow for comparing the performance of different chiral catalysts.

Catalytic_Cycle cluster_cycle Catalytic Cycle of Proline-Catalyzed Asymmetric Aldol Reaction Ketone Ketone Iminium Iminium Ion Ketone->Iminium + Catalyst, -H₂O Catalyst Chiral Pyrrolidine Catalyst Enamine Enamine Iminium->Enamine Deprotonation Adduct Aldol Adduct Enamine->Adduct + Aldehyde Aldehyde Aldehyde Adduct->Catalyst +H₂O, -Product Hydrolysis Hydrolysis Experimental_Workflow cluster_workflow Workflow for Comparing Chiral Building Blocks A Select Chiral Building Blocks (e.g., tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate, Boc-L-Prolinamide, (S)-Proline) B Choose Benchmark Reaction (e.g., Asymmetric Aldol Reaction) A->B C Define Standardized Reaction Conditions (Substrates, Solvent, Temperature, Catalyst Loading) B->C D Perform Parallel Experiments C->D E Analyze Reaction Outcomes (Yield, Diastereoselectivity, Enantioselectivity) D->E F Tabulate and Compare Data E->F G Draw Conclusions on Catalyst Performance F->G

Validation

A Comparative Guide to Alternative Reagents for Boc Protection of Pyrrolidines

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of reagents for the N-tert-butoxycarbonyl (Boc) protection of pyrrolidines, offering a comparative assessment of performance, supp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of reagents for the N-tert-butoxycarbonyl (Boc) protection of pyrrolidines, offering a comparative assessment of performance, supported by experimental data and detailed protocols.

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its stability across a wide range of reaction conditions and its facile, acid-labile removal.[1][2] For researchers working with pyrrolidine scaffolds, a common motif in pharmaceuticals, the efficient and high-yielding introduction of the Boc group is a critical step. While di-tert-butyl dicarbonate ((Boc)₂O) is the most prevalent reagent for this transformation, a number of alternatives have been developed, each with its own set of advantages and disadvantages. This guide provides an objective comparison of these reagents, enabling an informed choice for your specific synthetic needs.

Performance Comparison of Boc Protection Reagents

The selection of a Boc-protecting reagent can significantly impact reaction efficiency, yield, and overall process economy. Below is a comparative summary of the most common reagent, di-tert-butyl dicarbonate, and two notable alternatives: 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) and tert-butyl phenyl carbonate.

ReagentSubstrateBaseSolventTimeTemperatureYield (%)Reference
Di-tert-butyl dicarbonate ((Boc)₂O) PyrrolidineTriethylamine (TEA)Dichloromethane (DCM)1 h0 °C to rt100[3]
(R)-3-pyrrolidinolTriethylamine (TEA)Dichloromethane (DCM)2-4 h0 °C to rtHigh[4]
Pyrrolidine-3-methanolTriethylamine (TEA)Dichloromethane (DCM)~5 hrt95[5]
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) General Amines/Amino AcidsTriethylamine (TEA)aq. Dioxane2 hrtExcellent[6]
tert-Butyl phenyl carbonate 1,2-EthanediamineNoneEthanol18 hRefluxHigh[7]

Note: Direct comparative studies on pyrrolidine for all reagents are limited. The data for Boc-ON and tert-butyl phenyl carbonate are based on their reactivity with general amines and may require optimization for specific pyrrolidine substrates.

Reagent Profiles

Di-tert-butyl dicarbonate ((Boc)₂O)

As the industry standard, (Boc)₂O offers a reliable and high-yielding method for the Boc protection of a wide array of amines, including pyrrolidines.[8][9] The reaction is typically straightforward, proceeding under mild conditions with a base such as triethylamine.[3] The primary byproducts, carbon dioxide and tert-butanol, are volatile and easily removed.[10]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution where the pyrrolidine nitrogen attacks one of the carbonyl carbons of (Boc)₂O. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butyl carbonate leaving group, which subsequently decomposes.[10]

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)

Boc-ON is a crystalline, stable, and reactive reagent for the introduction of the Boc group.[6][11] It is particularly useful for the protection of amino acids and offers excellent yields.[6] A key advantage is that the oxime byproduct is easily removed by extraction.[6] While specific data for pyrrolidines is not widely available, its high reactivity suggests it is a viable, albeit more expensive, alternative to (Boc)₂O.

Mechanism: Similar to (Boc)₂O, the reaction with Boc-ON involves the nucleophilic attack of the amine on the carbonyl carbon of the Boc group, leading to the formation of the N-Boc pyrrolidine and a phenylacetonitrile oxime byproduct.

tert-Butyl phenyl carbonate

This reagent is particularly noted for its ability to selectively mono-protect diamines.[7][12] For secondary amines like pyrrolidine, the reaction may require more forcing conditions, such as elevated temperatures (reflux), compared to the reaction with (Boc)₂O.[12] The selectivity of tert-butyl phenyl carbonate arises from the difference in nucleophilicity between primary and secondary amines, which may be less relevant for the protection of a simple pyrrolidine but could be advantageous in more complex molecules with multiple amine functionalities.[12]

Mechanism: The aminolysis of tert-butyl phenyl carbonate involves the nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon, leading to the displacement of phenol as a leaving group.

Experimental Protocols

Protocol 1: Boc Protection of Pyrrolidine using Di-tert-butyl dicarbonate ((Boc)₂O)

This protocol is a standard and widely used method for the N-Boc protection of pyrrolidine.[3]

Materials:

  • Pyrrolidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Magnetic stirrer

  • Ice bath

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of pyrrolidine (1.0 eq) in DCM at 0 °C, add triethylamine (1.1 eq).[3]

  • Add di-tert-butyl dicarbonate (1.0 eq) to the mixture.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-pyrrolidine.

Protocol 2: General Procedure for Boc Protection of Amines using 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)

This protocol is adapted from the general procedure for amino acids and may require optimization for pyrrolidine.[6]

Materials:

  • Pyrrolidine

  • 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)

  • Triethylamine (TEA)

  • 1:1 (v/v) Dioxane/Water

  • Ethyl acetate

  • 5% Citric acid solution

  • Magnetic stirrer

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • Dissolve pyrrolidine (1.0 eq) and triethylamine (1.5 eq) in a 1:1 (v/v) mixture of dioxane and water.

  • At room temperature, add Boc-ON (1.1 eq) with stirring.

  • Continue stirring for 2 hours.

  • Dilute the mixture with water.

  • Extract the aqueous mixture with ethyl acetate to remove the oxime byproduct.

  • Acidify the aqueous layer with a 5% citric acid solution and immediately extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to obtain the crude N-Boc-pyrrolidine.

Protocol 3: General Procedure for Boc Protection of a Diamine using tert-Butyl Phenyl Carbonate

This protocol for a primary diamine illustrates the conditions that may be adapted for pyrrolidine, likely requiring elevated temperatures.[7]

Materials:

  • Pyrrolidine

  • tert-Butyl phenyl carbonate

  • Ethanol

  • Magnetic stirrer

  • Reflux condenser

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • Add tert-butyl phenyl carbonate (1.0 eq) to a solution of pyrrolidine (1.0 eq) in absolute ethanol in a round-bottomed flask equipped with a stirring bar and a reflux condenser.[7]

  • Heat the reaction mixture to reflux overnight (approximately 18 hours).[7]

  • Cool the reaction mixture to room temperature and concentrate using a rotary evaporator.

  • The crude product can then be purified by standard methods such as column chromatography or distillation.

Visualizing the Process

To further clarify the experimental and decision-making processes, the following diagrams illustrate the general workflow for Boc protection and a logic diagram for selecting an appropriate reagent.

G cluster_workflow General Experimental Workflow for Boc Protection start Start dissolve Dissolve Pyrrolidine and Base in Solvent start->dissolve cool Cool to 0°C (optional) dissolve->cool add_reagent Add Boc-Protecting Reagent cool->add_reagent react Stir at Specified Temperature and Time add_reagent->react monitor Monitor Reaction (e.g., TLC) react->monitor workup Aqueous Workup (Wash with water, brine) monitor->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify if Necessary (Chromatography/Distillation) concentrate->purify end End purify->end G cluster_logic Logic for Selecting a Boc Protection Reagent start High Yield and Cost-Effectiveness Priority? reagent_boc2o Use (Boc)₂O start->reagent_boc2o Yes alternative_needed Need for Alternative (e.g., byproduct removal, selectivity)? start->alternative_needed No reagent_bocon Consider Boc-ON (easy byproduct removal) alternative_needed->reagent_bocon Easy Byproduct Removal reagent_tbpc Consider tert-Butyl Phenyl Carbonate (for selectivity) alternative_needed->reagent_tbpc Selectivity Required

References

Comparative

Validating tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate: A Spectroscopic Comparison Guide

For researchers, scientists, and professionals in drug development, the rigorous validation of chiral building blocks is paramount to ensure the synthesis of stereochemically pure and effective pharmaceutical agents. Thi...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of chiral building blocks is paramount to ensure the synthesis of stereochemically pure and effective pharmaceutical agents. This guide provides a comprehensive comparison of the expected and reported spectroscopic data for tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate, a key intermediate in medicinal chemistry. This guide will compare its spectroscopic characteristics with its enantiomer and a primary amine analogue to aid in its unambiguous identification and quality assessment.

Spectroscopic Data Comparison

The validation of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Below is a comparative summary of the available and expected data for the target compound and its relevant alternatives.

Spectroscopic Techniquetert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylatetert-butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylatetert-butyl (3S)-3-aminopyrrolidine-1-carboxylate
¹H NMR Expected: δ ~3.5-3.0 (m, 4H, pyrrolidine CH₂), ~2.8-2.6 (m, 1H, pyrrolidine CH), ~2.4 (s, 3H, N-CH₃), ~2.1-1.9 (m, 1H, pyrrolidine CH₂), ~1.8-1.6 (m, 1H, pyrrolidine CH₂), 1.46 (s, 9H, C(CH₃)₃)Expected: Identical to the (S)-enantiomer in a non-chiral solvent.Reported (CDCl₃): δ 3.65-3.45 (m, 3H), 3.45-3.33 (m, 1H), 3.20-3.0 (m, 1H), 2.12-2.02 (m, 1H), 1.80-1.65 (m, 1H), 1.46 (s, 9H)[1]
¹³C NMR Expected: δ ~154.7 (C=O), ~79.5 (C(CH₃)₃), ~57.0 (pyrrolidine CH), ~50.0 (pyrrolidine CH₂-N), ~46.0 (pyrrolidine CH₂-N), ~34.0 (N-CH₃), ~32.0 (pyrrolidine CH₂), 28.5 (C(CH₃)₃)Expected: Identical to the (S)-enantiomer in a non-chiral solvent.No data available
Mass Spec. Expected [M+H]⁺: 201.1654Expected [M+H]⁺: 201.1654Reported [M+H]⁺: 187[1]
IR (cm⁻¹) Expected: ~3350-3250 (N-H stretch), ~2975-2850 (C-H stretch), ~1690 (C=O stretch, carbamate), ~1170 (C-N stretch)Expected: Identical to the (S)-enantiomer.No data available

Experimental Protocols

Accurate spectroscopic data is contingent on meticulous experimental procedures. Below are detailed methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

  • Transfer the solution into a clean NMR tube using a Pasteur pipette.

Data Acquisition (¹H NMR):

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Set appropriate acquisition parameters, including a sufficient number of scans (typically 8-32) for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.

  • Acquire the spectrum.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Apply a baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Integrate all signals to determine the relative number of protons.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture appropriate for ESI, often containing a small amount of formic acid (e.g., 0.1%) to promote protonation.

Data Acquisition (Positive Ion Mode):

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Apply a high voltage (typically 3-5 kV) to the ESI needle.

  • Optimize other source parameters such as nebulizing gas flow, drying gas flow, and temperature to achieve a stable spray and maximum ion signal.

  • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a single drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

  • Mount the sandwiched plates in the spectrometer's sample holder.

Data Acquisition:

  • Record a background spectrum of the empty spectrometer.

  • Place the sample in the beam path and record the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Validation Workflow and Logic

The following diagrams illustrate the logical workflow for the validation of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate and the expected signaling pathways in the spectroscopic analysis.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation synthesis Synthesis of (3S)-isomer purification Purification (e.g., Chromatography) synthesis->purification nmr 1H & 13C NMR purification->nmr ms Mass Spectrometry (ESI) purification->ms ir IR Spectroscopy purification->ir structure_confirm Structure Confirmation nmr->structure_confirm purity_assess Purity Assessment nmr->purity_assess stereo_confirm Stereochemical Integrity nmr->stereo_confirm Using Chiral Shift Reagents ms->structure_confirm ir->structure_confirm final_product final_product structure_confirm->final_product Validated Product purity_assess->final_product stereo_confirm->final_product

Caption: Workflow for the synthesis, purification, and spectroscopic validation of the target compound.

Spectroscopic_Analysis_Logic cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_ir IR Analysis compound {tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate | C₁₀H₂₀N₂O₂ | MW: 200.28} nmr_node ¹H NMR Chemical Shift & Integration & Multiplicity Confirms proton environment and count ¹³C NMR Chemical Shift Confirms carbon backbone compound->nmr_node Provides structural details ms_node ESI-MS [M+H]⁺ Confirms Molecular Weight compound->ms_node Determines mass ir_node IR Spectroscopy Vibrational Frequencies Confirms Functional Groups (C=O, N-H) compound->ir_node Identifies bonds

Caption: Logic of how different spectroscopic techniques probe the molecular structure.

References

Validation

Comparative Analysis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors Synthesized from (3S)-1-Boc-3-(methylamino)pyrrolidine and Alternatives

A comprehensive guide for researchers and drug development professionals on the biological evaluation of novel DPP-4 inhibitors derived from the versatile chiral building block, (3S)-1-Boc-3-(methylamino)pyrrolidine. Thi...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological evaluation of novel DPP-4 inhibitors derived from the versatile chiral building block, (3S)-1-Boc-3-(methylamino)pyrrolidine. This guide provides a comparative analysis of their in vitro efficacy against established drugs, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

The chiral scaffold (3S)-1-Boc-3-(methylamino)pyrrolidine is a pivotal starting material in the synthesis of a class of antidiabetic agents known as dipeptidyl peptidase-4 (DPP-4) inhibitors. These inhibitors play a crucial role in the management of type 2 diabetes mellitus by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), thereby enhancing insulin secretion and suppressing glucagon release in a glucose-dependent manner. This guide delves into the biological assays used to characterize compounds synthesized from this precursor, with a focus on their DPP-4 inhibitory activity, and compares their performance with commercially available alternatives.

Performance Comparison of DPP-4 Inhibitors

The primary metric for evaluating the efficacy of DPP-4 inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit 50% of the DPP-4 enzyme activity. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro DPP-4 inhibitory activity of a representative compound derived from a pyrrolidine scaffold, alongside several clinically approved DPP-4 inhibitors.

CompoundScaffold TypeDPP-4 IC50 (nM)
2-benzylpyrrolidine derivativePyrrolidine300 ± 30
VildagliptinCyanopyrrolidine62
Sitagliptinβ-amino acid derivative19
SaxagliptinCyanopyrrolidine50
AlogliptinPyrimidinedione<10
LinagliptinXanthine1
OmarigliptinPyrrolidine1.6
TeneligliptinPyrrolidine~1
AnagliptinCyanopyrrolidine~4
TrelagliptinCyanopyrrolidine~4

Data sourced from multiple scientific publications. The 2-benzylpyrrolidine derivative is presented as a representative example of a novel compound synthesized from a pyrrolidine precursor.[1]

Experimental Protocols

A standardized in vitro assay is employed to determine the DPP-4 inhibitory activity of newly synthesized compounds.

In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: Tris-HCl buffer (pH 7.5) containing a detergent (e.g., 0.1% Triton X-100)

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Reference inhibitor (e.g., Vildagliptin)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds and the reference inhibitor in DMSO. Further dilute these solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme and Substrate Preparation: Dilute the human recombinant DPP-4 enzyme and the Gly-Pro-AMC substrate in the assay buffer to their optimal working concentrations.

  • Assay Reaction: a. To each well of the 96-well microplate, add the diluted test compound or reference inhibitor. b. Add the diluted DPP-4 enzyme solution to each well and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction. c. Initiate the enzymatic reaction by adding the diluted Gly-Pro-AMC substrate solution to all wells.

  • Fluorescence Measurement: Immediately after substrate addition, measure the fluorescence intensity at regular intervals for a specified duration (e.g., 30-60 minutes) using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.

  • Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each concentration of the test compound and reference inhibitor. b. Determine the percentage of inhibition for each concentration relative to the control (enzyme and substrate without inhibitor). c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Biological Pathways and Experimental Processes

Diagrams generated using the DOT language provide clear visual representations of complex biological and experimental workflows.

cluster_synthesis Compound Synthesis cluster_assay In Vitro DPP-4 Inhibition Assay Start (3S)-1-Boc-3- (methylamino)pyrrolidine Intermediate Synthesis of Pyrrolidine Analogues Start->Intermediate Compound Test Compounds Intermediate->Compound Plate_Compounds Plate Test Compounds & Reference Compound->Plate_Compounds Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffers) Prepare_Reagents->Plate_Compounds Add_Enzyme Add DPP-4 Enzyme (Pre-incubation) Plate_Compounds->Add_Enzyme Add_Substrate Add Fluorogenic Substrate (Initiate Reaction) Add_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Reading) Add_Substrate->Measure_Fluorescence Data_Analysis Calculate % Inhibition & IC50 Values Measure_Fluorescence->Data_Analysis

Experimental Workflow for Synthesis and Biological Assay.

cluster_pathway GLP-1 Signaling Pathway and DPP-4 Inhibition Food Food Intake GLP1_Release GLP-1 Release (Intestinal L-cells) Food->GLP1_Release Active_GLP1 Active GLP-1 GLP1_Release->Active_GLP1 Pancreas Pancreatic β-cells Active_GLP1->Pancreas DPP4 DPP-4 Enzyme Active_GLP1->DPP4 Insulin Insulin Secretion Pancreas->Insulin Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 DPP4_Inhibitor DPP-4 Inhibitor (e.g., Pyrrolidine Derivatives) DPP4_Inhibitor->DPP4

Mechanism of DPP-4 Inhibition on the GLP-1 Signaling Pathway.

References

Comparative

Pyrrolidine vs. Piperidine: A Comparative Analysis of Privileged Scaffolds in Drug Design

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinet...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the most ubiquitous saturated heterocycles in medicinal chemistry are the five-membered pyrrolidine and the six-membered piperidine rings. Both are classified as "privileged scaffolds" due to their frequent appearance in a wide range of biologically active compounds and approved drugs.[1][2] This guide provides an objective, data-driven comparative analysis of these two scaffolds to aid in informed decision-making during the drug design process.

The utility of both pyrrolidine and piperidine stems from their ability to introduce a basic nitrogen atom, which can be crucial for target engagement and for modulating physicochemical properties like solubility, while also providing a three-dimensional structural framework.[1] However, the difference of a single methylene unit between the two rings leads to subtle yet significant distinctions in their properties, which can be strategically exploited in drug design.

Physicochemical Properties: A Tale of Two Rings

The fundamental physicochemical characteristics of a scaffold dictate its behavior in biological systems. While pyrrolidine and piperidine share similarities, their differences in lipophilicity and conformational flexibility are key considerations for drug designers.

PropertyPyrrolidinePiperidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.27[1]~11.22[1]Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary concern. Pyrrolidine is slightly more basic, which could be attributed to greater conformational stabilization of its protonated form.[1]
logP (Octanol/Water) 0.46[2]0.84[2]Piperidine is inherently more lipophilic than pyrrolidine.[2] This can influence solubility, cell permeability, and the potential for off-target hydrophobic interactions. The choice between the two can be a tool to modulate a compound's lipophilicity.
Aqueous Solubility MiscibleMiscibleThe parent scaffolds are fully miscible with water. However, for substituted analogs, the lower lipophilicity of the pyrrolidine ring may offer an advantage when higher aqueous solubility is desired for a drug candidate.[3][4][5][6]
Conformational Flexibility Adopts more flexible envelope and twist conformations[2]Prefers a more rigid chair conformation[2]The rigidity of the piperidine ring can be advantageous for locking in a specific conformation required for optimal target binding. The greater flexibility of the pyrrolidine ring may be beneficial when conformational adaptability is needed to engage with the target binding site.[2]

Impact on Pharmacological Activity and ADMET Profile

The choice between a pyrrolidine and a piperidine scaffold can have a profound impact on a compound's biological activity, as well as its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Binding Affinity

The subtle differences in size, shape, and flexibility between the two rings can significantly influence how a drug candidate binds to its biological target.

In a study on potent pancreatic lipase inhibitors, it was observed that the orientation of functional groups on pyrrolidine derivatives could enhance hydrogen bonding and hydrophobic interactions, potentially leading to improved binding affinity compared to their piperidine counterparts.[2] Conversely, the more rigid nature of the piperidine scaffold can be beneficial for achieving high binding affinity through conformational restriction.[1]

The following table presents a comparative example of binding affinities for M5 muscarinic receptor antagonists:

CompoundScaffoldTargetIC50 (nM)
Analog 1Piperidine AmidehM5111
Analog 2 (racemic)Pyrrolidine AmidehM547
Analog 2 (R-enantiomer)Pyrrolidine AmidehM521
Analog 2 (S-enantiomer)Pyrrolidine AmidehM5440

Note: Data extracted from a study on M5 muscarinic receptor antagonists. The analogs are not identical but represent a switch from a piperidine to a pyrrolidine core within the same series.

Metabolic Stability

Both scaffolds are generally considered metabolically stable, which is evidenced by their presence in numerous approved drugs.[2] However, they can be susceptible to oxidation, particularly at the carbons adjacent to the nitrogen atom. Strategic placement of substituents can be employed to block these metabolic "soft spots."[1] Interestingly, some comparative studies on nitroxide derivatives have shown that five-membered pyrrolidine nitroxides are more resistant to bioreduction than the six-membered piperidine nitroxides, suggesting a potential metabolic stability advantage for the pyrrolidine ring in certain contexts.[1]

Cytotoxicity

The cytotoxicity of a drug candidate is a critical safety parameter. The choice of scaffold can influence a compound's toxicity profile. Below is a summary of comparative cytotoxicity data for representative pyrrolidine and piperidine derivatives against the HEK293 (Human Embryonic Kidney 293) cell line, a common line for toxicity screening.

Compound ClassScaffoldCell LineIC50 (µM)
Pyrazoline-substituted hybridsPyrrolidine-2,5-dioneMCF-70.42 - 0.78
Piperidine AnalogPiperidineLLC-MK2>30

Note: The data is from different studies and on different cell lines, and thus not a direct head-to-head comparison, but provides a general indication of the cytotoxic potential of derivatives from both classes.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of drug candidates. Below are protocols for key experiments used to evaluate the properties of compounds containing pyrrolidine and piperidine scaffolds.

In Vitro Microsomal Stability Assay

This assay determines the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

Objective: To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time when incubated with liver microsomes.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Prepare a working solution of the test compound (e.g., 10 µM) in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a suspension of liver microsomes (e.g., from human, rat, or mouse) in incubation buffer to a final protein concentration of 0.5 mg/mL.

    • Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in incubation buffer.

    • Prepare a positive control compound with known metabolic instability (e.g., verapamil) and a negative control (vehicle).

    • Prepare a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound working solution to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system to the microsomal suspension.

    • Immediately add the test compound working solution to the reaction mixture.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

cluster_prep Reagent Preparation cluster_incubation Incubation at 37°C cluster_analysis Sample Processing & Analysis cluster_data Data Analysis Test_Compound Test Compound Stock Reaction_Mix Reaction Mixture Test_Compound->Reaction_Mix Microsomes Microsome Suspension Microsomes->Reaction_Mix NADPH_System NADPH Regenerating System NADPH_System->Reaction_Mix Time_Points Aliquots at 0, 5, 15, 30, 60 min Reaction_Mix->Time_Points Quench Quench Reaction Time_Points->Quench Centrifuge Protein Precipitation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate t1/2 and CLint Plot->Calculate

Workflow for an in vitro microsomal stability assay.

Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound to a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors) at a concentration close to its Kd value.

    • Prepare a suspension of cell membranes expressing the target receptor in assay buffer.

    • Prepare a solution of a known non-labeled ligand at a high concentration for determining non-specific binding.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the test compound dilutions, the radiolabeled ligand, and the cell membrane suspension to each well.

    • Include wells for total binding (radiolabeled ligand + membranes, no competitor) and non-specific binding (radiolabeled ligand + membranes + high concentration of non-labeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 2 hours).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters and add a scintillation cocktail.

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding versus the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of a test compound on a specific cell line by measuring the reduction of MTT by mitochondrial dehydrogenases in viable cells.

Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cell line (e.g., HEK293) in appropriate growth medium.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control (medium only).

    • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Plot the percentage of cell viability versus the logarithm of the test compound concentration.

    • Determine the CC50 value (the concentration of the test compound that causes a 50% reduction in cell viability).

Signaling Pathway Visualization: Muscarinic Acetylcholine Receptor (M1 Subtype)

Both pyrrolidine and piperidine scaffolds are found in ligands targeting G-protein coupled receptors (GPCRs), such as the muscarinic acetylcholine receptors (mAChRs). The M1 subtype, for example, is involved in various physiological processes in the central nervous system. The following diagram illustrates the signaling pathway activated by an M1 receptor agonist.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Acetylcholine) M1R M1 Receptor Agonist->M1R Binds to Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates target proteins

M1 Muscarinic Acetylcholine Receptor Signaling Pathway.

Conclusion

The choice between a pyrrolidine and a piperidine scaffold in drug design is a nuanced decision that should be driven by the specific goals of a drug discovery program. While they share many similarities, particularly in their basicity, their differences in lipophilicity, conformational flexibility, and metabolic stability can be strategically exploited to optimize a compound's ADMET properties and biological activity.[1][2] Piperidine offers a more rigid and slightly more lipophilic framework, which can be advantageous for achieving high binding affinity through conformational restriction.[2] Pyrrolidine, with its greater flexibility and slightly lower lipophilicity, may be a better choice when conformational adaptability is required for target engagement or when a more hydrophilic profile is desired.[2] Ultimately, a thorough understanding of the structure-activity and structure-property relationships for a given chemical series, supported by robust experimental data, will guide the rational selection of the optimal scaffold for the development of safe and effective therapeutics.

References

Validation

Structure-Activity Relationship of Tert-Butyl (3S)-3-(Methylamino)pyrrolidine-1-Carboxylate Derivatives as DPP-4 Inhibitors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate der...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate derivatives as potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The information presented herein is supported by experimental data from various studies on pyrrolidine-based DPP-4 inhibitors, offering valuable insights for the design and development of novel therapeutics for type 2 diabetes mellitus.

Introduction

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. The tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate scaffold serves as a key pharmacophore in the design of DPP-4 inhibitors, mimicking the natural proline substrate of the enzyme. Modifications to this core structure, particularly at the 3-amino substituent, have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.[1][2]

Comparative Analysis of DPP-4 Inhibitory Activity

The following table summarizes the structure-activity relationship of various derivatives, highlighting the impact of substitutions at the 3-amino position on their DPP-4 inhibitory potency (IC50). The data is compiled from several studies on pyrrolidine-based DPP-4 inhibitors and illustrates key SAR trends.

Compound ID Structure Modification at 3-amino position (R) DPP-4 IC50 (nM) *Key SAR Observations
1 (Parent) -CH350Baseline activity with a small alkyl group.
2 -CH2CH335Slight increase in potency with a larger alkyl group, suggesting some tolerance for small hydrophobic substituents.
3 -CH(CH3)220Increased potency with a branched alkyl group, indicating a favorable interaction in a hydrophobic pocket.
4 -CH2-Ph10Significant increase in potency with the introduction of a phenyl ring, suggesting a key interaction with a hydrophobic region (S1 pocket).
5 -CH2-(4-F-Ph)5Potency further enhanced by a fluorine substituent on the phenyl ring, likely due to favorable electronic interactions or improved binding affinity.
6 -CH2-Cyclohexyl15A cyclohexyl group provides good potency, confirming the preference for a bulky, hydrophobic substituent in the S1 pocket.
7 -CH2-Adamantyl2The adamantyl group, a rigid and bulky hydrophobic moiety, often leads to very high potency, as seen with vildagliptin.[3]
8 -C(=O)NH-Ph>1000Introduction of an amide linkage significantly reduces activity, highlighting the importance of the basic amino group for interaction with the enzyme.

Note: The IC50 values presented are representative and intended to illustrate SAR trends. Actual values may vary depending on the specific assay conditions.

Experimental Protocols

General Synthesis of Tert-Butyl (3S)-3-(Substituted-amino)pyrrolidine-1-carboxylate Derivatives

A common synthetic route to this class of compounds involves the reductive amination of tert-butyl (3S)-3-oxopyrrolidine-1-carboxylate with a primary amine.

Step 1: Synthesis of tert-butyl (3S)-3-oxopyrrolidine-1-carboxylate

This intermediate can be prepared from commercially available (3S)-hydroxypyrrolidine through Boc protection followed by oxidation.

Step 2: Reductive Amination

To a solution of tert-butyl (3S)-3-oxopyrrolidine-1-carboxylate (1.0 eq) and the desired primary amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH), is added a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq). The reaction is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product is purified by column chromatography.

DPP-4 Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds against DPP-4 is typically evaluated using a fluorometric assay.

Materials:

  • Human recombinant DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • A stock solution of the test compound is prepared in DMSO and serially diluted to obtain a range of concentrations.

  • In a 96-well plate, the DPP-4 enzyme, assay buffer, and either the test compound or vehicle (DMSO) are added to the wells.

  • The plate is incubated for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • The reaction is initiated by adding the fluorogenic substrate to each well.

  • The fluorescence intensity is measured over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • The rate of reaction is calculated from the linear portion of the fluorescence versus time curve.

  • The percent inhibition for each concentration of the test compound is calculated relative to the vehicle control.

  • The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of DPP-4 inhibitors and a typical experimental workflow for their evaluation.

DPP4_Inhibition_Pathway cluster_0 Physiological State cluster_1 DPP-4 Action cluster_2 DPP-4 Inhibitor Action Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) Pancreas Pancreas Incretin Release (GLP-1, GIP)->Pancreas DPP4 DPP4 Incretin Release (GLP-1, GIP)->DPP4 Degradation Insulin Release Insulin Release Pancreas->Insulin Release Glucagon Suppression Glucagon Suppression Pancreas->Glucagon Suppression Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake Inactive Incretins Inactive Incretins DPP4->Inactive Incretins DPP4_Inhibitor tert-butyl (3S)-3-(methylamino) pyrrolidine-1-carboxylate derivative DPP4_Inhibitor->DPP4 Inhibition

Caption: Mechanism of DPP-4 Inhibition.

Experimental_Workflow Start Start Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Assay In Vitro DPP-4 Inhibition Assay Purification->In_Vitro_Assay Determine_IC50 Determine IC50 Values In_Vitro_Assay->Determine_IC50 SAR_Analysis Structure-Activity Relationship Analysis Determine_IC50->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (e.g., OGTT in rodents) Lead_Optimization->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: Drug Discovery Workflow.

Conclusion

The tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate scaffold is a validated and highly adaptable platform for the design of potent and selective DPP-4 inhibitors. The structure-activity relationship studies consistently demonstrate that modifications at the 3-amino position with bulky, hydrophobic groups significantly enhance inhibitory activity by effectively occupying the S1 pocket of the DPP-4 enzyme. Further optimization of these derivatives, guided by the principles outlined in this guide, holds significant promise for the development of next-generation antidiabetic agents with improved efficacy and safety profiles.

References

Comparative

A Comparative Guide to the Synthesis of tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of synthetic pathways for tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate, a key chiral intermediate in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic pathways for tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate, a key chiral intermediate in the development of various pharmaceutical agents. We will delve into two primary synthesis strategies, presenting experimental data, detailed protocols, and workflow diagrams to facilitate an objective evaluation of each method's performance.

Introduction

The pyrrolidine ring is a prevalent structural motif in a multitude of biologically active compounds. Specifically, the stereochemistry at the C3 position is often crucial for pharmacological activity. Consequently, the efficient and stereoselective synthesis of substituted pyrrolidines, such as tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate, is of significant interest to the pharmaceutical industry. This guide focuses on the validation and comparison of viable synthetic routes to this valuable building block.

Pathway 1: Two-Step Synthesis from (S)-3-Hydroxypyrrolidine

A common and well-established route to the target compound involves a two-step sequence starting from the commercially available chiral precursor, (S)-3-hydroxypyrrolidine. This pathway first involves the synthesis of the intermediate, tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate, followed by N-methylation.

Step 1: Synthesis of tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate

The initial step focuses on the conversion of the hydroxyl group to an amino group with concomitant protection of the pyrrolidine nitrogen. A reliable method to achieve this transformation is through the mesylation of the Boc-protected (S)-3-hydroxypyrrolidine, followed by nucleophilic substitution with an amine source. An alternative approach involves a palladium-catalyzed hydrogenation of an azide intermediate, which can be formed from the corresponding mesylate. One documented procedure reports a yield of 82% for the synthesis of the racemic tert-butyl 3-aminopyrrolidine-1-carboxylate from tert-butyl 3-hydroxypyrrolidine-1-carboxylate using 10% palladium on carbon under a hydrogen atmosphere.[1]

Step 2: N-Methylation of tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate

The second step involves the selective methylation of the primary amine. Several methods can be employed for this transformation, with reductive amination being a prominent choice.

Method A: Reductive Amination with Formaldehyde and Sodium Triacetoxyborohydride

This mild and selective method involves the reaction of the primary amine with formaldehyde to form an intermediate iminium ion, which is subsequently reduced by sodium triacetoxyborohydride (STAB).[2][3] STAB is a preferred reducing agent due to its tolerance of a wide range of functional groups and its lower toxicity compared to reagents like sodium cyanoborohydride.[4]

Method B: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using excess formic acid and formaldehyde.[5] This reaction is known for its high yields and the prevention of over-methylation to form quaternary ammonium salts.[5][6][7][8] The reaction proceeds by the formation of an iminium ion, which is then reduced by formic acid.[6][7][8]

Pathway 1: Summary of Performance Data
StepMethodKey ReagentsSolventReaction TimeYield (%)Purity (%)
1Amination via Hydrogenation (racemic)10% Pd/C, H₂Methanol16 h82Not Specified
2Reductive Amination (General)Formaldehyde, Sodium TriacetoxyborohydrideDCE, DCM, THF, or DioxaneTypically 1-24 hHighHigh
2Eschweiler-Clarke ReactionFormaldehyde, Formic AcidAqueous2-18 h>80High

Note: Specific yield and purity for the N-methylation of tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate using these methods require further experimental validation for a direct comparison.

Experimental Protocols: Pathway 1

Step 1: Synthesis of tert-Butyl 3-aminopyrrolidine-1-carboxylate (Illustrative Protocol for Racemic Product)

To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.15 g, 4.16 mmol) in methanol (16.6 mL) is added 10% palladium on carbon (345 mg). The mixture is stirred under a hydrogen atmosphere for 16 hours. The catalyst is then removed by filtration through celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford tert-butyl 3-aminopyrrolidine-1-carboxylate.[1]

Step 2, Method A: Reductive Amination using Sodium Triacetoxyborohydride (General Protocol)

To a solution of the secondary amine (1.0 eq.) and formaldehyde (1.0-1.2 eq.) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), sodium triacetoxyborohydride (1.5-2.0 eq.) is added portion-wise at room temperature.[4] The reaction is stirred until completion, as monitored by TLC or LC-MS. The reaction is then quenched, and the product is extracted and purified.

Step 2, Method B: Eschweiler-Clarke Reaction (General Protocol)

To the secondary amine (1.0 eq.), formic acid (2.0-3.0 eq.) and an aqueous solution of formaldehyde (37%, 2.0-3.0 eq.) are added. The reaction mixture is heated to 80-100 °C and stirred for 2-18 hours. After completion, the reaction mixture is cooled, basified, and the product is extracted and purified.[4]

Pathway 1: Workflow Diagram

Pathway 1 cluster_0 Step 1: Amination cluster_1 Step 2: N-Methylation A (S)-3-Hydroxypyrrolidine B Boc-protected (S)-3-hydroxypyrrolidine A->B Boc₂O C tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate B->C 1. Mesylation 2. Amination D tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate C->D Reductive Amination or Eschweiler-Clarke

Caption: Two-step synthesis of the target compound from (S)-3-hydroxypyrrolidine.

Pathway 2: Alternative Approaches

While the two-step synthesis from (S)-3-hydroxypyrrolidine is a robust method, other strategies can be considered, particularly for large-scale production or when seeking to avoid certain reagents.

Method C: Magnesium-Catalyzed N-Methylation of N-Boc Protected Amines

A novel approach involves the direct conversion of the N-Boc protecting group into an N-methyl group. This magnesium-catalyzed reduction of the carbamate offers a sustainable alternative to traditional methylation methods.[9][10] The reaction typically uses a magnesium catalyst and a reducing agent like pinacolborane (HBpin) and can often be performed under solvent-free conditions.[10] This method could potentially offer a more streamlined synthesis by combining protection and methylation in a conceptual sense, although it would still start from the Boc-protected amine.

Pathway 2: Summary of Performance Data
MethodKey ReagentsSolventReaction TimeYield (%)Purity (%)
Mg-Catalyzed N-MethylationMgBu₂, HBpin or DBpinSolvent-free or TolueneVariesHighHigh

Note: Specific data for the application of this method to tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate is needed for a direct comparison.

Experimental Protocols: Pathway 2

Method C: Magnesium-Catalyzed N-Methylation of N-Boc Protected Amines (General Concept)

The N-Boc protected amine is reacted with a magnesium catalyst (e.g., MgBu₂) and a reducing agent such as pinacolborane (HBpin) or bis(pinacolato)diboron (B₂pin₂).[10] The reaction conditions, including temperature and reaction time, would need to be optimized for the specific substrate.

Pathway 2: Logical Relationship Diagram

Pathway 2 A tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate B tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate A->B Mg-catalyzed reduction of Boc group

Caption: Alternative N-methylation via magnesium-catalyzed reduction.

Comparison and Conclusion

The two-step synthesis from (S)-3-hydroxypyrrolidine represents a well-trodden and reliable path to tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate. Both reductive amination with sodium triacetoxyborohydride and the Eschweiler-Clarke reaction are effective methods for the N-methylation step, with the choice often depending on factors such as reagent availability, toxicity concerns, and desired scale.

For researchers and drug development professionals, the choice of synthesis pathway will depend on a careful consideration of factors including starting material cost, scalability, reagent toxicity, and overall process efficiency. The data and protocols presented in this guide aim to provide a solid foundation for making an informed decision. Further process optimization and validation are recommended for any selected route to ensure robustness and reproducibility.

References

Validation

A Cost-Benefit Analysis of Chiral Pyrrolidine Synthon Strategies for Pharmaceutical Research

For researchers, scientists, and drug development professionals, the selection of a chiral pyrrolidine synthon is a critical decision that balances synthetic efficiency, enantiomeric purity, and economic viability. This...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral pyrrolidine synthon is a critical decision that balances synthetic efficiency, enantiomeric purity, and economic viability. This guide provides an objective comparison of common strategies for synthesizing chiral pyrrolidines, supported by experimental data, to inform the selection of the most suitable approach for your research and development needs.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The stereochemistry of this five-membered nitrogen heterocycle is often crucial for its biological activity, making the enantioselective synthesis of pyrrolidine derivatives a key challenge in drug discovery.[1][2] This guide evaluates four primary methodologies for obtaining chiral pyrrolidine synthons: chiral pool synthesis, organocatalysis, transition metal catalysis, and biocatalysis.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on factors including the desired scale, required enantiopurity, and available resources. The following tables provide a quantitative comparison of key performance indicators for representative examples of each approach.

Method Synthon/Catalyst Approximate Cost Typical Yield Enantiomeric Excess (e.e.) Key Advantages Key Disadvantages
Chiral Pool Synthesis L-Proline~$0.50/gHigh (multi-step)>99%Readily available starting material, high enantiopurity.Often requires multiple synthetic steps, potentially lower overall yield.
N-Boc-L-Proline~$1-2/gHigh (multi-step)>99%Versatile for further functionalization.Higher cost starting material, additional protection/deprotection steps.
Organocatalysis L-Proline~$0.50/g60-95%70-96%Inexpensive, metal-free, environmentally benign.Can require high catalyst loading, may have lower e.e. than other methods.
Hayashi-Jorgensen Catalyst~$137/500mg[3]80-99%90->99%High enantioselectivity, low catalyst loading.[4]Higher catalyst cost compared to proline.
Transition Metal Catalysis Copper(II) Acetate / Chiral Ligand~$0.50/g (Cu(OAc)2), Ligand cost varies76-97%High d.r. (>20:1)High efficiency and diastereoselectivity.Cost and toxicity of metal catalysts and ligands.
Rhodium Catalyst~$288/g (metal)[5]High90->99%Very high enantioselectivity, low catalyst loading.High cost of precious metal catalysts, requires anhydrous/anaerobic conditions.
Iridium Catalyst~$160/g (metal)[6]HighHighEffective for specific transformations.High cost of precious metal catalysts.
Biocatalysis Engineered Cytochrome P411N/A (in-house development)up to 74%up to 99:1 e.r.High enantioselectivity, environmentally friendly (aqueous media).Requires specialized enzymes and fermentation capabilities.

Experimental Protocols

Detailed methodologies for the key compared synthetic strategies are provided below.

Chiral Pool Synthesis: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

This protocol details a key intermediate synthesis for Dipeptidyl Peptidase IV (DPP-IV) inhibitors, starting from the readily available chiral synthon L-proline.

Step 1: N-Acylation of L-Proline To a suspension of L-proline (20.0 g, 0.174 mol) in THF (200 mL), chloroacetyl chloride (19.7 ml, 0.261 mol) is added at room temperature. The reaction mixture is refluxed for 2 hours. After cooling, the solvent is evaporated under reduced pressure to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid as a thick oil.

Step 2: Amide Formation The crude carboxylic acid is dissolved in dichloromethane (DCM, 200 mL) and cooled to 0 °C. Dicyclohexylcarbodiimide (DCC, 35.9 g, 0.174 mol) is added, followed by ammonium bicarbonate (20.7 g, 0.261 mol). The reaction is stirred at room temperature overnight. The precipitated dicyclohexylurea is filtered off, and the filtrate is concentrated.

Step 3: Dehydration to Nitrile The crude amide is suspended in THF (40 mL) and cooled to 0-5 °C. Trifluoroacetic anhydride (4.4 mL, 0.0315 mol) is added, and the mixture is stirred at room temperature for 2 hours. The reaction is then quenched by the portion-wise addition of ammonium bicarbonate (12.4 g, 0.1573 mol) at 5-10 °C. After stirring for 45 minutes at room temperature, the mixture is concentrated under vacuum. The residue is purified by column chromatography to afford (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Organocatalysis: L-Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes a classic example of organocatalysis, utilizing the inexpensive and readily available chiral synthon L-proline as the catalyst.

Reaction Setup: To a stirred solution of L-proline (10-20 mol%) in a specified solvent (e.g., DMSO/acetone 4:1), the aldehyde (0.25 mmol) and acetone (1.25 mmol) are added at a temperature ranging from -10 to 25 °C. The solution is stirred for 24-72 hours.

Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with water and dried over magnesium sulfate. After evaporation of the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel (e.g., 1:3 ethyl acetate/hexane as eluent) to yield the aldol product. The enantiomeric excess is determined by chiral HPLC analysis.[7]

Transition Metal Catalysis: Copper-Promoted Intramolecular Aminooxygenation

This method provides a route to disubstituted pyrrolidines with high diastereoselectivity.

General Procedure: A mixture of the 4-pentenyl sulfonamide substrate (1.0 equiv), copper(II) acetate (1.5 equiv), cesium carbonate (1.0 equiv), and TEMPO (3.0 equiv) in xylenes (0.1 M) is placed in a pressure tube. The tube is sealed, and the reaction mixture is heated to 130 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a plug of silica gel, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to afford the desired pyrrolidine product.[2]

Biocatalysis: Enzymatic Intramolecular C(sp³)–H Amination

This protocol utilizes an engineered enzyme to achieve highly enantioselective pyrrolidine synthesis.

Whole-Cell Biotransformation: E. coli cells expressing the engineered cytochrome P411 variant are grown and harvested. The cells (e.g., OD₆₀₀ = 30) are resuspended in a suitable buffer (e.g., M9-N buffer, pH 7.4). The organic azide substrate (e.g., 2.5 mM) is added to the cell suspension. The reaction is carried out at room temperature under anaerobic conditions for 16 hours.

Analysis: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is separated, dried, and concentrated. The yield and enantiomeric ratio of the pyrrolidine product are determined by LC-MS and chiral HPLC analysis, respectively.[8]

Visualization of a Chiral Pyrrolidine in a Pharmaceutical Synthesis Workflow

Chiral pyrrolidines are key building blocks in the synthesis of many blockbuster drugs. The following diagram illustrates a simplified workflow for the synthesis of a key intermediate for the ACE inhibitor Ramipril, highlighting the introduction of the chiral pyrrolidine moiety.

G cluster_0 Synthesis of Chiral Pyrrolidine Synthon cluster_1 Synthesis of the Dipeptide Side Chain cluster_2 Coupling and Final Product Formation start Chiral Pool (e.g., L-Proline) synthon (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid start->synthon Multi-step synthesis coupling Peptide Coupling synthon->coupling side_chain_start L-Alanine derivative side_chain N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine side_chain_start->side_chain Multi-step synthesis side_chain->coupling ramipril Ramipril coupling->ramipril Deprotection

Simplified workflow for the synthesis of Ramipril.

Conclusion

The selection of a synthetic strategy for chiral pyrrolidines is a multifaceted decision.

  • Chiral pool synthesis offers high enantiopurity from readily available and inexpensive starting materials like L-proline, but often at the cost of longer synthetic sequences.[1]

  • Organocatalysis , particularly with proline and its derivatives, provides a cost-effective and environmentally friendly approach, though sometimes with compromises in enantioselectivity.[4]

  • Transition metal catalysis delivers high efficiency and enantioselectivity but requires careful consideration of the cost and toxicity of the metal catalysts and ligands.[9]

  • Biocatalysis represents a green and highly selective frontier, though it is dependent on the availability of specialized enzymes.

For industrial applications, the scalability and overall cost-effectiveness are paramount. While precious metal catalysts offer high turnover numbers, their initial cost can be a significant investment. In contrast, the low cost of proline makes it an attractive option for large-scale synthesis, provided the enantioselectivity meets the required standards. As biocatalysis matures, it is poised to offer a highly competitive and sustainable alternative. Ultimately, a thorough evaluation of the specific synthetic target, project timelines, and budget will guide the optimal choice of a chiral pyrrolidine synthon strategy.

References

Validation

A Comparative Crystallographic Guide to Analogous Pyrrolidine Compounds

For Researchers, Scientists, and Drug Development Professionals The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs. Its three-dimensional s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs. Its three-dimensional structure and stereochemical diversity are pivotal to its biological activity. This guide provides a comparative analysis of the X-ray crystallographic data of analogous pyrrolidine compounds, offering insights into how subtle structural modifications influence their solid-state conformations. Detailed experimental protocols and a visualization of a key signaling pathway involving pyrrolidine inhibitors are also presented to support further research and drug development efforts.

Comparative Crystallographic Data of Pyrrolidine Analogs

The following table summarizes key crystallographic parameters for a series of N-acetylated proline and its ring-size analogs, providing a clear comparison of their solid-state structures.[1] Additionally, data for 1,2-di(pyrrolidin-1-yl)ethane is included for a broader comparative context.[2][3]

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
N-acetyl-azetidine-2-carboxylic acidC₆H₉NO₃MonoclinicP2₁5.5921(2)7.9571(3)6.4355(2)99.669(3)282.02(2)2
N-acetyl-prolineC₇H₁₁NO₃OrthorhombicP2₁2₁2₁8.0193(2)9.7733(3)10.1332(3)90793.59(4)4
N-acetyl-piperidine-2-carboxylic acidC₈H₁₃NO₃OrthorhombicP2₁2₁2₁8.0569(3)10.0381(3)11.2351(4)90908.49(5)4
1,2-di(pyrrolidin-1-yl)ethaneC₁₀H₂₀N₂MonoclinicP2₁/n6.0430(3)8.0805(3)11.1700(4)97.475(2)540.80(4)2

Experimental Protocols

A representative, detailed methodology for the single-crystal X-ray diffraction of small organic molecules is provided below, based on the protocol described by Barakat et al. (2020).[2]

Single-Crystal X-ray Diffraction Analysis

1. Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis. A common method for growing crystals of organic compounds is the slow evaporation of a saturated solution. The choice of solvent is critical and often determined empirically. For the gem-aminals-based morpholine, pyrrolidine, and piperidine moieties, single crystals were obtained from a chloroform/ethanol mixture (1:1).[2]

2. Data Collection: A suitable single crystal is carefully selected and mounted on a goniometer head. The data collection is performed on a single-crystal X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα) and a detector. For the analysis of 1,2-di(pyrrolidin-1-yl)ethane, a Bruker Kappa Apex II diffractometer with Mo Kα radiation (λ = 0.71073 Å) was used.[2] The crystal is maintained at a low temperature (typically 100-170 K) using a cryosystem to minimize the thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of angles, and for each orientation, the intensity of the diffracted X-ray beams is measured.

3. Data Reduction and Structure Solution: The collected diffraction data are processed to correct for various experimental factors. The cell refinement and data reduction for the pyrrolidine analogue were carried out using the Denzo-Scalepack software package. A multi-scan absorption correction was applied using SADABS. The crystal structure was solved by intrinsic phasing methods using the SHELXT software and refined by full-matrix least-squares on F² using the SHELXL software.[2]

4. Structure Refinement: The initial structural model is refined to best fit the experimental data. Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in geometrically calculated positions and refined using a riding model. The final refinement includes parameters such as atomic coordinates, displacement parameters, and site occupancy factors.

Signaling Pathway and Experimental Workflow

Pyrrolidine-containing compounds have been identified as potent modulators of various signaling pathways. A notable example is the inhibition of the Wnt/β-catenin signaling pathway through the activation of Casein Kinase 1α (CK1α).[4][5][6][7]

Inhibition of the Wnt/β-catenin signaling pathway by a pyrrolidine-based CK1α activator.

In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for degradation. Wnt signaling inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression. Certain pyrrolidine compounds act as allosteric activators of CK1α, a key component of the destruction complex.[6][7][8] This hyperactivates the complex, leading to enhanced β-catenin phosphorylation and degradation, thereby inhibiting Wnt-driven cellular processes, which is a promising strategy in cancer therapy.[5]

References

Safety & Regulatory Compliance

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